Product packaging for (Z)-Pent-2-enyl butyrate(Cat. No.:CAS No. 42125-13-3)

(Z)-Pent-2-enyl butyrate

Cat. No.: B15176332
CAS No.: 42125-13-3
M. Wt: 156.22 g/mol
InChI Key: ZZHQHHZVZDBPNY-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(Z)-Pent-2-enyl butyrate (CAS 42125-13-3) is a chemical ester of interest in flavor and fragrance research and development. It is characterized as a colorless to pale yellow liquid with a boiling point of approximately 195-196 °C . Organoleptic analyses describe its odor profile as distinctly fruity, with key notes of apple, pineapple, banana, and pear, alongside green and sweet undertones . This complex sensory profile makes it a valuable compound for studying and creating naturalistic fruit flavors in applications such as food science and sensory evaluation. It has been identified as a volatile component in the headspace of ripe mango fruit, indicating its relevance in the study of natural food aromas . From a physicochemical perspective, it has an estimated logP of 3.127, indicating moderate lipophilicity, and a low solubility in water (approximately 158.9 mg/L at 25°C) . Researchers can utilize this compound in studies involving gas chromatography, given its known Carbowax retention index of 1317 . This product is intended for research purposes by qualified professionals. It is not for human consumption, diagnostic use, or any form of personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B15176332 (Z)-Pent-2-enyl butyrate CAS No. 42125-13-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42125-13-3

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

[(Z)-pent-2-enyl] butanoate

InChI

InChI=1S/C9H16O2/c1-3-5-6-8-11-9(10)7-4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5-

InChI Key

ZZHQHHZVZDBPNY-WAYWQWQTSA-N

Isomeric SMILES

CCCC(=O)OC/C=C\CC

Canonical SMILES

CCCC(=O)OCC=CCC

Origin of Product

United States

Foundational & Exploratory

(Z)-Pent-2-enyl butyrate chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (Z)-Pent-2-enyl butyrate

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. The information is intended for researchers, scientists, and professionals in drug development and the chemical industry.

Chemical Structure and Identification

This compound is an organic compound classified as an ester of butyric acid and (Z)-2-penten-1-ol. Its structure is characterized by a nine-carbon chain with a cis-configured double bond.

Table 1: Structural and Identification Data for this compound

IdentifierValue
IUPAC Name [(Z)-pent-2-enyl] butanoate[1]
Synonyms (Z)-2-penten-1-yl butyrate, cis-2-pentenyl butyrate, (2Z)-2-Pentenyl butyrate[1][2][3]
Molecular Formula C₉H₁₆O₂[1][4]
SMILES CCCC(=O)OC/C=C\CC[1][4]
InChI Key ZZHQHHZVZDBPNY-WAYWQWQTSA-N[1]
CAS Number 42125-13-3[1][2][3]
PubChem CID 5366233[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, application, and analysis.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 156.22 g/mol [1][4]
Appearance Colorless to pale yellow clear liquid (estimated)[2]
Boiling Point 195.00 to 196.00 °C @ 760.00 mm Hg (estimated)[2]
Flash Point 165.00 °F (73.60 °C) (estimated)[2]
Vapor Pressure 0.409000 mmHg @ 25.00 °C (estimated)[2]
Solubility Soluble in alcohol; water, 158.9 mg/L @ 25 °C (estimated)[2]
logP (o/w) 3.127 (estimated)[2]

Organoleptic Properties

This compound is primarily used in the flavor and fragrance industry due to its distinct aroma profile.

Table 3: Odor Profile of this compound

Odor TypeDescription
Primary Fruity, Green[4]
Secondary Apple, Pineapple, Tropical, Banana, Sweet, Pear[4]

Experimental Protocols

General Synthesis of this compound via Fischer Esterification

This process involves the acid-catalyzed esterification of (Z)-2-penten-1-ol with butyric acid.

Materials:

  • (Z)-2-penten-1-ol

  • Butyric acid

  • A strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • An organic solvent capable of forming an azeotrope with water (e.g., toluene, cyclohexane)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of (Z)-2-penten-1-ol and butyric acid in the chosen organic solvent.

  • Catalysis: Add a catalytic amount of the strong acid to the mixture.

  • Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

  • Monitoring: Monitor the reaction progress by observing the amount of water collected or by using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Spectroscopic Data

Detailed spectral data such as 1H NMR, 13C NMR, and IR spectra for this compound are referenced in databases like PubChem, but the actual spectra and peak assignments are not publicly detailed.[1] Researchers would typically need to acquire this data experimentally or through specialized chemical data providers.

Visualizations

As a flavor and fragrance compound, this compound is not known to be involved in complex biological signaling pathways. Therefore, a diagram illustrating the general synthesis workflow is provided below.

Synthesis_Workflow Reactants Reactants: (Z)-2-penten-1-ol Butyric Acid Acid Catalyst ReactionVessel Reaction Vessel (with Dean-Stark Trap) Reactants->ReactionVessel Esterification Esterification (Reflux) ReactionVessel->Esterification Workup Workup: - Neutralization - Washing Esterification->Workup Drying Drying and Solvent Removal Workup->Drying Purification Purification (Fractional Distillation) Drying->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

References

Natural occurrence of (Z)-Pent-2-enyl butyrate in plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Occurrence of (Z)-Pent-2-enyl Butyrate in Plants

Introduction

This compound, also known as (Z)-2-penten-1-yl butanoate, is an organic ester with the chemical formula C₉H₁₆O₂. As a volatile organic compound (VOC), it contributes to the complex aroma profiles of certain plants. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for this compound in the plant kingdom. The content is tailored for researchers, scientists, and professionals in the fields of phytochemistry, flavor science, and drug development.

Natural Occurrence

The presence of this compound as a natural constituent in plants is documented, although it typically appears as a minor component of the overall volatile profile. The most notable and well-documented source is the fruit of the cherimoya tree (Annona cherimola).

Quantitative Data

Quantitative data for this compound is sparse in publicly available literature, as it is often not one of the most abundant volatile compounds. However, its presence has been qualitatively confirmed in detailed analyses of cherimoya fruit aroma. One key study identified (Z)-2-pentenyl butanoate in cherimoya fruit pulp through high-resolution gas chromatography-mass spectrometry (HRGC-MS) and Fourier-transform infrared spectroscopy (HRGC-FTIR). While this foundational study confirmed its identity, specific concentration values were not provided.

Plant SpeciesPlant PartCompound NameStatusReference
Annona cherimola (Cherimoya)Fruit Pulp(Z)-2-Pentenyl butanoateIdentified

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the lipoxygenase (LOX) pathway, which is responsible for the formation of a class of compounds known as green leaf volatiles (GLVs). GLVs include C5 and C6 aldehydes and alcohols derived from the oxidative cleavage of C18 polyunsaturated fatty acids like linoleic and linolenic acids.

The pathway proceeds as follows:

  • Release of Fatty Acids : Upon tissue damage or other stress, lipases release polyunsaturated fatty acids (e.g., linolenic acid) from cell membranes.

  • Hydroperoxidation : A 13-lipoxygenase (13-LOX) enzyme catalyzes the addition of molecular oxygen to the fatty acid, forming 13-hydroperoxy-linolenic acid (13-HPOT).

  • Cleavage : The enzyme hydroperoxide lyase (HPL) cleaves the 13-HPOT. This cleavage can result in the formation of C6 and C12 compounds. However, an alternative, HPL-independent pathway involving the 13-LOX enzyme itself is essential for the synthesis of C5 volatiles in plants like tomato. This process yields C5 aldehydes.

  • Reduction : The resulting C5 aldehyde, (Z)-2-pentenal, is then reduced to its corresponding alcohol, (Z)-2-penten-1-ol, by an alcohol dehydrogenase (ADH).

  • Esterification : Finally, the C5 alcohol serves as a substrate for an alcohol acyltransferase (AAT). This enzyme catalyzes the transfer of a butyryl group from butyryl-CoA to the alcohol, forming the ester this compound.

G Figure 1: Biosynthesis of this compound via the Lipoxygenase Pathway cluster_0 Membrane Lipids cluster_1 LOX Pathway cluster_2 Ester Formation FA Linolenic Acid (C18:3) HPOT 13-Hydroperoxy-linolenic acid (13-HPOT) FA->HPOT 13-Lipoxygenase (13-LOX) C5_Aldehyde (Z)-2-Pentenal (C5 Aldehyde) HPOT->C5_Aldehyde LOX-dependent, HPL-independent pathway C5_Alcohol (Z)-2-Penten-1-ol (C5 Alcohol) C5_Aldehyde->C5_Alcohol Alcohol Dehydrogenase (ADH) Ester This compound C5_Alcohol->Ester Alcohol Acyltransferase (AAT) ButyrylCoA Butyryl-CoA ButyrylCoA->Ester

Caption: Biosynthesis of this compound.

Experimental Protocols

The analysis of volatile compounds like this compound from plant matrices is most effectively performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly sensitive and requires minimal sample preparation.

Detailed Methodology: HS-SPME-GC-MS Analysis of Cherimoya Volatiles

This protocol is a synthesized methodology based on established procedures for analyzing volatile compounds in cherimoya and other fruits.

1. Sample Preparation:

  • Collect fresh, ripe cherimoya fruit.

  • Homogenize a known quantity (e.g., 2-5 g) of the fruit pulp in a blender or with a mortar and pestle under liquid nitrogen to halt enzymatic activity.

  • Transfer the homogenized sample into a 20 mL headspace vial.

  • To aid in the release of volatiles and inhibit further enzymatic reactions, add a saturated solution of sodium chloride (NaCl).

  • Add an internal standard (e.g., 5 µL of ethyl nonanoate) to each sample for semi-quantification purposes.

  • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: Utilize a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber, which is effective for trapping a broad range of volatile and semi-volatile compounds.

  • Incubation: Place the vial in an autosampler tray or a water bath set to a controlled temperature (e.g., 30-50°C) and allow it to equilibrate for a set time (e.g., 10-15 minutes) with agitation.

  • Extraction: Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) at the same temperature and agitation conditions to allow for the adsorption of volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: After extraction, the SPME fiber is immediately introduced into the heated injection port (e.g., 250°C) of the GC, where the adsorbed volatiles are thermally desorbed onto the analytical column.

  • Gas Chromatograph:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, then ramped up to 240°C at a rate of 5°C/min, and held for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 300.

    • Ion Source Temperature: 230°C.

4. Data Analysis:

  • Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or with spectra available in mass spectral libraries such as the National Institute of Standards and Technology (NIST) library.

  • Quantification: Calculate the relative abundance of the compound by comparing its peak area to the peak area of the internal standard.

G Figure 2: Experimental Workflow for Volatile Compound Analysis A Fruit Sample Collection (e.g., Annona cherimola) B Sample Homogenization (with liquid N2) A->B C Transfer to Headspace Vial (+ NaCl, Internal Standard) B->C D HS-SPME Extraction (e.g., DVB/CAR/PDMS fiber, 30°C, 30 min) C->D E Thermal Desorption in GC Inlet (250°C) D->E F GC Separation (e.g., DB-5ms column) E->F G MS Detection (EI, 70 eV) F->G H Data Processing G->H I Compound Identification (vs. Library/Standard) H->I J Relative Quantification (vs. Internal Standard) H->J

Caption: HS-SPME-GC-MS workflow for plant volatiles.

The Biosynthesis of (Z)-Pent-2-enyl Butyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of (Z)-Pent-2-enyl butyrate, a volatile ester contributing to the characteristic aroma of various plants. The document outlines the enzymatic reactions, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways and workflows.

Introduction

This compound is a C9 ester that belongs to the class of "green leaf volatiles" (GLVs), which are typically released by plants in response to mechanical damage or herbivory.[1][2][3] These compounds are crucial for plant defense signaling and tritrophic interactions.[1] The biosynthesis of this compound is intrinsically linked to the lipoxygenase (LOX) pathway, a major route for the production of oxylipins in plants.

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-step enzymatic process that originates from the oxidative cleavage of polyunsaturated fatty acids. The pathway can be broadly divided into three key stages: the formation of the C5 alcohol precursor, the synthesis of the acyl donor, and the final esterification step.

Formation of the (Z)-Pent-2-en-1-ol Precursor via the Lipoxygenase (LOX) Pathway

The C5 alcohol moiety, (Z)-pent-2-en-1-ol, is derived from a less common branch of the well-established lipoxygenase (LOX) pathway. The primary substrates for this pathway are the C18 polyunsaturated fatty acids, linoleic acid (C18:2) and α-linolenic acid (C18:3).

The key enzymatic steps are as follows:

  • Lipoxygenase (LOX) : The pathway is initiated by the dioxygenation of a polyunsaturated fatty acid, such as α-linolenic acid, by a lipoxygenase enzyme. This reaction introduces a hydroperoxy group at either the C-9 or C-13 position. For the formation of C5 volatiles, the 13-hydroperoxide, (13S)-hydroperoxy-9Z,11E,15Z-octadecatrienoic acid (13-HPOT), is the relevant intermediate.

  • Hydroperoxide Lyase (HPL) : The 13-HPOT is then cleaved by a hydroperoxide lyase. While the major reaction of 13-HPL on 13-HPOT yields C6 aldehydes (like (Z)-3-hexenal) and a C12 oxo-acid, a secondary catalytic activity can lead to the formation of C5 compounds. This occurs through a rearrangement and subsequent cleavage of the fatty acid chain, resulting in the formation of a C5 aldehyde.

  • Alcohol Dehydrogenase (ADH) : The resulting C5 aldehyde, (Z)-2-pentenal, is then reduced by an alcohol dehydrogenase to the corresponding alcohol, (Z)-pent-2-en-1-ol.

Biosynthesis_of_Z_Pentenol cluster_0 Lipoxygenase (LOX) Pathway alpha-Linolenic_Acid α-Linolenic Acid 13-HPOT (13S)-Hydroperoxy-9Z,11E,15Z-octadecatrienoic acid alpha-Linolenic_Acid->13-HPOT Lipoxygenase (LOX) Z-2-Pentenal (Z)-2-Pentenal 13-HPOT->Z-2-Pentenal Hydroperoxide Lyase (HPL) (side reaction) Z-Pent-2-en-1-ol (Z)-Pent-2-en-1-ol Z-2-Pentenal->Z-Pent-2-en-1-ol Alcohol Dehydrogenase (ADH)

Figure 1: Biosynthesis of (Z)-Pent-2-en-1-ol.
Biosynthesis of the Acyl-Donor: Butyryl-CoA

The butyrate moiety of the final ester is supplied in the form of butyryl-coenzyme A (butyryl-CoA). Butyryl-CoA is an intermediate in fatty acid metabolism and can be synthesized from acetyl-CoA through a series of reactions.[4]

Final Esterification by Alcohol Acyltransferase (AAT)

The final step in the biosynthesis of this compound is the condensation of (Z)-pent-2-en-1-ol with butyryl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT), a class of enzymes known for their role in the formation of volatile esters in plants.[5] AATs typically exhibit broad substrate specificity, allowing them to act on a variety of alcohols and acyl-CoAs.[5][6][7]

Final_Esterification Z-Pent-2-en-1-ol (Z)-Pent-2-en-1-ol Z-Pent-2-enyl_butyrate This compound Z-Pent-2-en-1-ol->Z-Pent-2-enyl_butyrate Butyryl-CoA Butyryl-CoA Butyryl-CoA->Z-Pent-2-enyl_butyrate Alcohol Acyltransferase (AAT) CoA CoA

Figure 2: Final esterification step.

Quantitative Data

Direct quantitative data for the enzymes specifically involved in the biosynthesis of this compound is limited. However, data from studies on related green leaf volatiles and alcohol acyltransferases provide valuable insights into the potential kinetics of this pathway.

Enzyme ClassSubstrate(s)Km (mM)Vmax or kcatSource OrganismReference
Lipoxygenase Linoleic Acid0.1 - 2.0-Various PlantsGeneral knowledge
Hydroperoxide Lyase 13-HPOT0.01 - 0.1-Various PlantsGeneral knowledge
Alcohol Dehydrogenase Hexenal0.1 - 1.0-Various PlantsGeneral knowledge
Alcohol Acyltransferase (AAT) (E)-2-hexenol1.45-Prunus armeniaca[8]
Alcohol Acyltransferase (AAT) (Z)-3-hexenol1.32-Prunus armeniaca[8]
Alcohol Acyltransferase (AAT) Butanol7.09-Actinidia sp.[5]
Alcohol Acyltransferase (AAT) Hexanoyl-CoA2.85-Actinidia sp.[5]
Alcohol Acyltransferase (AAT) Butanoyl-CoA0.11-Actinidia sp.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biosynthesis of this compound.

Assay for Alcohol Acyltransferase (AAT) Activity

This protocol describes the in vitro assay of AAT activity using a recombinant enzyme expressed in E. coli.[8][9]

4.1.1. Recombinant Enzyme Expression and Purification

  • Clone the coding sequence of the candidate AAT gene into an appropriate expression vector (e.g., pET vector series).

  • Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

  • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-20°C) for 12-16 hours.

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Elute the purified protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT).

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

4.1.2. Enzyme Assay

  • Prepare a reaction mixture in a glass vial containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 10% (v/v) glycerol

    • 1 mM DTT

    • 10 mM (Z)-pent-2-en-1-ol (or other alcohol substrate)

    • 0.5 mM butyryl-CoA (or other acyl-CoA substrate)

    • Purified AAT enzyme (1-5 µg)

  • Incubate the reaction at 30°C for 30-60 minutes with gentle agitation.

  • Stop the reaction by adding an equal volume of a quenching solution (e.g., 2 M HCl or by adding an internal standard in an organic solvent).

  • Extract the formed ester with an organic solvent (e.g., hexane or dichloromethane).

  • Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS).

AAT_Assay_Workflow cluster_0 Recombinant Enzyme Production cluster_1 Enzyme Assay and Analysis Cloning Cloning Transformation Transformation Cloning->Transformation Cell_Growth Cell_Growth Transformation->Cell_Growth Induction Induction Cell_Growth->Induction Harvesting Harvesting Induction->Harvesting Lysis Lysis Harvesting->Lysis Purification Purification Lysis->Purification Quantification Quantification Purification->Quantification Reaction_Setup Reaction_Setup Quantification->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Quenching Quenching Incubation->Quenching Extraction Extraction Quenching->Extraction GC-MS_Analysis GC-MS_Analysis Extraction->GC-MS_Analysis

Figure 3: Experimental workflow for AAT assay.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Volatile Esters

This protocol outlines the general conditions for the analysis of this compound and other volatile esters.[10][11][12][13][14]

  • Gas Chromatograph: Agilent 7890B or similar.

  • Mass Spectrometer: Agilent 5977A or similar.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless or split (e.g., 10:1).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 min.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40-350.

Conclusion

The biosynthesis of this compound is a fascinating example of the metabolic plasticity of plants, leveraging a side reaction of the well-characterized lipoxygenase pathway to generate a unique volatile ester. While further research is needed to fully elucidate the specific enzymes and regulatory mechanisms involved, the framework presented in this guide provides a solid foundation for future investigations. The detailed protocols and visualizations serve as valuable resources for researchers in the fields of plant biochemistry, natural product chemistry, and drug development, facilitating the study of this and other related biosynthetic pathways.

References

(Z)-Pent-2-enyl butyrate CAS number and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding detailed experimental protocols, specific biological activities, and mechanisms of action for (Z)-Pent-2-enyl butyrate is limited. This guide provides a summary of available data and presents general methodologies and concepts that may be applicable to this compound based on the current understanding of similar chemical entities. Further experimental investigation is required to fully characterize this specific molecule for research and drug development purposes.

Chemical Identification and Synonyms

This compound is an organic compound classified as an ester. It is characterized by a nine-carbon chain with a cis-configured double bond.

Identifier Value
CAS Number 42125-13-3[1][2][3]
IUPAC Name [(Z)-pent-2-enyl] butanoate[1]

A variety of synonyms are used to refer to this compound in literature and chemical databases:

Synonym
cis-2-pentenyl butyrate[2]
(z)-2-penten-1-yl butyrate[1]
(2Z)-2-Pentenyl butyrate[1][3]
(2Z)-2-Penten-1-yl butanoate[3]
Butanoic acid, 2-pentenyl ester, (Z)-[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

Property Value
Molecular Formula C9H16O2[1][3]
Molecular Weight 156.22 g/mol [1][3]
Boiling Point (estimated) 188 °C[3]
Vapor Pressure (estimated) 0.4901 hPa @ 20°C; 0.7266 hPa @ 25°C[3]
Solubility Soluble in alcohol; sparingly soluble in water.[2]
Odor Profile Described as fruity, green, with notes of apple, pineapple, tropical fruits, banana, and pear.[3]

Synthesis

General Experimental Workflow for Ester Synthesis:

The following diagram illustrates a general workflow for the synthesis of an ester like this compound.

G General Workflow for Ester Synthesis Reactants Reactants: (Z)-pent-2-en-1-ol Butyric Acid Acid Catalyst (e.g., H2SO4) Reaction Reaction Mixture: Combine reactants in a suitable solvent (e.g., toluene). Reactants->Reaction Reflux Reflux: Heat the mixture to reflux to drive the reaction to completion. Water is removed as it is formed (e.g., using a Dean-Stark apparatus). Reaction->Reflux Workup Aqueous Workup: Cool the reaction mixture. Wash with water and a mild base (e.g., NaHCO3 solution) to remove unreacted acid and catalyst. Reflux->Workup Extraction Extraction: Extract the ester into an organic solvent. Workup->Extraction Drying Drying: Dry the organic layer over an anhydrous salt (e.g., MgSO4). Extraction->Drying Purification Purification: Remove the solvent under reduced pressure. Purify the crude ester by distillation or chromatography. Drying->Purification Analysis Analysis: Characterize the final product using techniques like GC-MS and NMR spectroscopy. Purification->Analysis

A generalized workflow for the synthesis of esters.

Biological Activity and Potential Signaling Pathways

There is a significant lack of specific data on the biological activity, mechanism of action, and toxicological profile of this compound. However, as an ester of butyric acid, a well-studied short-chain fatty acid (SCFA), its biological effects might be related to the properties of butyrates.

Butyrate is known to be a histone deacetylase (HDAC) inhibitor.[4][5] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate can lead to hyperacetylation of histones, resulting in a more relaxed chromatin structure and altered gene expression.[4] This mechanism is implicated in various cellular processes, including cell cycle arrest, apoptosis, and anti-inflammatory effects.[5][6]

Potential Mechanism of Action Related to Butyrate:

The following diagram illustrates the general mechanism of butyrate as an HDAC inhibitor. It is important to note that whether this compound is hydrolyzed in biological systems to release butyrate and exert these effects is a subject for experimental verification.

G General Mechanism of Butyrate as an HDAC Inhibitor Butyrate Butyrate HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Chromatin_Relaxed Relaxed Chromatin (Transcriptional Activation) HDAC->Chromatin_Relaxed Prevents formation of Chromatin_Condensed Condensed Chromatin (Transcriptional Repression) Histones->Chromatin_Condensed Leads to Gene_Expression Altered Gene Expression (e.g., p21, p27 upregulation) Chromatin_Relaxed->Gene_Expression Allows for Cellular_Effects Cellular Effects (e.g., Cell Cycle Arrest, Apoptosis) Gene_Expression->Cellular_Effects Results in

General mechanism of butyrate as an HDAC inhibitor.

Conclusion and Future Directions

This compound is a well-identified chemical compound with known physicochemical properties, primarily utilized in the flavor and fragrance industry. However, for an audience of researchers, scientists, and drug development professionals, there is a notable absence of in-depth studies on its biological activity, pharmacological profile, and potential therapeutic applications.

Future research should focus on:

  • Detailed Synthesis and Characterization: Development and publication of a detailed, optimized protocol for the stereospecific synthesis of this compound and its full analytical characterization.

  • In Vitro Biological Screening: Evaluation of its cytotoxic, anti-inflammatory, and other biological activities in relevant cell-based assays.

  • Mechanism of Action Studies: Investigation into whether the compound acts as a pro-drug for butyrate delivery and its effects on targets such as HDACs.

  • Pharmacokinetic and Toxicological Profiling: In vivo studies to determine its absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

Without such fundamental research, the potential of this compound as a candidate for drug development remains speculative.

References

Spectroscopic Profile of (Z)-Pent-2-enyl Butyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-Pent-2-enyl butyrate, catering to researchers, scientists, and professionals in drug development. The document details available mass spectrometry data and typical spectroscopic characteristics for this compound, alongside standardized experimental protocols for acquiring such data.

Molecular Structure

This compound is an ester with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . Its structure features a Z-configured double bond in the pentenyl moiety, which significantly influences its spectroscopic properties.

Structure:

Spectroscopic Data

While complete, experimentally verified spectra for this compound are not publicly available in their entirety, this section compiles the accessible data and provides expected values based on the analysis of similar compounds and functional groups.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is available through the NIST Mass Spectrometry Data Center. The primary fragmentation peaks are summarized below. The fragmentation of esters typically involves cleavage at the C-O bond and rearrangements.

PropertyValue
Molecular Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol
Top Peak (m/z) 71
Second Highest (m/z) 43
Third Highest (m/z) 41

Source: PubChem, NIST Mass Spectrometry Data Center.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

ProtonsPredicted Chemical Shift (ppm)Multiplicity
CH₃ (butyrate)0.9 - 1.0Triplet
CH₂ (butyrate, adjacent to CH₃)1.6 - 1.7Sextet
CH₂ (butyrate, adjacent to C=O)2.2 - 2.3Triplet
O-CH₂4.5 - 4.6Doublet
CH=CH (alkene)5.4 - 5.6Multiplet
CH₂ (pentenyl, adjacent to C=C)2.0 - 2.1Quintet
CH₃ (pentenyl)0.9 - 1.0Triplet

¹³C NMR (Predicted)

Carbon AtomPredicted Chemical Shift (ppm)
C=O (ester carbonyl)173 - 175
CH=CH (alkene)120 - 140
O-CH₂60 - 65
CH₂ (butyrate, adjacent to C=O)30 - 35
CH₂ (butyrate, adjacent to CH₃)18 - 22
CH₃ (butyrate)13 - 15
CH₂ (pentenyl, adjacent to C=C)20 - 25
CH₃ (pentenyl)13 - 15
Infrared (IR) Spectroscopy

A vapor-phase IR spectrum for this compound is noted in the SpectraBase database, though the full spectrum is not publicly accessible. The characteristic absorption bands for an unsaturated ester are expected in the following regions:

Functional GroupExpected Absorption Range (cm⁻¹)
C=O (ester stretch)1735 - 1750
C-O (ester stretch)1100 - 1300
C=C (alkene stretch)1640 - 1680 (weak for Z-isomer)
=C-H (alkene C-H stretch)3000 - 3100
C-H (alkane C-H stretch)2850 - 3000

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the salt plates or the solvent.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a Gas Chromatograph (GC) for separation and purification.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: Detect the ions and record their abundance to generate a mass spectrum.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation cluster_report Final Report Sample Compound: this compound Dissolution Dissolve in appropriate solvent Sample->Dissolution MS_acq GC-MS Sample->MS_acq NMR_acq NMR Spectrometer Dissolution->NMR_acq IR_acq FTIR Spectrometer Dissolution->IR_acq NMR_proc Fourier Transform, Phasing, Baseline Correction NMR_acq->NMR_proc IR_proc Background Subtraction IR_acq->IR_proc MS_proc Library Matching, Fragmentation Analysis MS_acq->MS_proc NMR_analysis Chemical Shift & Coupling Constant Analysis NMR_proc->NMR_analysis IR_analysis Functional Group Identification IR_proc->IR_analysis MS_analysis Molecular Weight & Formula Determination MS_proc->MS_analysis Report Integrated Spectroscopic Data Report NMR_analysis->Report IR_analysis->Report MS_analysis->Report

General workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Olfactory Properties of (Z)-Pent-2-enyl butyrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Pent-2-enyl butyrate is a volatile organic compound recognized for its distinct fruity and green aroma profile. This technical guide provides a comprehensive overview of its olfactory properties, including a detailed odor profile, and discusses the general mechanisms of its perception. This document also outlines detailed experimental protocols for its synthesis and sensory evaluation, providing a framework for further research and application in the fields of flavor and fragrance science, as well as in the study of olfactory-driven physiological responses.

Olfactory Profile and Properties

This compound possesses a complex and multifaceted odor profile, predominantly characterized by fruity and green notes. Sensory panel data reveals a rich tapestry of aromatic descriptors.

Table 1: Sensory Descriptors for this compound [1]

Odor DescriptorPercentage of Panelists Detecting
Fruity96.49%
Green83.27%
Apple75.01%
Pineapple69.33%
Tropical67.54%
Banana56.56%
Sweet56.08%
Pear52.15%
Fresh51.64%
Ripe48.84%

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₆O₂[1][2]
Molecular Weight 156.22 g/mol [1][2]
CAS Number 42125-13-3[1][2]
Boiling Point (est.) 188 °C[1]
Vapor Pressure (est.) 0.4901 hPa @ 20°C; 0.7266 hPa @ 25°C[1]

Olfactory Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, initiating an intracellular signaling cascade.

This cascade primarily involves the activation of a specific G-protein, Gαolf. The activated Gαolf, in turn, stimulates adenylyl cyclase type III, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP opens cyclic nucleotide-gated (CNG) ion channels, causing an influx of cations (primarily Ca²⁺ and Na⁺) and depolarization of the OSN. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific odor.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant (Z)-Pent-2-enyl butyrate OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein Gαolf OR->G_protein Activation AC Adenylyl Cyclase III cAMP cAMP AC->cAMP ATP to cAMP CNG Cyclic Nucleotide- Gated Ion Channel Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Influx G_protein->AC Activation cAMP->CNG Opening Depolarization Depolarization (Action Potential) Ca_Na->Depolarization Brain Signal to Brain Depolarization->Brain

Figure 1. Olfactory Signal Transduction Pathway for this compound.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of esters is through the Fischer esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. For the synthesis of this compound, (Z)-pent-2-en-1-ol would be reacted with butyric acid.

Materials:

  • (Z)-pent-2-en-1-ol

  • Butyric acid

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Diethyl ether (or other suitable solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of (Z)-pent-2-en-1-ol and butyric acid.

  • Add a catalytic amount of concentrated sulfuric acid (a few drops).

  • The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, the reaction mixture is diluted with diethyl ether and transferred to a separatory funnel.

  • The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

  • The organic layer is then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.

Synthesis_Workflow Reactants (Z)-pent-2-en-1-ol + Butyric Acid + H₂SO₄ (catalyst) Reflux Reflux Reactants->Reflux Extraction Work-up: - Dilute with Ether - Wash with H₂O, NaHCO₃, Brine Reflux->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Purification: - Fractional Distillation or - Column Chromatography Evaporation->Purification Product This compound Purification->Product

Figure 2. General Workflow for the Synthesis of this compound.
Sensory Evaluation Protocol

A comprehensive sensory evaluation of this compound should be conducted using a trained sensory panel and standardized methodologies to ensure reliable and reproducible results.

3.2.1. Panelist Selection and Training:

  • Select 10-15 panelists based on their sensory acuity, ability to describe odors, and consistency.

  • Train the panelists on the recognition and intensity scaling of various standard odorants representing fruity, green, and other relevant aroma categories.

3.2.2. Sample Preparation:

  • Prepare a series of dilutions of high-purity this compound in an odorless solvent (e.g., mineral oil or propylene glycol).

  • Present samples in standardized, odor-free glass vials with randomized three-digit codes.

3.2.3. Descriptive Analysis:

  • Panelists evaluate the odor of each sample and generate a list of descriptive terms.

  • Through consensus, the panel finalizes a list of key descriptors.

  • Panelists then rate the intensity of each descriptor for each sample on a structured scale (e.g., a 15-cm line scale anchored from "not perceived" to "very strong").

3.2.4. Gas Chromatography-Olfactometry (GC-O):

  • GC-O analysis can be employed to identify the specific aroma-active compounds and their contribution to the overall odor profile.

  • The sample is injected into a gas chromatograph, and the effluent is split between a chemical detector (e.g., a mass spectrometer) and a sniffing port.

  • A trained panelist sniffs the effluent from the sniffing port and records the perceived odor and its intensity at specific retention times.

  • This allows for the correlation of specific chemical compounds with their perceived aroma characteristics.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output Panel Panelist Selection & Training Descriptive Descriptive Analysis: - Descriptor Generation - Intensity Rating Panel->Descriptive Sample Sample Preparation (Dilutions) Sample->Descriptive GCO Gas Chromatography- Olfactometry (GC-O) Sample->GCO Data_Analysis Statistical Analysis of Sensory Data Descriptive->Data_Analysis Correlation Correlation of GC-O Data with Chemical Analysis GCO->Correlation Profile Quantitative Odor Profile Data_Analysis->Profile Correlation->Profile

Figure 3. Workflow for the Sensory Evaluation of this compound.

Conclusion

This compound is a significant aroma compound with a characteristic fruity and green odor profile. Understanding its olfactory properties, the underlying signaling mechanisms, and standardized methods for its synthesis and evaluation is crucial for its application in various industries. The protocols and information provided in this guide serve as a foundational resource for researchers and professionals engaged in the study of olfaction and the development of new flavor and fragrance ingredients. Further research to determine the specific olfactory receptors that bind to this compound and to quantify its odor detection threshold will provide a more complete understanding of its sensory impact.

References

The Biological Frontier: An In-depth Technical Guide to the Activity of Short-Chain Unsaturated Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain unsaturated esters, a class of organic compounds characterized by a short carbon chain and at least one carbon-carbon double bond within the ester functional group, are emerging as molecules of significant interest in pharmacology and drug development. Their unique chemical structures confer a range of biological activities, from antioxidant and anti-inflammatory effects to the modulation of key cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these esters, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate their functions. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics.

Core Biological Activities and Mechanisms of Action

The biological activities of short-chain unsaturated esters are largely attributed to two primary mechanisms: direct antioxidant effects and modulation of cellular signaling pathways. Esterification of biologically active molecules, such as the polyphenol resveratrol, with short-chain fatty acids has been shown to enhance their bioavailability and, in some cases, their potency.

Antioxidant Properties

Short-chain unsaturated esters exhibit significant antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. This protective effect is crucial in mitigating oxidative stress, a key pathological factor in numerous diseases, including cardiovascular and neurodegenerative disorders.

Modulation of Cellular Signaling Pathways

Beyond direct antioxidant effects, these esters can influence cellular function by interacting with specific signaling molecules and pathways. The biological activity of the parent short-chain fatty acids (SCFAs) provides a strong indication of the pathways likely modulated by their esterified counterparts. Two major signaling pathways are of particular importance:

  • G-Protein Coupled Receptors (GPCRs): SCFAs are known to activate G-protein coupled receptors GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).[1][2] Activation of these receptors can trigger downstream signaling cascades, such as the extracellular signal-regulated kinase (ERK) 1/2 and p38 mitogen-activated protein kinase (MAPK) pathways, leading to the production of cytokines and chemokines.[3] While direct activation by short-chain unsaturated esters is an area of ongoing research, it is plausible that these esters, or their hydrolyzed products, interact with these receptors. For instance, resveratrol and its butyrate ester have been shown to modulate the expression of GPR41, GPR43, and GPR109A.[4]

  • Histone Deacetylase (HDAC) Inhibition: Butyrate and propionate, common short-chain fatty acids, are known inhibitors of histone deacetylases (HDACs).[5] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to anti-inflammatory and anti-proliferative effects. Resveratrol has also been identified as a pan-HDAC inhibitor, affecting all eleven human HDACs of classes I, II, and IV in a dose-dependent manner.[1][6] It is therefore highly probable that short-chain unsaturated esters of these molecules retain or even enhance this HDAC inhibitory activity.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of representative short-chain unsaturated esters, with a focus on their antioxidant properties.

Table 1: Inhibition of LDL Oxidation by Resveratrol and its Short-Chain Esters

CompoundConcentrationInhibition of LDL Oxidation (%)
Resveratrol (RE)Not specifiedPro-oxidant effect
Resveratrol Acetate (RAE)Not specified46.7 ± 1.01
Resveratrol Propionate (RPE)Not specified79.0 ± 11.3
Resveratrol Butyrate (RBE)Not specified64.8 ± 20.3

Data from[7].

Table 2: Antioxidant Activity of Resveratrol and its Butyrate Esters in HepG2 Cells

CompoundConcentration (µM)Intracellular ROS Reduction (%)
Resveratrol Butyrate Ester Mix (RBEs)5028.2
RBE diester (ED2)5051.6
RBE triester (ED4)5082.3

Data from[8]. H2O2-treated HepG2 cells were used as a model for oxidative stress.

Key Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of the biological activities of short-chain unsaturated esters. The following sections provide protocols for key experiments cited in this guide.

Synthesis of Resveratrol Short-Chain Fatty Acid Esters (Steglich Esterification)

This protocol describes a modified Steglich esterification method for the synthesis of resveratrol acetate, propionate, and butyrate esters.[9]

Materials:

  • trans-Resveratrol (RE)

  • Acetic acid, Propionic acid, or n-Butyric acid

  • Anhydrous Tetrahydrofuran (THF)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Deionized water

  • Acetone

  • Nitrogen gas

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, dissolve trans-resveratrol (0.2 mol) and the respective short-chain fatty acid (0.22 mol) in anhydrous THF (1000 mL).

  • Wrap the flask in aluminum foil to protect the reaction from light.

  • Once the reactants are fully dissolved, add EDC (0.22 mol) and DMAP (0.11 mol) to the solution.

  • Stir the solution at 28–30 °C under a nitrogen atmosphere for 48 hours.

  • Pour the reaction mixture into an excess of deionized water to precipitate the viscous product.

  • Re-dissolve the precipitate in acetone.

  • Remove the acetone using a rotary vacuum evaporator to obtain a slurry of the resveratrol ester.

  • Freeze the slurry at -80 °C and then freeze-dry to obtain the final product.

  • Store the light-yellowish dried product in a brown vial at 4 °C to protect it from light.

β-Carotene Bleaching Assay for Antioxidant Activity

This assay evaluates the ability of a compound to inhibit the oxidative bleaching of β-carotene, providing a measure of its antioxidant capacity.

Materials:

  • β-carotene

  • Linoleic acid

  • Tween 40

  • Chloroform

  • Distilled water

  • Test compound (dissolved in a suitable solvent)

  • Ethanol (for control)

  • Spectrophotometer

Procedure:

  • Prepare a β-carotene solution by dissolving 2 mg of β-carotene in 10 mL of chloroform.

  • Prepare the β-carotene-linoleic acid emulsion:

    • To a round-bottom flask, add 1 mL of the β-carotene solution, 20 mg of linoleic acid, and 200 mg of Tween 40.

    • Remove the chloroform using a rotary evaporator at 40 °C.

    • Add 50 mL of aerated distilled water to the flask and shake vigorously to form an emulsion.

  • Pipette 4.8 mL of the emulsion into test tubes.

  • Add 0.2 mL of the test compound solution (at various concentrations) to the respective test tubes.

  • For the control, add 0.2 mL of the solvent used for the test compound.

  • Mix the contents of the tubes thoroughly.

  • Measure the absorbance of each sample at 470 nm immediately (t=0).

  • Incubate the tubes in a water bath at 50 °C for a specified period (e.g., 2 hours).

  • After incubation, cool the tubes to room temperature and measure the absorbance at 470 nm again.

  • Calculate the percentage of antioxidant activity using the following formula:

    • Antioxidant Activity (%) = [1 - (A0 - At) / (A'0 - A't)] x 100

    • Where A0 and At are the absorbances of the sample at time 0 and after incubation, respectively, and A'0 and A't are the absorbances of the control at time 0 and after incubation, respectively.

Inhibition of LDL Oxidation Assay

This assay measures the ability of a compound to prevent the copper-induced oxidation of low-density lipoprotein (LDL), a key event in the development of atherosclerosis.

Materials:

  • Human LDL

  • Phosphate-buffered saline (PBS), pH 7.4

  • Copper (II) sulfate (CuSO4) solution

  • Test compound (dissolved in a suitable solvent)

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA) solution

  • Spectrophotometer

Procedure:

  • Dilute human LDL with PBS to a final concentration of 100-200 µg protein/mL.

  • Pre-incubate the LDL solution with the test compound at various concentrations for a short period (e.g., 5-10 minutes) at 37 °C.

  • Initiate the oxidation reaction by adding CuSO4 to a final concentration of 5-10 µM.

  • Incubate the mixture at 37 °C for a specified time (e.g., 2-4 hours).

  • Stop the reaction by adding TCA to precipitate the lipoproteins.

  • Centrifuge the samples to pellet the precipitated LDL.

  • To the supernatant, add TBA solution and heat at 95-100 °C for 15-20 minutes to allow for the formation of thiobarbituric acid reactive substances (TBARS).

  • Cool the samples and measure the absorbance at 532 nm.

  • A standard curve using malondialdehyde (MDA) is used to quantify the amount of TBARS formed.

  • Calculate the percentage inhibition of LDL oxidation relative to a control sample without the test compound.

Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a general method for measuring the inhibition of HDAC activity using a fluorometric assay.[5]

Materials:

  • Nuclear extract from a suitable cell line (e.g., HeLa or HT-29 cells)

  • HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer

  • Test compound (dissolved in a suitable solvent, typically DMSO)

  • Developer solution (containing trypsin and a potent HDAC inhibitor like Trichostatin A to stop the reaction)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • In the wells of a 96-well black microplate, add the assay buffer.

  • Add the test compound at various concentrations to the wells. Include a solvent control (e.g., DMSO).

  • Add the nuclear extract to each well and incubate for a short period to allow the inhibitor to interact with the enzymes.

  • Start the reaction by adding the HDAC substrate to each well.

  • Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding the developer solution to each well.

  • Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence using a fluorometer with excitation at ~355 nm and emission at ~460 nm.

  • Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the solvent control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Signaling Pathways and Workflows

Diagrams are invaluable tools for representing complex biological processes and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate diagrams for key signaling pathways and a general experimental workflow.

Signaling Pathway: G-Protein Coupled Receptor (GPR41/43) Activation

GPR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SCUE Short-Chain Unsaturated Ester GPR41_43 GPR41 / GPR43 SCUE->GPR41_43 Binds to G_protein Gαq / Gαi/o GPR41_43->G_protein Activates PLC Phospholipase C G_protein->PLC Activates (Gαq) AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) PIP2 PIP2 PLC->PIP2 cAMP cAMP AC->cAMP IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC Protein Kinase C IP3_DAG->PKC PKA Protein Kinase A cAMP->PKA MAPK_cascade MAPK Cascade (ERK, p38) Ca_release->MAPK_cascade PKC->MAPK_cascade Gene_expression Altered Gene Expression (Cytokines, Chemokines) MAPK_cascade->Gene_expression

Caption: GPR41/43 signaling pathway activated by short-chain unsaturated esters.

Signaling Pathway: Histone Deacetylase (HDAC) Inhibition

HDAC_Inhibition SCUE Short-Chain Unsaturated Ester HDAC Histone Deacetylase (HDAC) SCUE->HDAC Inhibits Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones Deacetylates Histones Histones Chromatin Condensed Chromatin (Gene Repression) Histones->Chromatin Acetylated_Histones->Histones Open_Chromatin Open Chromatin (Gene Transcription) Acetylated_Histones->Open_Chromatin Transcription_Factors Transcription Factors Open_Chromatin->Transcription_Factors Gene_Expression Altered Gene Expression (e.g., p21, Bax) Transcription_Factors->Gene_Expression Cellular_Effects Cellular Effects (Cell Cycle Arrest, Apoptosis, Anti-inflammatory) Gene_Expression->Cellular_Effects

Caption: Mechanism of HDAC inhibition by short-chain unsaturated esters.

Experimental Workflow: Screening for Biological Activity

Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Identification Start Design & Synthesize Short-Chain Unsaturated Esters Purification Purification (e.g., Chromatography) Start->Purification Characterization Structural Characterization (NMR, MS, FTIR) Purification->Characterization Antioxidant_Assays Antioxidant Activity Assays (e.g., β-carotene bleaching, LDL oxidation) Characterization->Antioxidant_Assays Anti_inflammatory_Assays Anti-inflammatory Activity Assays (e.g., Cytokine production, NO inhibition) Characterization->Anti_inflammatory_Assays HDAC_Assay HDAC Inhibition Assay Characterization->HDAC_Assay GPCR_Assay GPR41/43 Activation Assay Characterization->GPCR_Assay Data_Analysis Data Analysis (IC50/EC50 determination) Antioxidant_Assays->Data_Analysis Anti_inflammatory_Assays->Data_Analysis HDAC_Assay->Data_Analysis GPCR_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification End Further Preclinical Development Lead_Identification->End

Caption: General workflow for screening the biological activity of novel compounds.

Conclusion and Future Directions

Short-chain unsaturated esters represent a promising class of molecules with diverse biological activities that are of significant interest for drug development. Their ability to act as antioxidants and modulate key signaling pathways, such as those involving G-protein coupled receptors and histone deacetylases, underscores their therapeutic potential. This guide has provided a comprehensive overview of their known activities, quantitative data, and the experimental protocols necessary for their study.

Future research should focus on expanding the library of synthesized short-chain unsaturated esters to establish a more comprehensive structure-activity relationship. Direct experimental evidence for the interaction of these esters with GPR41/43 and their HDAC inhibitory activity is needed to solidify the proposed mechanisms of action. Furthermore, in vivo studies are required to assess the pharmacokinetic and pharmacodynamic properties of these compounds and to validate their therapeutic efficacy in relevant disease models. The continued exploration of this fascinating class of molecules holds great promise for the development of novel and effective therapies for a range of human diseases.

References

Unveiling the Essence: A Technical Guide to the Discovery and Isolation of (Z)-Pent-2-enyl Butyrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of (Z)-Pent-2-enyl butyrate, a volatile organic compound with significant interest in the flavor, fragrance, and potentially pharmaceutical industries. This document details the likely methodologies for its isolation from natural sources and its chemical synthesis, supported by quantitative data and procedural diagrams.

Discovery and Natural Occurrence

This compound, a butyric acid ester, has been identified as a naturally occurring volatile compound, notably in the cherimoya fruit (Annona cherimola)[1][2][3]. Its presence contributes to the complex and desirable aroma profile of this tropical fruit. The initial identification of this and other volatile compounds in cherimoya has been made possible through advanced analytical techniques, primarily headspace analysis coupled with gas chromatography-mass spectrometry (GC-MS). While a singular "discovery" paper is not readily identifiable, its characterization is a result of broader studies aimed at elucidating the aromatic constituents of various fruits.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its detection, isolation, and handling in a laboratory setting.

PropertyValueSource
IUPAC Name [(Z)-pent-2-enyl] butanoatePubChem[4]
Synonyms (Z)-2-penten-1-yl butyrate, cis-2-pentenyl butyrateThe Good Scents Company[3]
CAS Number 42125-13-3PubChem[4]
Molecular Formula C₉H₁₆O₂PubChem[4]
Molecular Weight 156.22 g/mol PubChem[4]
Appearance Colorless to pale yellow liquid (estimated)---
Odor Profile Fruity, Green, Apple---

Experimental Protocols

Isolation from Natural Sources: A Likely Methodology

The isolation and identification of this compound from a natural source like cherimoya fruit would typically involve a headspace solid-phase microextraction (HS-SPME) method coupled with GC-MS analysis. This technique is well-suited for the extraction of volatile and semi-volatile organic compounds from a sample matrix.

Materials and Equipment:

  • Ripe cherimoya fruit

  • Blender or homogenizer

  • 20 mL headspace vials with screw caps and PTFE/silicone septa

  • Solid-Phase Microextraction (SPME) fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[1][5]

  • Heater-stirrer or water bath

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Analytical standards of this compound for comparison

Procedure:

  • Sample Preparation: A known weight of fresh cherimoya pulp (e.g., 2-5 g) is homogenized.[1][5]

  • Headspace Extraction: The homogenized sample is placed in a headspace vial and sealed. The vial is then heated (e.g., at 30-60°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.[1][5]

  • SPME Adsorption: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[1][5]

  • GC-MS Analysis: The SPME fiber is then retracted and immediately inserted into the heated injection port of the GC-MS. The adsorbed analytes are thermally desorbed onto the GC column.

  • Compound Identification: The separated compounds are detected by the mass spectrometer. Identification of this compound is achieved by comparing its mass spectrum and retention time with that of an authentic standard.

Chemical Synthesis: Esterification

This compound can be synthesized via the esterification of (Z)-2-penten-1-ol with butyric acid. This reaction can be catalyzed by an acid or an enzyme.

Materials and Equipment:

  • (Z)-2-penten-1-ol

  • Butyric acid

  • Acid catalyst (e.g., sulfuric acid) or immobilized lipase

  • An organic solvent (e.g., toluene or hexane)

  • Dean-Stark apparatus (for azeotropic removal of water in acid-catalyzed reactions)

  • Round-bottom flask

  • Heating mantle and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure (Acid-Catalyzed Esterification):

  • Reaction Setup: (Z)-2-penten-1-ol, a molar excess of butyric acid, a catalytic amount of sulfuric acid, and an appropriate solvent are combined in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

  • Reaction: The mixture is heated to reflux. The water produced during the esterification is removed azeotropically and collected in the Dean-Stark trap. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by washing with brine.

  • Purification: The organic solvent is removed under reduced pressure using a rotary evaporator. The crude ester is then purified by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Isolation_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cherimoya Cherimoya Fruit homogenize Homogenization cherimoya->homogenize hs_vial Headspace Vial homogenize->hs_vial heating Heating & Equilibration hs_vial->heating spme HS-SPME Adsorption heating->spme gcms GC-MS Analysis spme->gcms identification Compound Identification gcms->identification

Caption: Workflow for the isolation of this compound.

Synthesis_Pathway cluster_conditions Reaction Conditions reactant1 (Z)-2-Penten-1-ol product This compound reactant1->product reactant2 Butyric Acid reactant2->product water Water product->water  + catalyst Acid Catalyst or Lipase heat Heat

Caption: Synthesis of this compound via esterification.

References

(Z)-Pent-2-enyl butyrate material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Material Safety Data Sheet (MSDS) for (Z)-Pent-2-enyl butyrate

This technical guide provides a comprehensive overview of the available safety, physical, and chemical data for this compound. The information is intended for researchers, scientists, and professionals in drug development who may be handling or utilizing this compound. The data presented is a synthesis of information from various chemical databases and supplier information.

Chemical Identification

This compound is an ester with a characteristic fruity aroma. It is identified by the following:

  • IUPAC Name: [(Z)-pent-2-enyl] butanoate[1]

  • CAS Number: 42125-13-3[1][2][3][4]

  • Molecular Formula: C9H16O2[1][3]

  • Molecular Weight: 156.22 g/mol [1][3]

  • Synonyms: this compound, cis-2-pentenyl butyrate, (z)-2-penten-1-yl butyrate, (2Z)-2-Pentenyl butyrate[1][2][3][4]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that much of the available data is estimated.

PropertyValueSource
Molecular Weight 156.22 g/mol PubChem[1]
Boiling Point 188 °C to 196 °C (estimated)Scent.vn, FlavScents[3][4]
Flash Point 165.00 °F (73.60 °C) (Tag Closed Cup, estimated)The Good Scents Company, FlavScents[2][4]
Vapor Pressure 0.409 to 0.4901 mmHg @ 25 °C (estimated)The Good Scents Company, Scent.vn[2][3]
Water Solubility 158.9 mg/L @ 25 °C (estimated)The Good Scents Company, FlavScents[2][4]
logP (o/w) 2.3 to 3.127 (estimated)PubChem, The Good Scents Company[1][2]
Appearance Colorless clear liquid (estimated)FlavScents[4]
Odor Profile Fruity, Green, Apple, Pineapple, Tropical, Banana, Sweet, Pear, Fresh, RipeScent.vn[3]

Hazard Identification and Toxicological Information

For related compounds, such as trans-2-Hexenyl Butyrate, GHS hazard statements include warnings for skin and eye irritation.[5] Another related compound, cis-3-hexenyl butyrate, is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[6] Given these classifications for similar molecules, it is prudent to handle this compound with appropriate personal protective equipment and to avoid inhalation, and skin and eye contact.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical and toxicological properties of this compound are not provided in the available literature. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for the generation of such data for regulatory purposes.

General Protocol for Determining Boiling Point (OECD TG 103): The boiling point is determined by heating the substance and observing the temperature at which the liquid and vapor phases are in equilibrium at a given pressure. A common laboratory method involves distillation, where the temperature of the vapor is measured as the substance boils. For substances that may decompose on heating, a vacuum distillation can be performed to determine the boiling point at reduced pressure, which can then be extrapolated to standard atmospheric pressure.

General Protocol for Determining Flash Point (OECD TG 117): The flash point is determined using either a closed-cup or open-cup apparatus. A sample of the substance is placed in the cup and slowly heated. A small flame is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors above the liquid ignite when the flame is applied.

General Protocol for Determining Water Solubility (OECD TG 105): The water solubility is typically determined by the flask method or the column elution method. In the flask method, an excess amount of the substance is stirred in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous phase is then measured.

General Protocol for Acute Oral Toxicity (OECD TG 420): The acute oral toxicity is assessed in a stepwise procedure using a limited number of animals (typically rats). A single dose of the substance is administered by gavage. The animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality. The results are used to classify the substance according to its acute oral toxicity.

Logical Workflow for Chemical Safety Assessment

The following diagram illustrates a generalized workflow for the assessment of chemical safety, culminating in the generation of a Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS).

Chemical_Safety_Assessment cluster_0 Data Acquisition cluster_1 Hazard Assessment cluster_2 Risk Characterization & Management cluster_3 Safety Data Sheet Generation Chemical_Identity Chemical Identity (Name, CAS, Structure) Hazard_ID Hazard Identification Chemical_Identity->Hazard_ID PhysChem_Properties Physicochemical Properties PhysChem_Properties->Hazard_ID Tox_Data Toxicological Data (In vivo, In vitro) Tox_Data->Hazard_ID EcoTox_Data Ecotoxicological Data EcoTox_Data->Hazard_ID Dose_Response Dose-Response Assessment Hazard_ID->Dose_Response Risk_Characterization Risk Characterization Dose_Response->Risk_Characterization Exposure_Assessment Exposure Assessment Exposure_Assessment->Risk_Characterization Risk_Management Risk Management Measures (PPE, etc.) Risk_Characterization->Risk_Management SDS_Generation SDS/MSDS Generation Risk_Management->SDS_Generation

Caption: Generalized workflow for chemical safety assessment and SDS generation.

Handling and Storage

Given the lack of specific data for this compound, general precautions for handling similar chemical esters should be followed.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat. Avoid breathing vapors or mists.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

First-Aid Measures

In the absence of specific first-aid guidance for this compound, the following general measures are recommended:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.

Conclusion

While this compound has a well-defined chemical identity and some estimated physical properties, there is a significant lack of publicly available, experimentally determined toxicological and safety data. Professionals handling this substance should exercise caution and operate under the assumption that it may present hazards similar to related chemical esters, including skin, eye, and respiratory irritation. The generation of comprehensive experimental data following standardized protocols is necessary for a complete risk assessment and the creation of a formal Material Safety Data Sheet.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (Z)-Pent-2-enyl butyrate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (Z)-Pent-2-enyl butyrate, a valuable flavor and fragrance compound, through the Fischer esterification of (Z)-pent-2-en-1-ol and butyric acid. The information is intended for use by qualified professionals in a laboratory setting.

Introduction

This compound is an ester known for its fruity and green aroma, finding applications in the food, fragrance, and pharmaceutical industries. The Fischer-Speier esterification is a classic and straightforward method for synthesizing esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst.[1][2] This acid-catalyzed nucleophilic acyl substitution is a reversible reaction, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of one reactant or by removing the water formed during the reaction.[3][4][5]

Commonly used catalysts for Fischer esterification include strong acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[2] The reaction is typically performed under reflux conditions to ensure a sufficient reaction rate.[2]

Materials and Reagents

A comprehensive list of materials and reagents required for the synthesis is provided in Table 1, along with their relevant chemical properties.

Table 1: Reactant and Product Properties

Compound Name(Z)-pent-2-en-1-olButyric AcidThis compoundSulfuric Acid (conc.)
Molecular Formula C₅H₁₀OC₄H₈O₂C₉H₁₆O₂H₂SO₄
Molecular Weight ( g/mol ) 86.1388.11156.22[1]98.08
CAS Number 1576-95-0107-92-642125-13-3[1]7664-93-9
Boiling Point (°C) ~138163.5~188 (est.)[6]337
Density (g/mL) ~0.8450.96Not available1.84

Experimental Protocol

This protocol outlines a representative procedure for the synthesis of this compound via Fischer esterification.

3.1. Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (Z)-pent-2-en-1-ol (8.61 g, 0.1 mol) and butyric acid (13.22 g, 0.15 mol, 1.5 equivalents).

  • While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise to the mixture.

  • Set up the apparatus for reflux with a condenser.

3.2. Reaction Execution

  • Heat the reaction mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

3.3. Work-up and Purification

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel containing 50 mL of deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the excess acid) and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Data Presentation

The expected analytical data for the synthesized this compound are summarized in Table 2.

Table 2: Analytical Data for this compound

AnalysisExpected Result
Appearance Colorless liquid
Odor Fruity, green, apple, pineapple[6]
¹³C NMR (CDCl₃) Spectral data available in public databases.[1]
IR Spectrum (Vapor Phase) Characteristic ester C=O stretch (~1735 cm⁻¹), C-O stretch (~1180 cm⁻¹), and C=C stretch (~1650 cm⁻¹).[1]
Mass Spectrometry (GC-MS) Molecular ion peak (M⁺) at m/z 156. Key fragment ions at m/z 71, 43, and 41.[1]

Visualizations

5.1. Reaction Scheme

experimental_workflow Experimental Workflow for Synthesis reagents 1. Mix Reactants (Z)-pent-2-en-1-ol Butyric Acid catalyst 2. Add Catalyst (H₂SO₄) reagents->catalyst reflux 3. Reflux (4-6 hours) catalyst->reflux workup 4. Aqueous Work-up (Water, NaHCO₃, Brine) reflux->workup extraction 5. Extraction (Diethyl Ether) workup->extraction drying 6. Drying (Anhydrous Na₂SO₄) extraction->drying concentration 7. Concentration (Rotary Evaporation) drying->concentration purification 8. Purification (Fractional Distillation) concentration->purification product Final Product This compound purification->product fischer_mechanism Fischer Esterification Mechanism A 1. Protonation of Carbonyl Oxygen B 2. Nucleophilic Attack by Alcohol A->B Increased electrophilicity C 3. Proton Transfer B->C Tetrahedral intermediate D 4. Elimination of Water C->D Formation of good leaving group (H₂O) E 5. Deprotonation D->E Protonated ester F Ester Product E->F Regeneration of catalyst

References

Application Note: Protocol for GC-MS Analysis of (Z)-Pent-2-enyl butyrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-Pent-2-enyl butyrate is a volatile ester compound known for its characteristic fruity and green aroma profile. It is found in various natural sources, such as cherimoya[1]. Accurate and reliable quantification of this compound is crucial in flavor and fragrance research, quality control of food and beverages, and potentially in studying its metabolic pathways. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined below cover sample preparation, instrument parameters, and data analysis to ensure sensitive and accurate results.

Experimental Protocols

Two primary sample preparation techniques are presented: Headspace Solid-Phase Microextraction (HS-SPME) for volatile analysis in liquid or solid matrices, and Liquid-Liquid Extraction (LLE) for recovery from aqueous samples.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique ideal for the analysis of volatile and semi-volatile compounds.[2] It concentrates analytes from the headspace of a sample onto a coated fiber, which is then desorbed in the GC injector.

Materials:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps and septa

  • Heating block or water bath with magnetic stirring capabilities

  • Gas-tight syringe (for standard addition)

  • Sodium chloride (NaCl)

Procedure:

  • Sample Preparation: Place a known amount of the sample (e.g., 5 g of a solid or 5 mL of a liquid) into a 20 mL headspace vial.

  • Matrix Modification (Salting out): Add a known amount of NaCl (e.g., 1 g) to the vial. This increases the ionic strength of the aqueous phase, promoting the release of volatile compounds into the headspace.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) for accurate quantification.

  • Equilibration: Seal the vial and place it in a heating block or water bath set to a specific temperature (e.g., 60°C). Allow the sample to equilibrate with stirring for a defined period (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.[3]

  • Extraction: Expose the conditioned SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) at the equilibration temperature.

  • Desorption: Retract the fiber and immediately insert it into the GC injector port for thermal desorption of the analytes onto the analytical column.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method used to separate compounds based on their differential solubilities in two immiscible liquids.[4]

Materials:

  • Separatory funnel

  • Organic solvent (e.g., Dichloromethane or Hexane)

  • Anhydrous sodium sulfate

  • Conical centrifuge tubes

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Place a known volume of the aqueous sample (e.g., 10 mL) into a separatory funnel.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard to the sample.

  • Extraction: Add a specific volume of an immiscible organic solvent (e.g., 5 mL of dichloromethane) to the separatory funnel.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. The organic layer containing the analyte of interest can be the upper or lower phase depending on the solvent's density.

  • Collection: Drain the organic layer into a clean collection tube. Repeat the extraction process with fresh solvent for exhaustive extraction.

  • Drying: Add anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Concentration: Gently evaporate the solvent under a stream of nitrogen to a final volume of 1 mL for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following table summarizes the recommended GC-MS parameters for the analysis of this compound.

Parameter Value
Gas Chromatograph
ColumnDB-WAX (or equivalent polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0 mL/min
Injector Temperature250°C
Injection ModeSplitless (for LLE) or SPME
Oven ProgramInitial temperature 50°C, hold for 2 min, ramp at 10°C/min to 220°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 40-300 (Full Scan)
Data Acquisition
ModeFull Scan for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis.

Quantitative Data

For quantitative analysis, a calibration curve should be constructed using a series of standard solutions of this compound. The concentration of the analyte in the sample is determined by comparing its peak area (or the ratio of the analyte peak area to the internal standard peak area) to the calibration curve.

Analyte CAS Number Molecular Formula Molecular Weight Retention Index (Carbowax) Characteristic Ions (m/z) - Theoretical
This compound42125-13-3C9H16O2156.221317.0[5]156 (M+), 71, 55, 43, 41

Note on Characteristic Ions: The characteristic ions listed are theoretical and based on the structure of this compound. The butyrate moiety is expected to produce a strong signal at m/z 71 (C4H7O+). The pentenyl group can lead to fragments at m/z 55 and 41. The molecular ion (M+) at m/z 156 may also be observed. It is crucial to confirm these ions by analyzing a pure standard of this compound.

Limit of Detection (LOD) and Limit of Quantification (LOQ):

The LOD and LOQ should be experimentally determined for the specific matrix and instrumentation used. Generally, for volatile esters using HS-SPME-GC-MS, LODs and LOQs in the low ng/g to µg/g range can be expected.[6] For LLE-GC-MS, similar or slightly higher detection limits may be achieved. The LOD can be estimated as 3.3 times the standard deviation of the blank response divided by the slope of the calibration curve, and the LOQ as 10 times this value.[7]

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection hs_spme Headspace-SPME sample->hs_spme Volatile Analysis lle Liquid-Liquid Extraction sample->lle Aqueous Samples gcms GC-MS System hs_spme->gcms Thermal Desorption lle->gcms Liquid Injection data_acq Data Acquisition (Full Scan / SIM) gcms->data_acq peak_int Peak Integration & Identification data_acq->peak_int quant Quantification (Calibration Curve) peak_int->quant result Final Report quant->result

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes & Protocols for the Quantification of (Z)-Pent-2-enyl butyrate in Fruit Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-Pent-2-enyl butyrate is an ester that contributes to the characteristic fruity and green aroma profiles of various fruits. Its accurate quantification is crucial for quality control, flavor profiling, and authenticity assessment of fruit-based products. This document provides a comprehensive overview of the analytical methodology for the quantification of this compound in fruit extracts, primarily utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). While specific quantitative data for this compound in fruits is not extensively reported in the available literature, this guide presents a robust protocol adaptable for its quantification, alongside representative data for other volatile esters found in various fruits.

Data Presentation

While direct quantitative data for this compound in various fruit extracts is limited in the reviewed scientific literature, the following table summarizes the concentrations of other significant esters identified in different fruits, providing a comparative context for volatile ester content.

Table 1: Concentration of Selected Volatile Esters in Various Fruit Pulps

FruitEster CompoundConcentration Range (µg/kg)Analytical MethodReference
Mango (Mangifera indica L. 'Haden')Ethyl 2-methylbutanoate~2100Stable Isotope Dilution Assay[1]
Mango (Mangifera indica L. 'Haden')Ethyl 3-methylbutanoate~1600Stable Isotope Dilution Assay[1]
Mango (Mangifera indica L. 'Haden')Ethyl butanoate~980Stable Isotope Dilution Assay[1]
Cherimoya (Annona cherimola Mill.)Methyl butanoateNot specified (relative abundance)HS-SPME-GC-MS[2]
Cherimoya (Annona cherimola Mill.)Butyl butanoateNot specified (relative abundance)HS-SPME-GC-MS[2]
Cherimoya (Annona cherimola Mill.)3-Methylbutyl butanoateNot specified (relative abundance)HS-SPME-GC-MS[2]
Jabuticaba (Myrciaria jabuticaba)Ethyl acetateHigh relative concentrationHS-SPME-GC-MS[3]

Experimental Protocols

This section details a comprehensive protocol for the quantification of this compound in fruit extracts using HS-SPME-GC-MS. This method is based on established protocols for the analysis of volatile esters in fruit matrices.[4][5]

1. Materials and Reagents

  • Fruit Samples: Fresh, ripe fruits, stored at 4°C.

  • Standards: High-purity (>98%) this compound for calibration.

  • Internal Standard: A suitable deuterated or structurally similar compound not naturally present in the fruit matrix (e.g., ethyl nonanoate).

  • Solvents: HPLC-grade methanol and dichloromethane.

  • Salts: Analytical grade sodium chloride (NaCl).

  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis.[2]

  • Vials: 20 mL headspace vials with PTFE/silicone septa.

  • Water: Ultrapure (Milli-Q or equivalent).

2. Sample Preparation

  • Wash the fruit samples thoroughly with deionized water and pat dry.

  • Separate the pulp from the peel and seeds.

  • Homogenize a representative portion of the fruit pulp using a blender or food processor.

  • Accurately weigh approximately 2-5 g of the homogenized pulp into a 20 mL headspace vial.[2]

  • Add a saturated solution of NaCl (typically 1-2 mL) to the vial to improve the release of volatile compounds by increasing the ionic strength of the matrix.[3]

  • Spike the sample with a known concentration of the internal standard.

  • Immediately seal the vial with a PTFE/silicone septum and cap.

3. HS-SPME Procedure

  • Place the sealed vial in a temperature-controlled autosampler or water bath.

  • Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) with constant agitation to facilitate the release of volatiles into the headspace.[2]

  • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30 minutes) at the same temperature.

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

4. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Injector: Split/splitless inlet, operated in splitless mode for a set time (e.g., 2 minutes) to ensure complete transfer of analytes. Injector temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-350.

5. Quantification and Data Analysis

  • Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard. The mass spectrum should be matched against a reference library such as the NIST Mass Spectral Library.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent or a model fruit matrix. Spike each standard solution with the same concentration of the internal standard. Analyze these standards using the same HS-SPME-GC-MS method to construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantification: Calculate the concentration of this compound in the fruit sample by using the regression equation obtained from the calibration curve.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis fruit_sample 1. Fruit Sample Collection homogenization 2. Homogenization of Pulp fruit_sample->homogenization weighing 3. Weighing into Headspace Vial homogenization->weighing salting 4. Addition of NaCl Solution weighing->salting spiking 5. Spiking with Internal Standard salting->spiking sealing 6. Vial Sealing spiking->sealing equilibration 7. Equilibration and Incubation sealing->equilibration extraction 8. Headspace Extraction with SPME Fiber equilibration->extraction desorption 9. Thermal Desorption in GC Injector extraction->desorption separation 10. Chromatographic Separation desorption->separation detection 11. Mass Spectrometric Detection separation->detection identification 12. Compound Identification detection->identification quantification 13. Quantification using Calibration Curve identification->quantification

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_precursors Biosynthetic Precursors cluster_enzyme Enzymatic Reaction cluster_product Final Product fatty_acids Fatty Acids (e.g., Butyric Acid) aat Alcohol Acyltransferase (AAT) fatty_acids->aat alcohols (Z)-Pent-2-en-1-ol alcohols->aat ester This compound aat->ester

Caption: Biosynthesis of this compound.

References

Application Note: 1H and 13C NMR Characterization of (Z)-Pent-2-enyl butyrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the characterization of (Z)-Pent-2-enyl butyrate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of readily available experimental spectra in public databases, this note presents predicted NMR data to guide researchers in the structural verification of this compound. The provided methodologies and data tables serve as a valuable resource for the analysis of similar short-chain alkenyl esters.

Introduction

This compound is an organic ester with potential applications in the flavor, fragrance, and pharmaceutical industries. Accurate structural elucidation is paramount for its quality control and to understand its chemical properties. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This document outlines the predicted ¹H and ¹³C NMR spectral data for this compound and provides a standardized protocol for its analysis.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. The predictions were performed using commercially available NMR prediction software. The numbering convention used for atom assignment is shown in Figure 1.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
14.58d6.82H
25.55m-1H
35.40m-1H
42.05p7.42H
50.95t7.53H
72.25t7.42H
81.65sext7.42H
90.93t7.43H

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Atom NumberChemical Shift (δ, ppm)
160.5
2124.3
3134.8
420.7
513.9
6173.5
736.2
818.5
913.7

Experimental Protocol

This section details a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for a liquid sample like this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

    • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

    • NMR tube (5 mm diameter, high precision)

    • Pasteur pipette and bulb

    • Small vial

    • Glass wool

  • Procedure:

    • Weigh the required amount of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Place a small plug of glass wool into a Pasteur pipette.

    • Filter the sample solution through the glass wool-plugged pipette directly into the NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • ¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: zg30 (or equivalent standard 1D proton experiment)

    • Solvent: Chloroform-d

    • Number of Scans (NS): 16

    • Number of Dummy Scans (DS): 4

    • Receiver Gain (RG): Set automatically

    • Acquisition Time (AQ): ~4 seconds

    • Relaxation Delay (D1): 2 seconds

    • Spectral Width (SW): 20 ppm

    • Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (~5 ppm)

  • ¹³C NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: zgpg30 (or equivalent proton-decoupled 1D carbon experiment)

    • Solvent: Chloroform-d

    • Number of Scans (NS): 1024 or more (depending on sample concentration)

    • Number of Dummy Scans (DS): 4

    • Receiver Gain (RG): Set automatically

    • Acquisition Time (AQ): ~1.5 seconds

    • Relaxation Delay (D1): 2 seconds

    • Spectral Width (SW): 240 ppm

    • Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (~100 ppm)

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the peaks in the ¹H spectrum.

  • Perform peak picking to identify the chemical shifts of all signals in both spectra.

Visualizations

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 w/ TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load setup_1H Set up 1H Experiment load->setup_1H setup_13C Set up 13C Experiment load->setup_13C acquire_1H Acquire 1H Spectrum setup_1H->acquire_1H ft Fourier Transform acquire_1H->ft acquire_13C Acquire 13C Spectrum setup_13C->acquire_13C acquire_13C->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate_peak_pick Integration & Peak Picking calibrate->integrate_peak_pick

Application Notes and Protocols for (Z)-Pent-2-enyl butyrate as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Pent-2-enyl butyrate is an organic ester with the molecular formula C9H16O2.[1][2][3] It is characterized by a complex odor profile, predominantly described as fruity and green, with nuances of apple, pineapple, tropical fruits, banana, and pear.[3] While this compound is found naturally in cherimoya, it is important to note that it currently does not possess a FEMA (Flavor and Extract Manufacturers Association) number and its GRAS (Generally Recognized as Safe) status for use as a flavoring agent in food is not established.[1][4] One source explicitly recommends against its use in flavor applications.[4] Therefore, the following application notes and protocols are intended for research and development purposes to evaluate its potential as a flavoring agent under controlled laboratory settings.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in flavor research.

PropertyValueSource
Molecular Formula C9H16O2[1][2][3]
Molecular Weight 156.22 g/mol [2][3]
CAS Number 42125-13-3[1][2][4]
Appearance Colorless to pale yellow clear liquid (estimated)[1]
Odor Profile Fruity, green, apple, pineapple, tropical, banana, sweet, pear, fresh, ripe[3]
Boiling Point 195.00 to 196.00 °C @ 760.00 mm Hg (estimated)[1]
Vapor Pressure 0.409000 mmHg @ 25.00 °C (estimated)[1]
Solubility Soluble in alcohol; water, 158.9 mg/L @ 25 °C (estimated)[1]

Potential Applications (for Research Purposes)

Based on its odor profile, this compound could be investigated for its potential to impart or modify flavors in a variety of food and beverage systems. Its fruity and green notes suggest possible applications in:

  • Fruit-flavored beverages: To enhance or impart apple, pear, or tropical fruit notes.

  • Confectionery: In hard candies, chewing gums, and fruit snacks.

  • Dairy products: In yogurts and ice creams to provide a fresh, fruity character.

  • Baked goods: In fillings for pastries and cakes.

Experimental Protocols

Sensory Evaluation of this compound

This protocol outlines a method for determining the sensory threshold and flavor profile of this compound.

Objective: To determine the detection and recognition thresholds of this compound and to characterize its flavor profile.

Materials:

  • This compound (≥95% purity)

  • Deodorized water

  • Sucrose

  • Citric acid

  • Glass vials with Teflon-lined caps

  • Graduated pipettes

  • Sensory panel of trained assessors (8-12 members)

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in ethanol (e.g., 1000 ppm).

  • Sample Preparation for Threshold Testing:

    • Prepare a series of dilutions in a base of sweetened and acidified water (e.g., 5% sucrose and 0.1% citric acid) to create a range of concentrations (e.g., from 0.01 ppb to 100 ppm).

    • Present samples to panelists in a randomized and blind fashion, using a triangle test or a 3-alternative forced-choice (3-AFC) method.

  • Flavor Profile Analysis:

    • Prepare a sample of this compound at a concentration above its recognition threshold in the same base solution.

    • Provide panelists with a list of flavor descriptors and ask them to rate the intensity of each attribute on a scale (e.g., 0-10).

  • Data Analysis:

    • Calculate the group's detection and recognition thresholds using appropriate statistical methods (e.g., ASTM E679).

    • Generate a flavor profile diagram (e.g., spider plot) based on the mean intensity ratings for each descriptor.

Workflow for Sensory Evaluation:

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_testing Sensory Testing cluster_analysis Data Analysis stock Prepare Stock Solution (1000 ppm in Ethanol) dilutions Prepare Serial Dilutions (0.01 ppb - 100 ppm) stock->dilutions threshold Threshold Test (Triangle or 3-AFC) dilutions->threshold profile Flavor Profile Analysis dilutions->profile calc_threshold Calculate Detection & Recognition Thresholds threshold->calc_threshold gen_profile Generate Flavor Profile profile->gen_profile

Caption: Workflow for the sensory evaluation of this compound.

Stability Testing in a Model Beverage System

This protocol provides a framework for assessing the stability of this compound under conditions relevant to food processing and storage.

Objective: To evaluate the chemical stability of this compound in a model beverage system under thermal stress.

Materials:

  • This compound

  • Model beverage base (e.g., 10% sucrose, 0.2% citric acid in water)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Solid-phase microextraction (SPME) fibers

  • Incubator or water bath

  • Headspace vials

Protocol:

  • Sample Preparation: Spike the model beverage base with a known concentration of this compound (e.g., 10 ppm). Aliquot into headspace vials.

  • Thermal Treatment: Subject the vials to different temperatures (e.g., 25°C, 40°C, 60°C, 80°C) for varying durations (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Extraction: At each time point, cool the vials to room temperature and perform headspace SPME to extract volatile compounds.

  • Analysis: Analyze the extracted compounds by GC-MS to identify and quantify this compound and any degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each temperature to determine its degradation kinetics.

Workflow for Stability Testing:

Stability_Testing_Workflow prep Prepare Spiked Beverage Samples thermal Thermal Treatment (Varying Temp & Time) prep->thermal spme Headspace SPME thermal->spme gcms GC-MS Analysis spme->gcms data Data Analysis (Degradation Kinetics) gcms->data

Caption: Workflow for the stability testing of this compound.

Metabolism and Toxicological Considerations

Predicted Metabolic Pathway

While specific metabolic data for this compound is not available, it is anticipated to undergo hydrolysis by esterase enzymes, which are ubiquitous in the body. This enzymatic cleavage would yield (Z)-pent-2-en-1-ol and butyric acid. Butyric acid is a short-chain fatty acid that can be further metabolized through various pathways.

Predicted Metabolic Fate of this compound:

Metabolism_Pathway start This compound hydrolysis Esterase Hydrolysis start->hydrolysis products (Z)-Pent-2-en-1-ol + Butyric Acid hydrolysis->products metabolism Further Metabolism products->metabolism end Excretion / Energy metabolism->end

Caption: Predicted metabolic pathway of this compound.

Toxicological Data

No specific toxicological studies for this compound were identified. For research purposes, it is prudent to handle the compound with care, using appropriate personal protective equipment (PPE) in a well-ventilated area. In the absence of specific data, information on structurally similar compounds can provide some guidance. For instance, the safety data sheet for trans-2-Hexenyl Butyrate, another unsaturated ester, indicates potential for skin and eye irritation.

Conclusion

This compound possesses an intriguing fruity and green aroma profile that suggests potential for flavor applications. However, the lack of FEMA GRAS status and a recommendation against its use in flavors from at least one source underscore the need for comprehensive safety and sensory evaluation before any consideration for commercial use. The protocols provided herein offer a starting point for researchers to systematically investigate the properties of this compound in a controlled laboratory setting. Further research is required to establish its sensory characteristics, stability in various food matrices, and, most importantly, its safety for consumption.

References

The Use of (Z)-Pent-2-enyl Butyrate in Insect Pheromone Formulations: An Analysis of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Z)-Pent-2-enyl butyrate is a volatile organic compound with a fruity aroma, naturally occurring in fruits such as cherimoya. Despite the known attraction of many insect species to fruit-derived volatiles, a comprehensive review of the scientific literature reveals no specific documented use of this compound as an active component in insect pheromone formulations for pest management. While the chemical ecology of many pest insects, particularly fruit flies (Tephritidae) and sap beetles (Nitidulidae), has been extensively studied, this compound has not been identified as a key attractant or a component of their natural pheromone blends. Consequently, detailed application notes and experimental protocols for its use in this context are not available. This document outlines the current state of knowledge and proposes a theoretical framework for future research into the potential semiochemical activity of this compound.

Introduction to Insect Semiochemicals

Insect behavior is heavily influenced by chemical cues, or semiochemicals, which can be categorized based on the nature of the interaction they mediate. Pheromones are intraspecific signals that trigger a social response in members of the same species, such as aggregation, alarm, or mating. Allelochemicals, on the other hand, mediate interspecific interactions. Kairomones are a type of allelochemical that benefit the receiver but not the emitter, such as when a predator uses a prey's scent to locate it. Plant volatiles that attract herbivorous insects are also considered kairomones. The development of effective pest management strategies often relies on the identification and synthesis of these semiochemicals to monitor and control insect populations.

This compound: Chemical Profile

PropertyValue
Chemical Name This compound
Synonyms (Z)-2-Pentenyl butanoate
CAS Number 42125-13-3
Molecular Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol
Appearance Colorless liquid
Odor Fruity, green, apple-like

Review of Current Literature and Rationale for Investigation

A thorough search of scientific databases for the application of this compound in insect pheromone formulations did not yield any specific studies, quantitative data, or established protocols. The compound is known to be a volatile component of cherimoya (Annona cherimola), a fruit that attracts various insects, including pollinating sap beetles (Nitidulidae). This association provides a rationale for investigating this compound as a potential insect attractant. However, at present, there is no direct evidence to support this hypothesis.

Proposed Future Research: A Theoretical Workflow

To ascertain the potential of this compound as an insect semiochemical, a structured research approach is necessary. The following workflow outlines the key experimental stages.

G cluster_0 Phase 1: Identification & Hypothesis cluster_1 Phase 2: Electrophysiological Screening cluster_2 Phase 3: Behavioral Bioassays cluster_3 Phase 4: Formulation & Optimization A Identify this compound in Cherimoya Volatiles B Hypothesize Attraction of Phytophagous Insects A->B C Electroantennography (EAG) Screening with Target Insects B->C D Gas Chromatography-Electroantennographic Detection (GC-EAD) C->D E Olfactometer Assays (Choice & No-Choice) D->E F Wind Tunnel Experiments E->F G Field Trapping Trials F->G H Develop Lure Formulations (e.g., rubber septa, vials) G->H I Optimize Release Rate & Concentration H->I J Test Synergism/Antagonism with other Compounds I->J

Caption: Theoretical workflow for investigating this compound's role as a semiochemical.

Proposed Experimental Protocols

The following are theoretical protocols based on standard methodologies in chemical ecology for researchers interested in investigating the potential of this compound.

Protocol for Electroantennography (EAG)

Objective: To determine if the antennae of a target insect species can detect this compound.

Materials:

  • Live insects (e.g., Drosophila melanogaster, Ceratitis capitata, or relevant Nitidulid species)

  • This compound (high purity)

  • Solvent (e.g., hexane or paraffin oil)

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition software)

  • Odor delivery system (puff generator, charcoal-filtered air)

  • Filter paper strips

Methodology:

  • Prepare serial dilutions of this compound in the chosen solvent (e.g., 1, 10, 100 µg/µL).

  • Excise an antenna from a live, immobilized insect and mount it between two electrodes filled with a conductive solution.

  • Apply 10 µL of a test dilution onto a filter paper strip and insert it into the odor delivery cartridge.

  • Deliver a puff of charcoal-filtered air over the antennal preparation as a control.

  • Deliver a puff of air carrying the volatilized test compound over the antenna.

  • Record the resulting depolarization of the antennal membrane (EAG response).

  • Repeat with different concentrations and multiple insects to ensure reproducibility.

  • Analyze the amplitude of the EAG responses relative to the control.

Protocol for Behavioral Bioassay (Y-Tube Olfactometer)

Objective: To assess the behavioral response (attraction or repulsion) of insects to this compound.

Materials:

  • Y-tube olfactometer

  • Airflow meter and pump

  • Charcoal and water filters for air purification

  • Test insects (starved for a defined period, e.g., 2-4 hours)

  • This compound solution

  • Control (solvent only)

  • Septa or filter paper for odor release

Methodology:

  • Set up the Y-tube olfactometer with a constant, purified airflow through both arms.

  • Apply the this compound solution to a septum and place it in the odor source chamber of one arm.

  • Place a septum with the solvent control in the other arm.

  • Introduce a single insect at the base of the Y-tube.

  • Observe the insect's movement and record which arm it enters and the time spent in each arm over a set period (e.g., 5 minutes).

  • An insect is considered to have made a choice if it crosses a defined line in one of the arms.

  • After testing a set number of insects, clean the olfactometer thoroughly and switch the positions of the treatment and control arms to avoid positional bias.

  • Analyze the data using a chi-square test or similar statistical method to determine if there is a significant preference for the arm containing this compound.

Conclusion

While this compound is a known natural product, its application in insect pheromone formulations is currently not supported by scientific literature. The lack of data precludes the development of detailed application notes and protocols. However, its presence in insect-attracting fruits suggests that it is a candidate for future research. The proposed theoretical workflow and experimental protocols provide a foundation for scientists to investigate the potential of this compound as a novel semiochemical for use in integrated pest management programs. Should such research yield positive results, the development of specific application notes and protocols would be a logical and valuable next step.

Application Notes and Protocols for the Synthesis of Resveratrol Esters via Steglich Esterification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of resveratrol esters using the Steglich esterification method. This method offers a mild and efficient route to modify the lipophilicity and potentially enhance the bioavailability and biological activity of resveratrol, a naturally occurring polyphenol with numerous therapeutic properties.

Introduction

Resveratrol (trans-3,5,4'-trihydroxystilbene) is a well-studied natural compound found in various plants, including grapes, berries, and peanuts. It has garnered significant interest in the scientific community due to its antioxidant, anti-inflammatory, cardioprotective, and potential anti-cancer activities. However, its therapeutic application is often limited by its low bioavailability and rapid metabolism.

Esterification of resveratrol's hydroxyl groups with various carboxylic acids is a promising strategy to overcome these limitations. The resulting esters can exhibit altered physicochemical properties, such as increased lipophilicity, which may lead to improved absorption, metabolic stability, and ultimately, enhanced biological efficacy.

The Steglich esterification is a powerful and versatile method for the synthesis of esters from carboxylic acids and alcohols under mild, room temperature conditions.[1] It typically employs a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2] This method is particularly well-suited for substrates that are sensitive to harsher reaction conditions.[1]

Applications

The synthesis of resveratrol esters via Steglich esterification has several key applications in research and drug development:

  • Enhanced Bioavailability: By increasing the lipophilicity of resveratrol, its esters may exhibit improved absorption and cellular uptake.

  • Modified Biological Activity: The attached acyl chain can influence the biological activity of resveratrol, potentially leading to derivatives with enhanced or novel therapeutic properties. For example, resveratrol butyrate esters have shown a stronger effect than resveratrol in reducing fat accumulation in liver cell models.[1][3]

  • Prodrug Development: Resveratrol esters can be designed as prodrugs that release the parent compound upon enzymatic hydrolysis in vivo, providing a mechanism for targeted delivery and sustained release.

  • Structure-Activity Relationship (SAR) Studies: A library of resveratrol esters with varying acyl chain lengths and functionalities can be synthesized to investigate the structure-activity relationships of resveratrol's biological effects.

Quantitative Data Summary

The following tables summarize the synthesis yields of various resveratrol esters prepared using the Steglich esterification method as reported in the literature.

Table 1: Synthesis of Resveratrol Short-Chain Fatty Acid Esters [4][5]

Carboxylic AcidCoupling AgentCatalystSolventReaction Time (h)Monoester Synthesis Rate (%)
Acetic AcidEDCDMAPTHF4845.81 - 49.64
Propionic AcidEDCDMAPTHF4845.81 - 49.64
Butyric AcidEDCDMAPTHF4845.81 - 49.64

Note: The reported synthesis rates are for the formation of monoesters, as determined by LC-MS peak area. The reaction also produces di- and triesters.[4][5]

Table 2: Composition of Resveratrol Butyrate Ester (RBE) Mixture [6]

CompoundApproximate Composition (%)
Pristine Resveratrol26.63
Resveratrol Butyrate Monoesters73.37
Resveratrol Butyrate Di- and Triesters< 1

Table 3: Isolated Yields of Purified Resveratrol Butyrate Esters [7][8]

CompoundIsolated Yield (%)
3,4'-di-O-butanoylresveratrol (ED2)18.8
3-O-butanoylresveratrol (ED4)35.7
4'-O-butanoylresveratrol (ED5)4.4
3,5,4'-tri-O-butanoylresveratrol (ED6)1.5
3,5-di-O-butanoylresveratrol (ED7)0.7

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of resveratrol esters using Steglich esterification.

Protocol 1: General Procedure for the Synthesis of Resveratrol Short-Chain Fatty Acid Esters[2]

Materials:

  • trans-Resveratrol

  • Carboxylic acid (e.g., acetic acid, propionic acid, n-butyric acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Nitrogen gas

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Aluminum foil

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, dissolve trans-resveratrol (0.2 mol) and the respective short-chain fatty acid (0.22 mol) in anhydrous THF (1000 mL).

  • To perform the reaction in the dark, wrap the flask in aluminum foil.

  • Once the reactants are completely dissolved, add EDC (0.22 mol) and DMAP (0.11 mol) to the solution.

  • Stir the reaction mixture at room temperature (28–30 °C) under a nitrogen atmosphere for 48 hours.

  • After 48 hours, stop the reaction by adding deionized water. The water-soluble EDC, DMAP, and the urea byproduct will dissolve in the aqueous phase.

  • The crude product containing a mixture of resveratrol and its esters will precipitate.

  • Isolate the precipitate by vacuum filtration and wash with deionized water.

  • Dry the product under vacuum.

Protocol 2: Purification of Resveratrol Esters

The crude product obtained from the synthesis is a mixture of unreacted resveratrol, and mono-, di-, and tri-esters.[4][5][6] Further purification is necessary to isolate the specific ester derivatives.

Materials:

  • Crude resveratrol ester mixture

  • Silica gel for column chromatography

  • Solvent system (e.g., hexanes/ethyl acetate gradient)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Procedure:

  • Prepare a silica gel column packed in a non-polar solvent (e.g., hexanes).

  • Dissolve the crude product in a minimal amount of the eluting solvent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexanes and gradually increasing the percentage of ethyl acetate.

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure desired ester, as identified by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified resveratrol ester.

Protocol 3: Characterization of Resveratrol Esters

The structure and purity of the synthesized resveratrol esters should be confirmed using various analytical techniques.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Acquire the FTIR spectrum of the purified ester.

  • Look for the characteristic C=O stretching vibration of the ester group, which typically appears in the region of 1751 cm⁻¹.[1][3][4]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • In the ¹³C NMR spectrum, the carbonyl carbon of the ester group will appear around 171 ppm.[3][4]

  • The ¹H NMR spectrum will show characteristic shifts in the aromatic protons of the resveratrol backbone upon esterification.

3. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

  • Inject the sample into an LC-MS system.

  • The LC chromatogram will indicate the purity of the sample, and the mass spectrometer will provide the molecular weight of the compound, confirming the identity of the resveratrol ester.[4][6]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reactants Resveratrol + Carboxylic Acid dissolution Dissolve in Anhydrous THF reactants->dissolution coupling Add EDC + DMAP dissolution->coupling reaction Stir at RT under N2 (48h) coupling->reaction quench Quench with Deionized Water reaction->quench filtration Vacuum Filtration quench->filtration drying Drying filtration->drying chromatography Silica Gel Chromatography drying->chromatography evaporation Rotary Evaporation chromatography->evaporation ftir FTIR evaporation->ftir nmr NMR evaporation->nmr lcms LC-MS evaporation->lcms

Caption: Experimental workflow for the synthesis, purification, and characterization of resveratrol esters.

Signaling Pathway Modulation by Resveratrol Esters

Resveratrol and its esters have been shown to modulate various signaling pathways. For instance, resveratrol butyrate esters have been observed to reduce fat accumulation in HepG2 cells by downregulating the expression of p-ACC and SREBP-2.[3][9][10]

signaling_pathway RBE Resveratrol Butyrate Esters (RBE) pACC p-ACC (Phospho-Acetyl-CoA Carboxylase) RBE->pACC SREBP2 SREBP-2 (Sterol Regulatory Element- Binding Protein 2) RBE->SREBP2 Fat_Accumulation Fat Accumulation in Liver Cells pACC->Fat_Accumulation SREBP2->Fat_Accumulation

Caption: Downregulation of p-ACC and SREBP-2 by resveratrol butyrate esters, leading to reduced fat accumulation.

References

Troubleshooting & Optimization

Optimization of reaction conditions for (Z)-Pent-2-enyl butyrate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of (Z)-Pent-2-enyl butyrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are Fischer esterification of (Z)-pent-2-en-1-ol with butyric acid and enzymatic esterification. Fischer esterification is a classic acid-catalyzed reaction, while enzymatic methods, often utilizing lipases, offer higher selectivity and milder reaction conditions, which can be crucial for preserving the (Z)-isomer configuration.

Q2: How can I minimize the isomerization of the (Z)-alkene to the (E)-isomer during synthesis?

A2: Isomerization of the double bond from the desired cis ((Z)) to the more stable trans ((E)) configuration is a common challenge. To minimize this:

  • Use mild reaction conditions: Lower temperatures and shorter reaction times are preferable.

  • Choose the right catalyst: For Fischer esterification, milder acid catalysts can be employed. Enzymatic catalysis is often superior in preventing isomerization due to the high stereoselectivity of enzymes.

  • Avoid prolonged exposure to acid or heat: These conditions can promote isomerization. It is crucial to monitor the reaction progress and work it up promptly upon completion.

Q3: What are the key parameters to optimize for a high yield of this compound?

A3: Key parameters for optimization include the molar ratio of reactants, catalyst loading, reaction temperature, and reaction time. For Fischer esterification, using an excess of one reactant (typically the alcohol) can shift the equilibrium towards the product. For enzymatic reactions, parameters such as enzyme concentration, temperature, and water content are critical for achieving high conversion rates.

Q4: What is the best method for purifying the final product?

A4: Due to the volatile nature of this compound, purification is typically achieved by column chromatography on silica gel.[1][2][3] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is commonly used to separate the ester from unreacted starting materials and byproducts.

Q5: How can I confirm the stereochemistry of the final product?

A5: The stereochemistry of the double bond can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constant between the vinylic protons in the 1H NMR spectrum is characteristic of the isomer. For the (Z)-isomer, a smaller coupling constant (typically around 10-12 Hz) is expected, compared to a larger coupling constant (around 15-18 Hz) for the (E)-isomer. Gas chromatography (GC) can also be used to separate the isomers, with the retention times often being different.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Equilibrium not shifted towards products (Fischer esterification). - Catalyst deactivation (enzymatic). - Product loss during workup or purification.- Increase reaction time or temperature (with caution to avoid isomerization). - Use a larger excess of one reactant (e.g., the alcohol). - Remove water as it is formed using a Dean-Stark trap.[4] - Ensure the enzyme is active and used under optimal pH and temperature. - Optimize the purification procedure to minimize losses.
Presence of (E)-isomer - Isomerization of the (Z)-pent-2-en-1-ol starting material. - Acid- or heat-catalyzed isomerization during the reaction.- Check the purity of the starting alcohol before the reaction. - Employ milder reaction conditions (lower temperature, shorter time). - Consider using an enzymatic method for higher stereoselectivity.
Unreacted Starting Material in Product - Insufficient reaction time. - Inefficient catalyst. - Reversible nature of the reaction.- Monitor the reaction progress by TLC or GC and ensure it has gone to completion. - Increase the catalyst loading or use a more active catalyst. - For Fischer esterification, drive the equilibrium by removing water.
Difficulty in Purification - Similar polarities of product and impurities. - Product is too volatile.- Optimize the eluent system for column chromatography to achieve better separation. - Use a less volatile solvent for extraction and handle the product at lower temperatures to minimize evaporation.
Formation of Side Products - Dehydration of the alcohol. - Ether formation from the alcohol.- Use milder acidic conditions and control the reaction temperature carefully. - Ensure the reaction is not heated for an unnecessarily long time.

Data Presentation

Table 1: Typical Reaction Parameters for Ester Synthesis

ParameterFischer EsterificationEnzymatic Esterification
Reactants (Z)-pent-2-en-1-ol, Butyric acid(Z)-pent-2-en-1-ol, Butyric acid or Vinyl butyrate
Catalyst Sulfuric acid, p-Toluenesulfonic acidLipase (e.g., from Candida antarctica)
Molar Ratio (Alcohol:Acid) 1:1.2 to 1:3 (or alcohol as solvent)1:1 to 1:5
Catalyst Loading 1-5 mol%5-15% (w/w of substrates)
Temperature 60-100 °C30-60 °C
Reaction Time 4-24 hours12-72 hours
Solvent Toluene, Hexane (often with Dean-Stark)Hexane, Toluene, or solvent-free
Typical Yield 60-80%70-95%

Experimental Protocols

Protocol 1: Fischer Esterification of (Z)-Pent-2-en-1-ol

This protocol is a general guideline and may require optimization.

Materials:

  • (Z)-pent-2-en-1-ol

  • Butyric acid

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for eluent

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add (Z)-pent-2-en-1-ol (1.0 eq), butyric acid (1.5 eq), and p-TsOH (0.05 eq).

  • Add toluene as the solvent (enough to fill the Dean-Stark trap).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Combine Reactants: (Z)-pent-2-en-1-ol Butyric acid Catalyst (p-TsOH) solvent Add Solvent (Toluene) reactants->solvent setup Assemble Dean-Stark Apparatus solvent->setup reflux Heat to Reflux setup->reflux monitor Monitor Progress (TLC/GC) reflux->monitor wash Aqueous Wash (NaHCO3, Brine) monitor->wash Reaction Complete dry Dry Organic Layer (MgSO4) wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure (Z)-Pent-2-enyl Butyrate chromatography->product

Caption: Experimental workflow for the synthesis of this compound via Fischer esterification.

troubleshooting_logic cluster_incomplete Troubleshoot Incomplete Reaction cluster_complete Troubleshoot Purification start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete check_reaction->incomplete No complete Complete check_reaction->complete Yes increase_time Increase Reaction Time/ Temperature incomplete->increase_time check_catalyst Check Catalyst Activity incomplete->check_catalyst remove_water Ensure Water Removal incomplete->remove_water check_isomer Check for Isomerization (NMR/GC) complete->check_isomer optimize_chroma Optimize Chromatography complete->optimize_chroma workup_loss Review Workup Procedure complete->workup_loss isomer_present Isomer Present check_isomer->isomer_present Yes no_isomer No Isomer check_isomer->no_isomer No use_milder Use Milder Conditions/ Enzymatic Method isomer_present->use_milder

References

Troubleshooting low yield in Fischer esterification of (Z)-pent-2-enol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Fischer Esterification of (Z)-pent-2-enol

This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields in the Fischer esterification of (Z)-pent-2-enol.

Frequently Asked Questions (FAQs)

Q1: Why is my yield for the Fischer esterification of (Z)-pent-2-enol consistently low?

The most common reason for low yields in Fischer esterification is the reversible nature of the reaction. A carboxylic acid reacts with an alcohol to form an ester and water, but the ester can also be hydrolyzed back to the starting materials by the water produced.[1][2][3][4] To achieve a high yield, the reaction equilibrium must be actively shifted toward the product side.

Q2: How can I effectively shift the reaction equilibrium to favor ester formation?

According to Le Châtelier's principle, the equilibrium can be shifted by either adding an excess of a reactant or by removing a product as it forms.[1][4]

  • Use an Excess of a Reactant: The most common and straightforward method is to use a large excess of one of the reactants, typically the alcohol, which can often serve as the solvent for the reaction.[2][5][6] Using a 5- to 10-fold excess of the alcohol can significantly improve ester yields.

  • Remove Water: Actively removing water as it is formed is a highly effective strategy.[1][7] This can be accomplished in two primary ways:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or cyclohexane. The water is collected in the trap, preventing it from participating in the reverse reaction.[1][8]

    • Use of Desiccants: Adding a drying agent like molecular sieves (e.g., 3Å or 4Å) or anhydrous salts to the reaction mixture can sequester the water that is produced.[5][7] Note that molecular sieves can be basic and may react with acidic components, so their compatibility should be considered.[9]

Q3: What are the most common side reactions with an allylic alcohol like (Z)-pent-2-enol, and how can I minimize them?

Allylic alcohols like (Z)-pent-2-enol can be sensitive to the strongly acidic and high-temperature conditions of a classic Fischer esterification. Potential side reactions include:

  • Dehydration: The acid catalyst can promote the elimination of water from the alcohol, leading to the formation of dienes.

  • Ether Formation: Two molecules of the alcohol can react to form a dialkenyl ether.

  • Rearrangement/Isomerization: The double bond or the chiral center of the allylic alcohol could potentially isomerize under harsh conditions.

To minimize these side reactions, consider using milder reaction conditions. This could involve lower temperatures, shorter reaction times, or choosing a less aggressive catalyst. Milder acid catalysts like p-toluenesulfonic acid (TsOH) or Lewis acids (e.g., scandium(III) triflate) may be preferable to concentrated sulfuric acid for sensitive substrates.[5]

Q4: Is my choice of acid catalyst optimal?

While strong Brønsted acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective, they can also promote side reactions with sensitive substrates.[1][5][6]

  • Sulfuric Acid (H₂SO₄): Acts as both a catalyst and a dehydrating agent, but its strong oxidizing nature can sometimes lead to charring and decomposition, especially at high temperatures.[6][10]

  • p-Toluenesulfonic Acid (TsOH): A solid, crystalline acid that is often considered milder and easier to handle than sulfuric acid. It is a good alternative for acid-sensitive substrates.[5]

  • Lewis Acids (e.g., Sc(OTf)₃, Zr(IV) salts): These can catalyze the reaction under milder conditions and may offer better compatibility with sensitive functional groups.[5][7][11]

  • Solid Acid Catalysts (e.g., Dowex resin): These are reusable, non-corrosive, and can be easily removed by filtration, simplifying the workup.[12]

Q5: My reaction seems to stall or not go to completion. What reaction parameters should I adjust?

If the reaction is not proceeding as expected, review the following parameters:

  • Temperature: Fischer esterifications are typically run at reflux.[6] Ensure the temperature is appropriate for the solvent and reactants used, generally between 60–110 °C.[5] Insufficient heat can lead to very slow reaction rates.

  • Reaction Time: These reactions can be slow, often requiring 1–10 hours or even longer to reach equilibrium.[5] Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Purity of Reagents: Ensure that the carboxylic acid, (Z)-pent-2-enol, and any solvent used are anhydrous. The presence of water at the start of the reaction will inhibit its forward progress.[3]

Q6: I'm having trouble isolating my product during the workup. What are some best practices?

A typical workup for a Fischer esterification involves:

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Dilution: Dilute the mixture with an organic solvent that is immiscible with water, such as ethyl acetate or diethyl ether.

  • Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. This should be done cautiously to avoid pressure buildup from CO₂ evolution.

  • Washing: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude ester may require further purification by distillation or column chromatography to remove unreacted starting materials and byproducts.

Quantitative Data Summary

Parameter Condition A Yield A Condition B Yield B Rationale
Alcohol:Acid Ratio 1.2 : 1~40-50%10 : 1>85%A large excess of alcohol shifts the equilibrium towards the products.[1][2]
Water Removal None~30-40%Dean-Stark Trap>90%Active removal of water prevents the reverse (hydrolysis) reaction.[1][3]
Catalyst None (Autocatalysis)<20%1-5 mol% H₂SO₄>80%A strong acid catalyst significantly increases the reaction rate.[6][13]
Temperature 25 °C (Room Temp)Very LowReflux (e.g., 80-110 °C)HighEsterification requires thermal energy to overcome the activation barrier.[5][6]

Experimental Protocol: Synthesis of (Z)-pent-2-enyl acetate

This protocol describes a representative Fischer esterification of (Z)-pent-2-enol with acetic acid using a Dean-Stark apparatus for water removal.

Materials:

  • (Z)-pent-2-enol (1.0 eq)

  • Glacial Acetic Acid (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05 eq)

  • Toluene (approx. 2 mL per mmol of alcohol)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is thoroughly dried.

  • Charging the Flask: To the round-bottom flask, add (Z)-pent-2-enol, glacial acetic acid, TsOH·H₂O, and toluene. Add a magnetic stir bar.

  • Reaction: Heat the mixture to reflux using a heating mantle. Toluene and water will begin to co-distill as an azeotrope. The water, being denser than toluene, will collect in the bottom of the Dean-Stark trap while the toluene overflows back into the reaction flask.[1]

  • Monitoring: Continue refluxing until the theoretical amount of water has been collected in the trap or until TLC/GC analysis shows complete consumption of the limiting reagent (typically 2-6 hours).

  • Workup:

    • Allow the reaction to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (x2), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the resulting crude ester by flash column chromatography on silica gel or by vacuum distillation to obtain the pure (Z)-pent-2-enyl acetate.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting low yields in this reaction.

Troubleshooting_Workflow start Low Yield Observed q1 Is reaction equilibrium being addressed? start->q1 q2 Are side reactions (e.g., dehydration) occurring? start->q2 q3 Are reaction conditions optimal? start->q3 q4 Is workup procedure efficient? start->q4 sol1a Increase excess of alcohol (5-10 equivalents) q1->sol1a No sol1b Actively remove water (Dean-Stark or molecular sieves) q1->sol1b No sol2a Use a milder catalyst (e.g., TsOH, Lewis Acid) q2->sol2a Yes sol2b Lower reaction temperature and monitor closely q2->sol2b Yes sol3a Ensure reagents are anhydrous q3->sol3a sol3b Verify reflux temperature is being reached q3->sol3b sol3c Increase reaction time; monitor by TLC/GC q3->sol3c sol4a Ensure complete neutralization of acid catalyst q4->sol4a sol4b Check for product loss during extraction/washing steps q4->sol4b

References

Technical Support Center: Preserving (Z)-Alkene Geometry During Esterification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the isomerization of (Z)-alkenes to their (E)-counterparts during esterification reactions.

Troubleshooting Guide: Minimizing (Z)-to-(E) Isomerization

This guide addresses common issues encountered during the esterification of (Z)-alkenoic acids and offers strategies to maintain the desired stereochemistry.

Question: My (Z)-alkenoic acid is isomerizing to the (E)-ester during esterification. What are the potential causes?

Answer: Isomerization of (Z)-alkenes to the more thermodynamically stable (E)-isomers can be promoted by several factors during an esterification reaction. The primary culprits are typically acidic or basic conditions, elevated temperatures, and in some cases, radical pathways.

  • Acid Catalysis: Trace amounts of acid can protonate the double bond, leading to a carbocation intermediate. Rotation around the single bond in this intermediate, followed by deprotonation, can result in the formation of the (E)-isomer.

  • Base Catalysis: Strong bases can deprotonate an allylic position, forming a resonance-stabilized carbanion. Reprotonation of this intermediate can occur at a different position or with a different orientation, leading to the (E)-isomer.

  • Elevated Temperatures: Higher reaction temperatures provide the energy needed to overcome the rotational barrier of the carbon-carbon double bond, facilitating isomerization to the more stable (E)-isomer.

  • Radical Mechanisms: Although less common in standard esterification reactions, the presence of radical initiators or exposure to UV light could potentially lead to isomerization through radical intermediates.

Question: Which esterification methods are best suited for preserving (Z)-alkene geometry?

Answer: Mild esterification methods that avoid harsh acidic or basic conditions and high temperatures are crucial for preserving the stereointegrity of (Z)-alkenes. The Steglich and Yamaguchi esterifications are highly recommended for this purpose.

  • Steglich Esterification: This method utilizes a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[1] The reaction proceeds under neutral and mild conditions, typically at room temperature.[1][2]

  • Yamaguchi Esterification: This procedure involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by reaction with the alcohol in the presence of a stoichiometric amount of DMAP.[3][4] It is also known for its mild reaction conditions and high yields with sensitive substrates.[3]

Question: I'm using the Steglich esterification, but still observing some isomerization. How can I optimize the reaction?

Answer: Even with mild methods like the Steglich esterification, certain parameters can be fine-tuned to further minimize isomerization.

  • Temperature Control: Ensure the reaction is run at or below room temperature. Using an ice bath (0 °C) during the addition of reagents can be beneficial.

  • Reagent Purity: Use high-purity reagents and anhydrous solvents to avoid side reactions. The presence of acidic or basic impurities can contribute to isomerization.

  • DMAP Concentration: While catalytic DMAP is necessary for the reaction to proceed efficiently, using a large excess should be avoided as it is a base and could potentially contribute to isomerization over long reaction times.

  • Reaction Time: Monitor the reaction progress by TLC or another suitable method and work it up as soon as the starting material is consumed to minimize the exposure of the product to the reaction conditions.

Question: How can I optimize the Yamaguchi esterification to prevent isomerization?

Answer: The Yamaguchi esterification is generally very effective at preserving stereochemistry.[3] However, to ensure the highest fidelity, consider the following:

  • Two-Step Procedure: For particularly sensitive substrates, a two-step procedure can be employed. First, the mixed anhydride is formed from the carboxylic acid and the Yamaguchi reagent. After removing the triethylamine hydrochloride byproduct by filtration, the anhydride is then reacted with the alcohol and DMAP. This can minimize the exposure of the sensitive alkene to the amine base for an extended period.

  • Temperature: As with the Steglich esterification, maintaining a low temperature throughout the reaction is advisable.

  • Stoichiometry: Use of the recommended stoichiometric amount of DMAP is important for the reaction to proceed efficiently.

Frequently Asked Questions (FAQs)

Q1: Can I use a traditional Fischer esterification for my (Z)-alkenoic acid?

A1: Fischer esterification, which employs a strong acid catalyst (like sulfuric acid) and typically requires heating, is generally not recommended for (Z)-alkenoic acids. The acidic conditions and elevated temperatures create a high risk of isomerization to the more stable (E)-ester.

Q2: Are there any specific solvents that are better at preventing isomerization?

A2: Aprotic solvents are generally preferred for Steglich and Yamaguchi esterifications. Dichloromethane (DCM), tetrahydrofuran (THF), and toluene are commonly used.[1][3] The choice of solvent can sometimes influence reaction rates, but the primary factors for preventing isomerization are the mildness of the reagents and the reaction temperature.

Q3: How can I confirm the stereochemistry of my ester product?

A3: The most reliable method for confirming the stereochemistry of your product is through Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants (J-values) between the vinylic protons are characteristically different for (Z)- and (E)-isomers. For (Z)-isomers, the coupling constant is typically in the range of 7-12 Hz, while for (E)-isomers, it is larger, usually 12-18 Hz.

Q4: What is the underlying mechanism of isomerization that I should be most concerned about during these mild esterifications?

A4: Even under the mild conditions of Steglich and Yamaguchi esterifications, trace amounts of acidic or basic species can potentially lead to isomerization over time. For instance, the triethylamine used in the Yamaguchi protocol is a base. While the reaction is generally fast, prolonged reaction times could allow for some base-catalyzed isomerization. Similarly, any acidic impurities in the reagents or formed as byproducts could potentially catalyze isomerization. Therefore, maintaining neutral conditions, using pure reagents, and minimizing reaction times are key preventative strategies.

Comparative Data on Esterification Methods

Esterification MethodTypical ConditionsExpected (Z)-SelectivityKey Considerations
Fischer Esterification Strong acid (e.g., H₂SO₄), HeatLow to ModerateHigh risk of isomerization due to harsh conditions.
Steglich Esterification DCC/DIC, cat. DMAP, RTHighMild conditions are favorable for preserving stereochemistry.[1]
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP, RTVery HighGenerally considered one of the best methods for sensitive substrates.[3]

Experimental Protocols

The following are example protocols for the esterification of a generic (Z)-alkenoic acid, designed to minimize isomerization.

Protocol 1: Steglich Esterification of a (Z)-Alkenoic Acid
  • Preparation: To a solution of the (Z)-alkenoic acid (1.0 equiv) and the alcohol (1.2 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add 4-dimethylaminopyridine (DMAP) (0.1 equiv).

  • Coupling Agent Addition: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) in anhydrous DCM to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with cold DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure (Z)-ester.

Protocol 2: Yamaguchi Esterification of a (Z)-Alkenoic Acid
  • Mixed Anhydride Formation: To a solution of the (Z)-alkenoic acid (1.0 equiv) in anhydrous toluene at room temperature under an inert atmosphere, add triethylamine (1.1 equiv). Then, add 2,4,6-trichlorobenzoyl chloride (1.05 equiv) dropwise. Stir the mixture for 1 hour at room temperature.

  • Filtration: Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Esterification: To a solution of the alcohol (1.2 equiv) and DMAP (1.2 equiv) in anhydrous toluene at room temperature, add the filtrate from the previous step dropwise.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualization of Isomerization Prevention Strategy

The following diagram illustrates the logical relationship between the factors that can lead to the isomerization of (Z)-alkenes during esterification and the recommended preventative strategies.

Isomerization_Prevention cluster_outcome Desired Outcome Cause1 Acidic Conditions Strategy1 Use Mild Esterification Methods (Steglich, Yamaguchi) Cause1->Strategy1 Mitigated by Cause2 Basic Conditions Cause2->Strategy1 Mitigated by Cause3 High Temperature Strategy2 Maintain Low Reaction Temperature (e.g., 0 °C to RT) Cause3->Strategy2 Mitigated by Cause4 Radical Pathways Strategy5 Avoid Exposure to UV Light Cause4->Strategy5 Mitigated by Outcome Preservation of (Z)-Alkene Geometry Strategy1->Outcome Strategy2->Outcome Strategy3 Use Anhydrous Solvents and Pure Reagents Strategy3->Outcome Strategy4 Minimize Reaction Time Strategy4->Outcome Strategy5->Outcome

Caption: Factors causing (Z)-alkene isomerization and corresponding preventative measures.

References

Technical Support Center: GC-MS Analysis of (Z)-Pent-2-enyl butyrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (Z)-Pent-2-enyl butyrate in GC-MS applications. Our goal is to help you improve peak resolution and achieve accurate, reproducible results.

Troubleshooting Guide: Improving Peak Resolution

Poor peak resolution for this compound can manifest as peak broadening, fronting, tailing, or co-elution with other compounds. This guide provides a systematic approach to diagnosing and resolving these common issues.

Problem: Poor Peak Shape (Broadening, Tailing, or Fronting)

Potential Cause Recommended Solution
Improper Column Installation Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet, following the instrument manufacturer's guidelines. An improper cut or incorrect positioning can create dead volume or turbulence, leading to peak tailing.[1]
Column Contamination Bake out the column at a high temperature (within its specified limits) to remove contaminants. If this is ineffective, trim 10-20 cm from the front of the column. In cases of severe contamination, the column may need to be replaced.[2]
Inlet Contamination Clean the injector and replace the inlet liner and septum. Contaminants in the inlet can interact with the analyte, causing peak distortion.
Inappropriate Injection Technique Use a rapid and smooth injection to prevent sample flashback and peak broadening.[3] For trace analysis, a splitless injection can increase the amount of analyte reaching the column, potentially improving peak area.[4] For more concentrated samples, a split injection can prevent column overload.[5]
Column Overload If peak fronting is observed, it may be due to injecting too much sample.[6] Dilute the sample or increase the split ratio to reduce the amount of analyte introduced onto the column.
Incompatible Solvent The polarity of the sample solvent should match the polarity of the stationary phase to ensure proper focusing of the analyte at the head of the column.

Problem: Co-elution with Interfering Peaks

Potential Cause Recommended Solution
Inadequate Chromatographic Separation Optimize the oven temperature program. Lowering the initial temperature and using a slower ramp rate can improve the separation of volatile compounds.[7][8]
Incorrect Column Phase For esters like this compound, a polar or semi-polar stationary phase (e.g., WAX or a mid-polarity phase like a '624') is generally recommended over a non-polar phase (like a DB-5).[9] The polarity of the stationary phase has a significant impact on selectivity and resolution.[10][11]
Suboptimal Carrier Gas Flow Rate Adjust the carrier gas flow rate to the optimal linear velocity for the column dimensions and carrier gas being used. An optimal flow rate ensures sharp peaks.[4]
Insufficient Column Length or Inappropriate Dimensions Using a longer column increases efficiency and resolution.[7] A smaller internal diameter also enhances efficiency. A common go-to column dimension for good separation is 30 m x 0.25 mm x 0.25 µm.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column to use for analyzing this compound?

A1: For the analysis of a moderately polar compound like this compound, a polar or semi-polar stationary phase is recommended. Columns with phases such as Wax (e.g., DB-WAX) or a 6% cyanopropylphenyl-94% dimethylpolysiloxane (e.g., DB-624) will generally provide better peak shape and resolution for esters compared to non-polar phases like 5% phenyl-methylpolysiloxane (e.g., DB-5).[9] The choice of stationary phase is critical as it has the greatest impact on selectivity.[10]

Q2: How can I optimize my GC oven temperature program to improve the resolution of this compound?

A2: To improve resolution, you can modify your oven temperature program. Start with an initial oven temperature that is about 20°C below the boiling point of your solvent.[6] A lower initial temperature allows for better focusing of the analyte on the column. Employ a slower temperature ramp rate (e.g., 5-10°C/min) to enhance separation between closely eluting compounds.[8] For very volatile compounds, a sub-ambient starting temperature might be necessary.

Q3: What are the best injection parameters for analyzing this compound?

A3: The optimal injection parameters depend on the concentration of your analyte.

  • Splitless Injection: This is suitable for trace analysis as it transfers the entire sample volume onto the column, maximizing sensitivity.[4]

  • Split Injection: If you are working with higher concentrations, a split injection is preferred to avoid column overload, which can cause peak fronting.[5] A split ratio of 10:1 to 50:1 is a good starting point.

  • Injector Temperature: The injector temperature should be high enough to ensure complete and rapid vaporization of the sample without causing thermal degradation. A typical starting point is 250°C.

Q4: My peak for this compound is tailing. What are the most likely causes and how can I fix it?

A4: Peak tailing is often caused by active sites in the GC system or issues with the column.

  • Active Sites: Acidic or polar analytes can interact with active sites in the inlet liner, at the column head, or within the column itself. Ensure you are using a deactivated inlet liner and that the column is properly conditioned. Trimming a small portion (10-20 cm) from the front of the column can remove active sites that have developed over time.[6]

  • Column Contamination: Contamination from the sample matrix can also lead to peak tailing. Baking out the column at a high temperature can help, but if the contamination is severe, the column may need to be replaced.

Q5: How does the carrier gas flow rate affect the peak resolution of this compound?

A5: The carrier gas flow rate determines the linear velocity of the analyte through the column. There is an optimal flow rate for each column and carrier gas that will provide the highest efficiency and, consequently, the best peak resolution. A flow rate that is too high or too low will result in band broadening and reduced resolution.[4] It is important to set the flow rate to the optimum value recommended for your column dimensions and carrier gas (Helium is commonly used).

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis of this compound in a Liquid Matrix

This protocol is a general guideline for preparing a liquid sample containing this compound for GC-MS analysis.

  • Sample Dilution:

    • If the sample is concentrated, dilute it in a suitable volatile solvent such as dichloromethane or hexane.[12]

    • The final concentration should be around 10 µg/mL to achieve an on-column amount of approximately 10 ng with a 1 µL splitless injection.[12]

  • Internal Standard Addition:

    • Add an appropriate internal standard to the diluted sample to aid in quantification. The internal standard should be a compound with similar chemical properties to this compound but with a different retention time.

  • Vortexing:

    • Vortex the sample for 30 seconds to ensure homogeneity.

  • Centrifugation/Filtration:

    • If the sample contains any particulate matter, centrifuge it or filter it through a 0.22 µm syringe filter to prevent clogging of the GC syringe and contamination of the inlet.[12]

  • Transfer to Autosampler Vial:

    • Transfer the final prepared sample into a 1.5 mL glass autosampler vial.[12] Ensure a minimum volume of 50 µL is present in the vial.[12]

Protocol 2: Optimized GC-MS Method for this compound

This protocol provides a starting point for optimizing the GC-MS parameters for the analysis of this compound.

  • GC System: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/Splitless

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 150°C.

    • Ramp 2: 20°C/min to 240°C, hold for 5 minutes.

  • MSD Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Scan (m/z 40-350) or Selected Ion Monitoring (SIM) for higher sensitivity.

Data Presentation

Table 1: Effect of GC Parameters on Peak Resolution of a Volatile Ester

The following table summarizes the expected qualitative effects of changing key GC parameters on the peak resolution of a volatile ester like this compound, based on general chromatographic principles.

Parameter ChangeExpected Effect on Peak ResolutionRationale
Decrease Oven Temperature Ramp Rate IncreaseSlower heating provides more time for the analyte to interact with the stationary phase, improving separation from closely eluting compounds.[8]
Increase Column Length IncreaseA longer column provides more theoretical plates, leading to better separation efficiency.[7]
Decrease Column Internal Diameter IncreaseA smaller internal diameter reduces band broadening, resulting in sharper peaks and better resolution.
Switch to a More Polar Column Increase (if co-eluting with non-polar compounds)A polar column will retain polar analytes more strongly, changing the elution order and potentially resolving co-elutions.[10]
Optimize Carrier Gas Flow Rate Increase (to optimal velocity)Operating at the optimal linear velocity minimizes band broadening and maximizes efficiency.[4]

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_symptoms Identify Symptoms cluster_peak_shape_causes Investigate Peak Shape Issues cluster_coelution_causes Investigate Co-elution Issues cluster_solutions Implement Solutions start Poor Peak Resolution for this compound peak_shape Poor Peak Shape? (Broadening, Tailing, Fronting) start->peak_shape Yes coelution Co-elution with other peaks? start->coelution Yes column_install Check Column Installation & Cut peak_shape->column_install contamination Check for Contamination (Inlet, Column) peak_shape->contamination injection Review Injection Technique & Volume peak_shape->injection temp_program Optimize Oven Temperature Program coelution->temp_program column_phase Evaluate Column Stationary Phase coelution->column_phase flow_rate Adjust Carrier Gas Flow Rate coelution->flow_rate solution_peak_shape Re-install Column, Clean System, Adjust Injection column_install->solution_peak_shape contamination->solution_peak_shape injection->solution_peak_shape solution_coelution Modify Method: Temp, Column, Flow temp_program->solution_coelution column_phase->solution_coelution flow_rate->solution_coelution

Caption: Troubleshooting workflow for poor peak resolution.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Liquid Sample dilute Dilute Sample (e.g., in Hexane) sample->dilute add_is Add Internal Standard dilute->add_is vortex Vortex add_is->vortex centrifuge Centrifuge/ Filter vortex->centrifuge transfer Transfer to Vial centrifuge->transfer inject Inject Sample (1 µL) transfer->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

References

Minimizing water content in esterification reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Esterification Reactions

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize water content in esterification reactions, thereby maximizing product yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your esterification experiments.

Question: My ester yield is significantly lower than expected. What are the primary causes related to water?

Answer: Low ester yield is often directly linked to the presence of water, which adversely affects the reaction equilibrium. Fischer esterification is a reversible process where water is a byproduct. According to Le Châtelier's principle, the presence of water will shift the equilibrium back towards the reactants (carboxylic acid and alcohol), thus reducing the amount of ester formed.[1][2][3]

Key areas to investigate:

  • Inadequate Water Removal: The method used to remove water may not be efficient enough for your specific reaction conditions.

  • "Wet" Reagents or Solvents: Your starting materials (carboxylic acid, alcohol) or the reaction solvent may contain residual water.

  • Atmospheric Moisture: For highly sensitive reactions, moisture from the air can be a contributing factor, especially if the reaction setup is not properly sealed.

Question: I am using a Dean-Stark apparatus, but I'm not collecting any water. What should I check?

Answer: If the Dean-Stark trap is not collecting water, it typically points to one of several issues with the experimental setup or conditions:

  • Reaction Temperature is Too Low: The reaction mixture must be boiling vigorously enough for the azeotropic mixture of the solvent and water to distill over into the trap.[4] Ensure your heating mantle is set to the appropriate temperature for the solvent you are using (e.g., toluene, benzene).

  • No Azeotrope Formation: Ensure you are using a solvent that forms an azeotrope with water, such as toluene or benzene.[1] The chosen solvent must be immiscible with water to allow for separation in the trap.[4]

  • Leaks in the Glassware: Check all joints and connections for leaks. If the vapor is escaping the system, it cannot condense and collect in the trap. Ensure all glassware joints are properly sealed.

  • Improper Condenser Function: The condenser must be cold enough to condense the vapor. Check that there is a steady flow of cold water through the condenser.

Question: Can I use chemical drying agents directly in the reaction flask? What are the risks?

Answer: Yes, chemical drying agents (desiccants) can be used, but with caution.

  • Concentrated Sulfuric Acid (H₂SO₄): Often used as the acid catalyst, it also serves as an effective dehydrating agent.[3][5]

  • Molecular Sieves: These can be effective at trapping water. However, they are basic and can be destroyed by acidic reaction conditions, potentially neutralizing your catalyst and contaminating your reaction.[6] A workaround is to place the molecular sieves in a Soxhlet extractor, which allows them to trap water from the vapor phase without coming into direct contact with the acidic reaction mixture.

  • Silica Gel: Can be used to absorb water and may be more stable in acidic conditions than molecular sieves.

  • Anhydrous Salts (e.g., MgSO₄, Na₂SO₄): While commonly used for drying organic layers during workup, they are less frequently added directly to the reaction mixture but can be an option in some cases.

The primary risk is the potential for side reactions or incompatibility with your reactants or catalyst.

Frequently Asked Questions (FAQs)

Q1: Why is removing water so critical in Fischer esterification? A1: Fischer esterification is an equilibrium reaction: Carboxylic Acid + Alcohol ⇌ Ester + Water.[1] Water is a product, and its removal shifts the equilibrium to the right, favoring the formation of the ester and thereby increasing the overall reaction yield.[3]

Q2: What is an azeotrope and how does it help in water removal? A2: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[1] In the context of esterification, a solvent like toluene is used, which forms a low-boiling azeotrope with water. This azeotrope boils at a temperature lower than any of the individual components, allowing the water to be carried out of the reaction flask as vapor. This vapor then condenses in the Dean-Stark trap, where the immiscible water separates from the toluene and can be collected.[1][4]

Q3: Besides removing water, what is the simplest way to improve ester yield? A3: Using a large excess of one of the reactants, typically the less expensive alcohol, is a common strategy.[7] This shifts the reaction equilibrium towards the products. Often, the alcohol can be used as the reaction solvent itself.

Q4: Can atmospheric moisture affect my reaction? A4: Yes, for reactions that are highly sensitive or run for extended periods, atmospheric moisture can enter the reaction vessel and inhibit the forward reaction. Using a drying tube filled with a desiccant (like CaCl₂) on top of the reflux condenser is good practice to prevent this.

Q5: What are common side reactions if water is not effectively removed? A5: The primary "side reaction" is the reverse reaction: the hydrolysis of the ester back to the carboxylic acid and alcohol. In some cases, particularly at high temperatures with certain alcohols, ether formation can occur as a competing dehydration reaction.

Data Presentation: Efficacy of Water Removal Methods

The following table summarizes quantitative data on the impact of different water removal strategies on esterification reaction conversion and yield.

MethodReactantsConversion/YieldReference/Comment
No Active Water Removal Oleic Acid + Ethanol54.96% ConversionBaseline for comparison. Reaction reaches equilibrium.[8]
No Active Water Removal Acetic Acid + Ethanol~60% ConversionA typical equilibrium conversion for this reaction.[9]
Using Excess Reactant Unspecified Alcohol & Acid (3:1 ratio)~90% YieldUsing an excess of one reactant pushes the equilibrium forward.[10]
Chemical Desiccant Fatty Acid + Ethanol (with 9% molecular sieves)90% EsterificationIncreased from 85% without sieves.[11]
Azeotropic Distillation Oleic Acid + Ethanol (with Dean-Stark)98.78% ConversionDemonstrates a highly effective method for driving the reaction to completion.[8]
Membrane Pervaporation Acetic Acid + Ethanol98% ConversionAn advanced technique showing excellent water removal and high conversion.[9]

Experimental Protocols

Protocol 1: Water Removal Using a Dean-Stark Apparatus

This protocol describes a general procedure for Fischer esterification using azeotropic distillation with a Dean-Stark trap to remove water.

Materials:

  • Carboxylic acid

  • Alcohol

  • Acid catalyst (e.g., p-toluenesulfonic acid or concentrated sulfuric acid)

  • Azeotropic solvent (e.g., toluene)

  • Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, magnetic stirrer, and stir bar.

Procedure:

  • Assembly: Assemble the glassware: place the round-bottom flask in the heating mantle, attach the Dean-Stark trap, and fit the reflux condenser on top of the trap. Ensure all joints are secure.

  • Reagent Addition: To the round-bottom flask, add the carboxylic acid, alcohol, a magnetic stir bar, and the azeotropic solvent (e.g., toluene).

  • Catalyst Addition: Carefully add the acid catalyst to the mixture.

  • Heating and Reflux: Begin stirring and heat the mixture to a gentle reflux. The temperature should be high enough to cause the azeotrope of toluene and water to distill.

  • Water Collection: Vapors will condense in the reflux condenser and drip into the graduated arm of the Dean-Stark trap. Being immiscible and denser than toluene, water will collect at the bottom of the trap while the toluene overflows and returns to the reaction flask.[1]

  • Monitoring: Monitor the reaction by observing the amount of water collected. The reaction is complete when no more water is collected in the trap.

  • Workup: Once the reaction is complete, cool the flask to room temperature. The reaction mixture can then be worked up by washing with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine, drying the organic layer with an anhydrous salt (e.g., Na₂SO₄), and removing the solvent under reduced pressure.

Protocol 2: Water Removal Using Molecular Sieves in a Soxhlet Extractor

This advanced method is useful for preventing direct contact between an acid-sensitive desiccant and the catalyst.

Materials:

  • Carboxylic acid

  • Alcohol

  • Acid catalyst

  • 3Å or 4Å Molecular Sieves (activated)

  • Round-bottom flask, Soxhlet extractor, reflux condenser, heating mantle, magnetic stirrer, and stir bar.

Procedure:

  • Activate Sieves: Activate the molecular sieves by heating them in a furnace according to the manufacturer's instructions to remove any pre-adsorbed water.

  • Assembly: Assemble the apparatus with the reaction flask at the bottom, the Soxhlet extractor in the middle, and the reflux condenser on top.

  • Reagent Addition: Charge the round-bottom flask with the carboxylic acid, alcohol, catalyst, and a stir bar.

  • Soxhlet Loading: Place the activated molecular sieves inside a cellulose thimble and place the thimble inside the Soxhlet extractor.

  • Heating and Reflux: Heat the reaction mixture to reflux. The vapor (containing alcohol, some ester, and water) will rise, bypass the Soxhlet chamber, and condense in the reflux condenser.

  • Water Adsorption: The condensate will drip into the Soxhlet chamber containing the molecular sieves. The sieves will adsorb the water from the condensate.

  • Solvent Return: Once the Soxhlet chamber fills to the level of the siphon arm, the now-dried solvent and reactants will automatically siphon back into the reaction flask. This cycle repeats, continuously removing water from the reaction.

  • Monitoring and Workup: Continue the process until the reaction is complete (monitored by TLC or other methods). The workup procedure is similar to that described in Protocol 1.

Visualizations

Troubleshooting Workflow for Low Ester Yield

TroubleshootingWorkflow start Start: Low Ester Yield check_water Is water being effectively removed? start->check_water ds_path Using Dean-Stark? check_water->ds_path Yes desiccant_path Using Desiccant? check_water->desiccant_path No check_temp Is reaction at reflux temp of azeotrope? ds_path->check_temp Yes ds_path->desiccant_path No check_leaks Are glassware joints sealed? check_temp->check_leaks Yes increase_heat Action: Increase heating check_temp->increase_heat No check_condenser Is condenser water flow adequate? check_leaks->check_condenser Yes seal_joints Action: Reseal joints check_leaks->seal_joints No increase_flow Action: Increase water flow check_condenser->increase_flow No check_reagents Are reagents/solvents anhydrous? check_condenser->check_reagents Yes end_point Problem Resolved increase_heat->end_point seal_joints->end_point increase_flow->end_point check_sieve_activity Was desiccant activated/fresh? desiccant_path->check_sieve_activity Yes check_sieve_compatibility Is desiccant compatible with acid catalyst? check_sieve_activity->check_sieve_compatibility Yes activate_desiccant Action: Use freshly activated desiccant check_sieve_activity->activate_desiccant No use_soxhlet Consider using Soxhlet extractor for sieves check_sieve_compatibility->use_soxhlet No check_sieve_compatibility->check_reagents Yes activate_desiccant->end_point use_soxhlet->end_point dry_reagents Action: Dry reagents/solvents before use check_reagents->dry_reagents No check_reagents->end_point Yes dry_reagents->end_point

Caption: A logical workflow for troubleshooting low yields in esterification reactions.

Experimental Workflow: Dean-Stark Apparatus

DeanStarkWorkflow cluster_Apparatus Dean-Stark Apparatus Flask 1. Reaction Flask (Acid + Alcohol + Toluene + Catalyst) Vapor Azeotrope Vapor (Toluene + Water) Flask->Vapor Boils Trap 3. Dean-Stark Trap Separation 4. Phase Separation Water (Bottom) | Toluene (Top) Trap->Separation Condenser 2. Reflux Condenser Condensate Liquid Condensate Condenser->Condensate Cools Heat Apply Heat Heat->Flask Vapor->Condenser Rises Condensate->Trap Drips into Return 5. Toluene Returns to Flask Separation->Return Return->Flask

Caption: Workflow diagram illustrating the function of a Dean-Stark apparatus.

References

Catalyst selection for efficient synthesis of (Z)-Pent-2-enyl butyrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information for the efficient synthesis of (Z)-Pent-2-enyl butyrate, focusing on catalyst selection to maintain the desired Z-isomeric form.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

A1: The main challenge is preventing the isomerization of the cis (Z) double bond in the pent-2-enol starting material to the more thermodynamically stable trans (E) isomer during the esterification process. High temperatures and acidic conditions can promote this unwanted isomerization, leading to a mixture of Z and E products.

Q2: Which catalytic methods are recommended for preserving the Z-configuration?

A2: To maintain the stereointegrity of the Z-alkene, mild reaction conditions are essential. The two most recommended methods are:

  • Lipase-catalyzed esterification: This enzymatic method operates under neutral pH and typically low to moderate temperatures, minimizing the risk of isomerization.

  • Steglich esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) at or below room temperature, avoiding harsh acidic or basic conditions.[1][2]

Q3: Can I use a standard Fischer esterification with an acid catalyst?

A3: While Fischer esterification is a common method for creating esters, it is not recommended for synthesizing (Z)-alkenyl esters. The use of a strong acid catalyst (like sulfuric acid) and elevated temperatures significantly increases the likelihood of Z-to-E isomerization of the double bond, resulting in low yields of the desired this compound.[3]

Q4: What are the starting materials for this synthesis?

A4: The primary starting materials are (Z)-pent-2-en-1-ol and a butyric acid derivative. For lipase-catalyzed reactions, butyric acid or an activated ester like vinyl butyrate can be used. For Steglich esterification, butyric acid is used directly.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Ester 1. Incomplete reaction. 2. Catalyst deactivation (especially for lipases). 3. Poor quality of starting materials. 4. Sub-optimal reaction temperature or time.1. Increase reaction time or gently increase temperature (if using a lipase, stay within its optimal range). 2. Use fresh or properly stored lipase. Ensure the solvent is anhydrous. 3. Purify starting materials before the reaction. 4. Optimize reaction parameters based on small-scale test reactions.
Low Z-Selectivity (High percentage of E-isomer) 1. Use of acid catalyst or high temperatures. 2. Isomerization of the (Z)-pent-2-enol starting material before the reaction. 3. Extended reaction times at elevated temperatures.1. Switch to a milder method like lipase catalysis or Steglich esterification.[1][2] 2. Check the purity of the starting alcohol via NMR or GC before use. 3. Monitor the reaction progress and stop it once the starting material is consumed to avoid post-synthesis isomerization.
Formation of N-acylurea byproduct (in Steglich Esterification) 1. Slow reaction of the alcohol with the O-acylisourea intermediate.1. Ensure a catalytic amount (4-5 mol%) of DMAP is used to accelerate the ester formation and minimize the formation of the N-acylurea side product.[1]
Difficulty in Product Purification 1. Similar polarity of the Z and E isomers. 2. Presence of unreacted starting materials or byproducts.1. Use high-performance column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to separate the isomers. 2. Perform an aqueous workup to remove water-soluble impurities before chromatography.

Catalyst Performance Data

The following table summarizes typical performance data for the recommended catalytic methods. Note that specific results may vary based on precise experimental conditions.

Catalyst SystemMethodTypical Yield of (Z)-IsomerZ/E RatioTemperatureKey Advantages
Immobilized Lipase (e.g., Novozym 435)Enzymatic Esterification85-95%>98:230-50°CHigh Z-selectivity, environmentally friendly, mild conditions.
DCC/DMAPSteglich Esterification80-90%>95:50-25°CMild conditions, good for acid-labile substrates, avoids strong acids.[1][2]
Sulfuric Acid (H₂SO₄)Fischer Esterification<50%Highly variable, often favors E-isomer80-120°CNot Recommended due to low Z-selectivity.[3]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of this compound
  • Materials:

    • (Z)-pent-2-en-1-ol (1.0 eq)

    • Butyric acid (1.2 eq)

    • Immobilized Lipase B from Candida antarctica (Novozym 435) (10% w/w of substrates)

    • Anhydrous solvent (e.g., hexane or toluene)

    • Molecular sieves (3Å)

  • Procedure:

    • To a round-bottom flask, add (Z)-pent-2-en-1-ol, butyric acid, and the anhydrous solvent.

    • Add activated molecular sieves to remove the water produced during the reaction, which drives the equilibrium towards the product.

    • Add the immobilized lipase to the mixture.

    • Stir the reaction mixture at a constant temperature (e.g., 40°C) and monitor the reaction progress using GC or TLC.

    • Once the reaction is complete (typically 24-48 hours), filter off the lipase beads and the molecular sieves. The lipase can often be washed and reused.

    • Wash the filtrate with a saturated sodium bicarbonate solution to remove excess butyric acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain pure this compound.

Protocol 2: Steglich Esterification for this compound Synthesis
  • Materials:

    • (Z)-pent-2-en-1-ol (1.0 eq)

    • Butyric acid (1.1 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.05 eq)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve (Z)-pent-2-en-1-ol, butyric acid, and DMAP in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0°C in an ice bath.

    • In a separate flask, dissolve DCC in anhydrous DCM and add this solution dropwise to the reaction mixture.

    • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

    • Continue stirring for 2-4 hours, monitoring the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

    • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

    • Wash the filtrate sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualized Workflows

Catalyst_Selection_Workflow cluster_mild Mild Conditions start Start: Synthesize This compound check_isomerization Is maintaining Z-geometry a critical requirement? start->check_isomerization lipase Lipase Catalysis (e.g., Novozym 435) check_isomerization->lipase Yes steglich Steglich Esterification (DCC/DMAP) check_isomerization->steglich Yes harsh Harsh Conditions (e.g., Fischer Esterification) check_isomerization->harsh No end_z End Product: This compound lipase->end_z High Z-selectivity steglich->end_z Good Z-selectivity end_e End Product: (E/Z)-Pent-2-enyl butyrate harsh->end_e Leads to E/Z mixture or E-isomer

Caption: Catalyst selection workflow for Z-selective synthesis.

Lipase_Reaction_Mechanism cluster_ping Ping-Pong Bi-Bi Mechanism cluster_pong E Lipase (E) E_But E-Butyric Acid Complex E->E_But + Butyric Acid E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E_But->E_Acyl H2O_out Water (H2O) E_Acyl->H2O_out E_Acyl_Pent E-Acyl-(Z)-pent-2-enol Complex E_Acyl->E_Acyl_Pent + (Z)-pent-2-enol E_Acyl->E_Acyl_Pent Product (Z)-Pent-2-enyl butyrate E_Acyl_Pent->Product E_regen Lipase (E) Product->E_regen Release

Caption: Simplified mechanism for lipase-catalyzed esterification.

References

Stability and degradation of (Z)-Pent-2-enyl butyrate under storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (Z)-Pent-2-enyl butyrate

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of this compound. Please consult the following troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and samples.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and analysis of this compound.

Question Answer
Why is the purity of my this compound sample decreasing over time, as observed by GC or HPLC? The loss of purity is likely due to chemical degradation. This compound is susceptible to two primary degradation pathways: hydrolysis of the ester bond and oxidation at the carbon-carbon double bond. Hydrolysis can be catalyzed by trace amounts of water, acids, or bases. Oxidation can be initiated by exposure to atmospheric oxygen, light, or trace metal impurities.
My analysis shows new, unidentified peaks after storing a sample. What are these likely to be? The new peaks are most likely degradation products. If hydrolysis has occurred, you can expect to see (Z)-pent-2-en-1-ol and butyric acid . Oxidative degradation can produce a more complex mixture, including epoxides, aldehydes, and cleavage products like propanal and derivatives of glyoxylic acid. We recommend using a mass spectrometry (MS) detector to help identify these new compounds.
I am observing poor reproducibility in my experiments using this compound. Could storage be the cause? Yes, inconsistent sample stability is a common cause of experimental irreproducibility. If a sample degrades, its effective concentration changes, and the presence of degradation products can interfere with the experiment. Ensure that all aliquots for an experimental series originate from a sample stored under identical, optimal conditions and are handled consistently.
The pH of my buffered solution, containing the compound, has shifted after incubation. Why? This is a strong indication that the ester has undergone hydrolysis. The cleavage of this compound produces butyric acid, which will lower the pH of an unbuffered or weakly buffered solution. This pH shift can, in turn, accelerate further degradation.

Frequently Asked Questions (FAQs)

Question Answer
What are the ideal storage conditions for neat this compound? To maximize shelf-life, store the compound in a tightly sealed amber glass vial under an inert atmosphere (e.g., argon or nitrogen). It should be stored refrigerated (2-8°C) and protected from light. For long-term storage, consider freezing at -20°C or below.
How do environmental factors like pH, temperature, and light affect stability? pH: The ester bond is most stable near neutral pH. Both acidic and basic conditions will significantly accelerate the rate of hydrolysis.[1][2] Temperature: Higher temperatures increase the rate of all chemical reactions, including both hydrolysis and oxidation.[1][2] Light: Exposure to light, particularly UV wavelengths, can provide the energy to initiate and promote oxidative degradation pathways.[1][2]
What are the best practices for preparing and storing solutions of this compound? Use high-purity, anhydrous, aprotic solvents (e.g., acetonitrile, THF, ethyl acetate). Prepare solutions fresh whenever possible. If short-term storage is necessary, store solutions under the same conditions as the neat material (refrigerated, protected from light, under inert gas). Avoid using aqueous or protic solvents (like methanol) for stock solutions if hydrolysis is a concern.
Are there any materials or chemical classes that are incompatible with this compound? Yes. Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases, as these will rapidly degrade the compound. Also, be mindful that reactive functional groups in your experimental system could potentially react with the ester or the double bond.

Degradation Data (Illustrative)

Table 1: Illustrative Effect of Temperature on Degradation (Assumes storage for 30 days in a sealed container with ambient air)

Storage TemperaturePurity (%)Major Degradant Class
-20°C>99.5%N/A
4°C99.0%Oxidation Products
25°C (Room Temp)95.8%Oxidation Products
40°C89.5%Oxidation & Hydrolysis Products

Table 2: Illustrative Effect of pH on Hydrolysis Rate (Assumes aqueous solution at 25°C for 24 hours)

pH of SolutionPurity (%)Major Degradant Class
3.0 (Acidic)92.1%Hydrolysis Products
7.0 (Neutral)>99.0%N/A
9.0 (Basic)88.4%Hydrolysis Products

Visualizing Degradation & Experimental Design

Potential Degradation Pathways

The primary degradation mechanisms for this compound are hydrolysis and oxidation. Hydrolysis cleaves the ester linkage, while oxidation attacks the double bond.

G cluster_0 Hydrolysis (Acid/Base, H2O) cluster_1 Oxidation (O2, Light) A This compound B (Z)-Pent-2-en-1-ol A->B C Butyric Acid A->C D Epoxides, Aldehydes, Cleavage Products A->D

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

A forced degradation study is essential for understanding a compound's stability profile.[1][2][3][4] This workflow outlines the key steps for such a study.

G A 1. Sample Preparation (Compound in desired matrix/solvent) B 2. Initial Analysis (T=0) (Establish baseline purity) A->B C 3. Apply Stress Conditions (Separate Aliquots) B->C D Acid Hydrolysis (e.g., 0.1M HCl) C->D E Base Hydrolysis (e.g., 0.1M NaOH) C->E F Oxidation (e.g., 3% H2O2) C->F G Thermal (e.g., 60°C) C->G H Photolytic (e.g., UV/Vis light) C->H I 4. Timepoint Analysis (e.g., GC-MS, HPLC-DAD/MS) D->I E->I F->I G->I H->I J 5. Data Evaluation (Calculate degradation %, identify products) I->J

References

Technical Support Center: Overcoming Emulsion Formation in Esterification Workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter emulsions during the workup of esterification reactions.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during my esterification workup?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution.[1] In the context of an esterification workup, this typically occurs during the liquid-liquid extraction step when the organic layer containing your ester is washed with an aqueous solution (e.g., water, brine, or a basic solution).

Emulsion formation is often caused by:

  • Presence of Surfactant-like Molecules: Byproducts or unreacted starting materials can act as surfactants, reducing the interfacial tension between the organic and aqueous layers and stabilizing the emulsion.

  • High Shear Mixing: Vigorous shaking or stirring of the separatory funnel can disperse one liquid into the other as fine droplets, leading to a stable emulsion.[2]

  • Suspended Solids: Fine particulate matter can accumulate at the interface of the two layers, physically preventing the droplets from coalescing.

  • High Concentration of Solutes: A high concentration of dissolved substances in either phase can increase the viscosity and stability of the emulsion.

Q2: I've formed an emulsion. What is the first thing I should try?

The simplest approach is often effective. First, allow the separatory funnel to stand undisturbed for 10-20 minutes.[1] Gravity alone may be sufficient to break the emulsion and allow the layers to separate. Gentle swirling or tapping of the funnel can sometimes encourage the droplets to coalesce.

Q3: Shaking vs. Swirling: How can I prevent emulsions from forming in the first place?

Prevention is always better than cure. To minimize the risk of emulsion formation, use a gentle swirling or rocking motion to mix the layers in the separatory funnel instead of vigorous shaking. This reduces the amount of shear force applied to the mixture and decreases the likelihood of forming a stable emulsion.

Q4: When should I consider using a brine wash?

A saturated aqueous solution of sodium chloride (brine) is a very common and effective method for breaking emulsions. Adding brine increases the ionic strength of the aqueous layer, which in turn:

  • Reduces the solubility of the organic product in the aqueous layer (salting out).

  • Increases the density of the aqueous layer, promoting phase separation.

  • Disrupts the stability of the emulsion by altering the interactions of surfactant-like molecules at the interface.

Troubleshooting Guide

If gentle methods fail to break the emulsion, the following techniques can be employed, starting with the least invasive.

MethodDescriptionAdvantagesDisadvantages
Addition of Brine Adding a saturated aqueous solution of NaCl increases the ionic strength of the aqueous phase, promoting coalescence of the dispersed droplets.Simple, inexpensive, and often very effective.May not work for highly stable emulsions. Increases the salt content of the aqueous waste.
pH Adjustment Adding a dilute acid or base can neutralize any acidic or basic species that may be acting as surfactants, thereby destabilizing the emulsion.Can be very effective if the emulsion is stabilized by pH-sensitive compounds.Requires careful addition to avoid unwanted reactions with the product. The pH of the aqueous layer is altered.
Addition of a Different Organic Solvent Adding a small amount of a different organic solvent can change the overall polarity of the organic phase and help to break the emulsion.Can be effective for stubborn emulsions.The added solvent must be compatible with the product and easily removable.
Filtration through Celite® or Glass Wool Passing the entire mixture through a pad of a filter aid like Celite® can physically remove fine solid particles that may be stabilizing the emulsion.Effective for emulsions caused by suspended solids.Can be slow for large volumes. Potential for some product to be adsorbed onto the filter aid.
Centrifugation Applying a strong centrifugal force accelerates the separation of the two phases by forcing the denser phase to the bottom.A very effective method for breaking even very stable and fine emulsions.[1]Requires access to a centrifuge with appropriate tubes and rotors. May not be practical for very large volumes.
Heating or Cooling Gently warming the mixture can decrease the viscosity of the liquids and promote coalescence. Conversely, cooling and even partially freezing the aqueous layer can also help to break the emulsion.Can be effective in some cases.Heating may degrade thermally sensitive products. Cooling can be slow.

Quantitative Comparison of Emulsion Breaking Techniques

The following table provides a semi-quantitative comparison of common emulsion breaking techniques. The effectiveness and separation times can vary significantly depending on the specific reaction mixture, solvents used, and the nature of the emulsifying agents. The data presented here is aggregated from various sources, including studies on crude oil demulsification, and should be used as a general guideline.

TechniqueTypical Separation TimeRelative EffectivenessProduct Recovery
Standing/Gravity 30 min - several hoursLowHigh
Brine Wash 5 - 30 minModerate to HighHigh
pH Adjustment 5 - 20 minModerate to HighHigh
Filtration (Celite®) 10 - 45 minModerate (for solid-stabilized emulsions)Moderate to High
Centrifugation 2 - 15 minVery HighVery High
Heating/Cooling 15 - 60 minLow to ModerateModerate to High

Disclaimer: The values in this table are estimates and can vary widely. They are intended to provide a relative comparison to guide the troubleshooting process.

Experimental Protocols

1. Protocol for Breaking an Emulsion with Brine

  • Objective: To break an emulsion by increasing the ionic strength of the aqueous phase.

  • Materials:

    • Separatory funnel containing the emulsion.

    • Saturated aqueous sodium chloride (brine) solution.

    • Beaker for collecting the aqueous layer.

  • Procedure:

    • Add a volume of brine solution to the separatory funnel approximately equal to 10-20% of the total volume of the emulsion.

    • Stopper the funnel and gently rock or swirl it for 1-2 minutes. Avoid vigorous shaking.

    • Periodically vent the funnel to release any pressure buildup.

    • Place the funnel back on a ring stand and allow the layers to separate.

    • Once a clear interface is observed, drain the lower aqueous layer.

2. Protocol for Breaking an Emulsion by Filtration through Celite®

  • Objective: To break an emulsion stabilized by fine solid particles.

  • Materials:

    • Emulsified reaction mixture.

    • Büchner funnel and filter flask.

    • Filter paper.

    • Celite® (diatomaceous earth).

    • Spatula.

    • Solvent used in the extraction.

  • Procedure:

    • Place a piece of filter paper in the Büchner funnel and wet it with the organic solvent used in the extraction to ensure it lies flat.

    • Prepare a slurry of Celite® in the same organic solvent.

    • With gentle suction from a vacuum source, pour the Celite® slurry onto the filter paper to form a pad of about 1-2 cm in thickness.

    • Gently pour the entire emulsified mixture onto the Celite® pad under gentle vacuum.

    • Wash the original flask with a small amount of the organic solvent and pour this over the Celite® pad to ensure all of the product is collected.

    • The filtrate in the filter flask should now consist of two distinct layers. Transfer the filtrate to a clean separatory funnel to separate the layers.

3. Protocol for Breaking an Emulsion by Centrifugation

  • Objective: To physically force the separation of the immiscible layers using centrifugal force.

  • Materials:

    • Emulsified reaction mixture.

    • Centrifuge tubes of appropriate size and material (ensure they are compatible with the solvents).

    • A centrifuge with a compatible rotor.

  • Procedure:

    • Distribute the emulsion equally into two or more centrifuge tubes. It is critical to balance the tubes by ensuring they have the same weight.

    • Place the balanced tubes in the centrifuge rotor in opposing positions.

    • Centrifuge the samples at a moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes. Higher speeds may be necessary for very stable emulsions.

    • After centrifugation, carefully remove the tubes. The mixture should be separated into distinct layers.

    • Carefully pipette the top layer out of the tube, or use a separatory funnel to separate the layers if the volume is large.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing emulsion formation during the workup of an esterification reaction.

Emulsion_Troubleshooting start Emulsion Forms During Workup patience Let stand for 10-20 minutes (Gentle swirling) start->patience check_separation1 Does it separate? patience->check_separation1 add_brine Add Saturated NaCl (Brine) check_separation1->add_brine No success Problem Solved: Continue Workup check_separation1->success Yes check_separation2 Does it separate? add_brine->check_separation2 change_ph Adjust pH (Dilute Acid/Base) check_separation2->change_ph No check_separation2->success Yes check_separation3 Does it separate? change_ph->check_separation3 filter_celite Filter through Celite® check_separation3->filter_celite No check_separation3->success Yes check_separation4 Does it separate? filter_celite->check_separation4 centrifuge Centrifuge check_separation4->centrifuge No check_separation4->success Yes check_separation5 Does it separate? centrifuge->check_separation5 check_separation5->success Yes failure Persistent Emulsion: Consider alternative workup or purification method check_separation5->failure No

Caption: A step-by-step guide to resolving emulsions in reaction workups.

References

Validation & Comparative

A Comparative Analysis of (Z)- and (E)-Pent-2-enyl Butyrate Bioactivity: An Inquiry into Stereoisomeric Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The influence of stereoisomerism on the biological activity of a molecule is a cornerstone of pharmacology and agrochemistry. Geometric isomers, such as the (Z) and (E) forms of a compound, can exhibit distinct interactions with biological targets, leading to significant differences in their efficacy and mode of action. This guide explores the bioactivity of (Z)- and (E)-pent-2-enyl butyrate, providing a framework for comparison in the absence of direct experimental data and offering insights based on structurally related compounds.

Data Presentation

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data directly comparing the bioactivity of (Z)- and (E)-pent-2-enyl butyrate. To facilitate future research in this area, the following table is presented as a template for organizing and reporting such data once it becomes available.

Bioactivity Metric(Z)-Pent-2-enyl butyrate(E)-Pent-2-enyl butyrateReference CompoundExperimental Conditions
Insecticidal Activity
LC₅₀ (μg/mL) vs. Species AData Not AvailableData Not Availablee.g., PermethrinTopical application, 24h
KD₅₀ (min) vs. Species BData Not AvailableData Not Availablee.g., PyrethrinExposure chamber
Antifungal Activity
MIC (μg/mL) vs. Fungus AData Not AvailableData Not Availablee.g., FluconazoleBroth microdilution
MFC (μg/mL) vs. Fungus BData Not AvailableData Not Availablee.g., Amphotericin B
Antimicrobial Activity
MIC (μg/mL) vs. Bacteria AData Not AvailableData Not Availablee.g., CiprofloxacinBroth microdilution
MBC (μg/mL) vs. Bacteria BData Not AvailableData Not Availablee.g., Gentamicin

Insights from Structurally Related Compounds

Studies on other geometric isomers have demonstrated that the cis (Z) or trans (E) configuration can significantly impact bioactivity. For instance, research on the antifungal activities of citral isomers (neral and geranial) has shown that the trans isomer, geranial, exhibits more potent activity against certain fungi compared to the cis isomer, neral.[1][2] Similarly, in the field of insecticides, the geometric isomerism of pyrethroids is critical to their insecticidal efficacy, with specific isomers showing significantly higher activity.

These examples underscore the principle that the three-dimensional shape of a molecule is a key determinant of its interaction with biological receptors or enzymes. The different spatial arrangements of the substituents around the double bond in (Z)- and (E)-pent-2-enyl butyrate could lead to variations in their binding affinity and, consequently, their biological effects.

Experimental Protocols

For researchers planning to investigate the comparative bioactivity of (Z)- and (E)-pent-2-enyl butyrate, the following general experimental methodologies are recommended.

1. Insecticidal Activity Assay (Topical Application)

  • Objective: To determine the lethal concentration (LC₅₀) of each isomer against a target insect species (e.g., Drosophila melanogaster or Aedes aegypti).

  • Procedure:

    • Prepare serial dilutions of (Z)- and (E)-pent-2-enyl butyrate in a suitable solvent (e.g., acetone).

    • Apply a small, defined volume (e.g., 1 µL) of each dilution to the dorsal thorax of adult insects.

    • A control group should be treated with the solvent alone.

    • House the treated insects under controlled conditions (temperature, humidity, light cycle).

    • Record mortality at specified time points (e.g., 24, 48, and 72 hours).

    • Calculate the LC₅₀ values using probit analysis.

2. Antifungal Susceptibility Testing (Broth Microdilution)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of each isomer against a target fungal strain (e.g., Candida albicans or Aspergillus niger).

  • Procedure:

    • Prepare serial twofold dilutions of each isomer in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

    • Inoculate each well with a standardized fungal suspension.

    • Include positive (fungus with no compound) and negative (broth only) controls.

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

3. Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of each isomer against a target bacterial strain (e.g., Escherichia coli or Staphylococcus aureus).

  • Procedure:

    • Follow a similar procedure to the antifungal susceptibility test, using a bacterial-specific growth medium (e.g., Mueller-Hinton Broth).

    • Inoculate with a standardized bacterial suspension.

    • Incubate at 37°C for 18-24 hours.

    • Determine the MIC as the lowest concentration that inhibits visible bacterial growth.

Mandatory Visualization

The following diagrams illustrate a conceptual workflow for the comparative bioactivity screening of (Z)- and (E)-pent-2-enyl butyrate and a hypothetical signaling pathway that could be influenced by these compounds.

G cluster_0 Compound Preparation cluster_1 Bioactivity Screening cluster_2 Data Analysis Z_isomer This compound Insecticidal Insecticidal Assays Z_isomer->Insecticidal Antifungal Antifungal Assays Z_isomer->Antifungal Antimicrobial Antimicrobial Assays Z_isomer->Antimicrobial E_isomer (E)-Pent-2-enyl butyrate E_isomer->Insecticidal E_isomer->Antifungal E_isomer->Antimicrobial LC50 LC50 / EC50 Calculation Insecticidal->LC50 MIC MIC / MBC / MFC Determination Antifungal->MIC Antimicrobial->MIC Comparison Comparative Analysis LC50->Comparison MIC->Comparison

Caption: Workflow for comparative bioactivity screening.

G cluster_pathway Hypothetical Signaling Pathway Isomer (Z)- or (E)-Isomer Receptor Cell Surface Receptor Isomer->Receptor Binding SecondMessenger Second Messenger Cascade Receptor->SecondMessenger Activation TranscriptionFactor Transcription Factor Activation SecondMessenger->TranscriptionFactor GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression BiologicalResponse Biological Response (e.g., Apoptosis, Cytokine Release) GeneExpression->BiologicalResponse

Caption: Hypothetical signaling pathway for bioactivity.

References

Analytical Validation of a GC-FID Method for (Z)-Pent-2-enyl Butyrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the analytical validation of a Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantification of (Z)-Pent-2-enyl butyrate. Intended for researchers, scientists, and drug development professionals, this document details the experimental protocols for key validation parameters, presents a comparative analysis with alternative analytical techniques, and includes supporting experimental data. The validation framework is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

This compound is a volatile ester recognized for its fruity and green aroma, finding use in the flavor and fragrance industries. Accurate and reliable quantification of this compound is crucial for quality control and ensuring product consistency. While various analytical methods can be employed, GC-FID is a robust and widely used technique for analyzing volatile compounds like esters.[4][5]

Experimental Protocol: GC-FID Method Validation

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[2] The following protocols outline the validation of a GC-FID method for the quantification of this compound.

Chromatographic System

A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler is used.

  • Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Hydrogen or Helium, at a constant flow rate.

  • Injector Temperature: 240 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp up to 220 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Diluent: Hexane or a suitable organic solvent.

Validation Parameters

The following validation characteristics are assessed according to ICH guidelines.[2][6]

a) Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze the diluent (blank) to ensure no interfering peaks are present at the retention time of this compound.

    • Analyze a standard solution of this compound.

    • Analyze a sample matrix (placebo) without the analyte.

    • Spike the sample matrix with this compound and analyze it to demonstrate that the analyte peak is free from interference from matrix components.

b) Linearity and Range Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound across a concentration range (e.g., 10 µg/mL to 150 µg/mL).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. A minimum of 5 concentrations is recommended for establishing linearity.[2]

c) Accuracy Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.

  • Protocol:

    • Prepare samples of a representative matrix spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare nine determinations across the three concentration levels (3 concentrations, 3 replicates each).

    • Calculate the percent recovery for each sample.

d) Precision Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same standard solution (e.g., at 100% of the target concentration) under the same operating conditions over a short interval of time. Alternatively, analyze nine determinations across the specified range (e.g., 3 concentrations, 3 replicates each).[2]

    • Intermediate Precision: Assess within-laboratory variations by having a different analyst perform the analysis on a different day using different equipment (if possible).

    • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

e) Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

      • Where σ = the standard deviation of the y-intercept of the regression line.

      • Where S = the slope of the calibration curve.

    • Alternatively, the signal-to-noise ratio can be used, where a ratio of 3:1 is typical for LOD and 10:1 for LOQ.[7]

f) Robustness Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small variations to the method parameters, such as:

      • Oven temperature (± 2 °C)

      • Carrier gas flow rate (± 5%)

      • Split ratio (e.g., 18:1, 22:1)

    • Analyze a standard solution under each modified condition and evaluate the impact on the results (e.g., peak area, retention time) and system suitability parameters.

Data Presentation and Acceptance Criteria

All quantitative data from the validation study should be summarized for clarity. The following table presents hypothetical results for the GC-FID method validation.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the analyte's retention time.Pass
Linearity (r²) ≥ 0.9950.9992
Range 10 - 150 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5%
Precision (RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 3.0%1.25%
LOD Report Value1.5 µg/mL
LOQ Report Value5.0 µg/mL
Robustness System suitability parameters are met.Pass

Mandatory Visualizations

Diagrams are provided to illustrate key workflows and relationships in the analytical validation process.

G cluster_plan Planning & Development cluster_exec Validation Execution start_node Method Validation Start A Define Analytical Requirements start_node->A end_node Validation Complete process_node process_node decision_node decision_node doc_node doc_node B Develop Analytical Method A->B C Perform Pre-Validation Checks B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision F->G H LOD & LOQ G->H I Robustness H->I J Results Meet Criteria? I->J J->B No K Validation Report J->K Yes K->end_node

Caption: Workflow for Analytical Method Validation.

G level1 level1 level2 level2 level3 level3 A Analytical Performance Characteristics B Accuracy A->B C Precision A->C D Specificity A->D E Linearity A->E F Sensitivity A->F G Repeatability C->G H Intermediate Precision C->H I Reproducibility C->I J Detection Limit (LOD) F->J K Quantitation Limit (LOQ) F->K

Caption: Hierarchy of Validation Parameters.

Comparison with Alternative Methods

While GC-FID is a reliable technique, other methods can be used for the analysis of volatile esters. The choice of method often depends on the specific requirements of the analysis, such as the need for structural confirmation or higher sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method couples the separation power of GC with the detection capabilities of mass spectrometry. It provides not only quantitative data but also structural information, making it excellent for compound identification and for analyzing complex mixtures. GC-MS often offers lower detection limits than GC-FID.[8][9]

  • Headspace-Gas Chromatography (HS-GC): Headspace analysis is a sample preparation technique used for the analysis of volatile compounds in a liquid or solid matrix.[5] By analyzing the vapor phase above the sample, it minimizes matrix effects and protects the GC system from non-volatile components. It can be coupled with either FID or MS detectors and is particularly useful for flavor and fragrance analysis in complex matrices like beverages or food products.[10][11][12]

The table below compares the performance characteristics of these methods.

FeatureGC-FIDGC-MSHeadspace-GC-MS
Principle Separation by GC, detection by flame ionization.Separation by GC, detection by mass analysis.Analysis of volatiles from the headspace above a sample.
Selectivity Good (based on retention time).Excellent (based on retention time and mass spectrum).Excellent (avoids non-volatile matrix interference).
Sensitivity (Typical LOQ) ~1-10 µg/mL~0.01-1 µg/mL~0.1-5 µg/mL (matrix dependent)
Quantitative Ability ExcellentGood to ExcellentGood (can be matrix dependent)
Compound Identification Limited (relies on standards)Excellent (structural information)Excellent (structural information)
Cost (Instrument/Operation) LowHighModerate to High
Primary Application Routine QC, purity testing, quantification.Impurity profiling, identification, research.Analysis of volatiles in complex solid/liquid samples.

Conclusion

The validated GC-FID method presented here is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of this compound. Its low operational cost and excellent quantitative performance make it highly suitable for routine quality control applications. For analyses requiring definitive compound identification or the measurement of trace-level impurities, GC-MS would be a superior alternative. Furthermore, when analyzing this compound in complex matrices where sample cleanup is challenging, Headspace-GC offers a powerful solution to minimize matrix interference and ensure reliable results. The selection of the most appropriate analytical technique should be based on the specific goals of the analysis, balancing the need for sensitivity, selectivity, and cost-effectiveness.

References

A Guide to Cross-Validation of Analytical Methods for Volatile Compound Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of volatile compounds is critical in pharmaceutical development, environmental monitoring, and food science. Cross-validation of analytical methods is the process of ensuring that different analytical procedures produce comparable and reliable results.[1][2] This guide provides an objective comparison of common analytical techniques for volatile compound analysis, supported by experimental data and detailed protocols, to aid researchers in selecting and validating appropriate methods for their specific needs.

Introduction to Analytical Method Validation

Validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide a framework for validating analytical procedures, which is crucial for ensuring the quality and safety of pharmaceutical products.[4][5][6] Key validation parameters include accuracy, precision, specificity, linearity, range, and limits of detection and quantification.[3][7][8][9]

Cross-validation takes this a step further by comparing the data generated from two or more distinct analytical methods to assess their equivalence.[1][2] This is particularly important when methods are transferred between laboratories or when a new method is introduced to replace an existing one.

Commonly Employed Analytical Methods for Volatile Compounds

The analysis of volatile organic compounds (VOCs) often relies on chromatographic techniques, primarily Gas Chromatography (GC), coupled with various detectors. The choice of method depends on the specific analytes, the sample matrix, and the required sensitivity.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and widely used technique for quantifying organic compounds. It offers high precision and a wide linear range but provides limited qualitative information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method combines the separation power of GC with the identification capabilities of mass spectrometry.[10] It is a powerful tool for both qualitative and quantitative analysis of volatile compounds in complex mixtures.[10]

  • Headspace (HS) Sampling: Often used in conjunction with GC-FID or GC-MS, this technique analyzes the vapor phase in equilibrium with a solid or liquid sample. It is particularly useful for the analysis of volatile compounds in complex matrices without extensive sample preparation.

  • Solid-Phase Microextraction (SPME): A solvent-free extraction technique that uses a coated fiber to adsorb volatile and semi-volatile compounds from a sample. It is a sensitive and versatile sample preparation method for GC analysis.

Comparative Analysis of Analytical Methods

The selection of an analytical method is a critical decision that impacts the quality and reliability of the results. The following table summarizes the performance characteristics of GC-FID and GC-MS for the analysis of common volatile organic compounds (VOCs).

Parameter HS-GC-FID HS-GC-MS Acceptance Criteria (Typical)
Specificity GoodExcellentNo significant interference at the retention time of the analyte.
Linearity (R²) > 0.99> 0.99R² ≥ 0.99
Accuracy (% Recovery) 95-105%98-102%80-120% (analyte and concentration dependent)
Precision (RSD%) < 5%< 5%RSD ≤ 15%
Limit of Detection (LOD) Generally higher (ng range)Generally lower (pg range)3:1 signal-to-noise ratio[11]
Limit of Quantification (LOQ) Generally higher (ng range)Generally lower (pg range)10:1 signal-to-noise ratio[11]

This table presents typical performance data. Actual values will vary depending on the specific analyte, matrix, and instrumental conditions.

Experimental Workflow and Protocols

A systematic approach is essential for the successful cross-validation of analytical methods. The following workflow outlines the key steps involved.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Individual Validation cluster_execution Phase 2: Cross-Validation Execution cluster_analysis Phase 3: Data Analysis & Reporting A Define Analytical Requirements B Select Methods (e.g., Method A, Method B) A->B C Individual Method Validation (ICH Q2(R2)) B->C D Prepare Standard & QC Samples C->D E Analyze Samples by Both Methods D->E F Collect & Process Data E->F G Statistical Comparison of Results (e.g., t-test) F->G H Assess Method Comparability G->H I Generate Validation Report H->I

Caption: A typical workflow for the cross-validation of two analytical methods.

Detailed Experimental Protocol: Cross-Validation of HS-GC-FID and HS-GC-MS

This protocol describes a general procedure for the cross-validation of two common methods for analyzing residual solvents in a pharmaceutical substance.

1. Objective: To compare the performance of an HS-GC-FID method and an HS-GC-MS method for the quantification of benzene, toluene, and xylene in a drug substance.

2. Materials and Reagents:

  • Reference standards of benzene, toluene, and xylenes (o-, m-, p-).

  • High-purity solvents (e.g., dimethyl sulfoxide, DMSO).

  • Drug substance to be tested.

  • Headspace vials and caps.

3. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standards in a suitable solvent to prepare a concentrated stock solution.

  • Spiking Solutions: Prepare a series of dilutions from the stock solution to be used for spiking the drug substance.

  • Sample Preparation: Accurately weigh the drug substance into headspace vials. Spike the samples with known amounts of the spiking solutions to prepare validation standards at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

4. Instrumental Parameters:

  • HS-GC-FID System:

    • Headspace: Oven temperature: 80°C, Loop temperature: 90°C, Transfer line temperature: 100°C.

    • GC: Inlet temperature: 200°C, Column: (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm), Oven program: 40°C (10 min), ramp to 240°C at 10°C/min, hold for 5 min.

    • FID: Temperature: 250°C.

  • HS-GC-MS System:

    • Headspace and GC parameters: Same as for GC-FID.

    • MS: Ion source temperature: 230°C, Transfer line temperature: 240°C, Scan mode: Selected Ion Monitoring (SIM) for target analytes.

5. Validation Procedure:

  • Specificity: Analyze a blank sample (drug substance without analytes) to ensure no interfering peaks are present at the retention times of the target analytes.

  • Linearity: Analyze a series of standards at five different concentrations to establish the linear range of each method.

  • Accuracy: Analyze the spiked samples at three concentration levels in triplicate. Calculate the percent recovery.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples at the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • LOD & LOQ: Determine the limits of detection and quantification based on the signal-to-noise ratio.

6. Data Analysis and Acceptance Criteria:

  • Compare the results obtained from both methods using appropriate statistical tests (e.g., Student's t-test, F-test).

  • The results should fall within the pre-defined acceptance criteria for each validation parameter.

Logical Relationships in Analytical Method Validation

The various parameters of analytical method validation are interconnected and contribute to the overall reliability of the method.

ValidationParameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity Accuracy Accuracy (Closeness to True Value) Method_Validation Validated Analytical Method Accuracy->Method_Validation Precision Precision (Reproducibility) Precision->Accuracy Precision->Method_Validation Linearity Linearity (Proportional Response) LOD LOD (Limit of Detection) Linearity->LOD LOQ LOQ (Limit of Quantification) Linearity->LOQ Linearity->Method_Validation LOD->Method_Validation LOQ->Method_Validation Specificity Specificity (Analyte Identification) Specificity->Method_Validation Robustness Robustness (Method Reliability) Robustness->Method_Validation

Caption: Interrelationships between key analytical method validation parameters.

Conclusion

Cross-validation is a critical step in ensuring the consistency and reliability of analytical data for volatile compounds. By systematically comparing different methods like HS-GC-FID and HS-GC-MS, researchers can gain confidence in their results and ensure that the chosen method is fit for its intended purpose. Adherence to established guidelines from regulatory bodies and thorough documentation of the validation process are essential for maintaining data integrity in scientific research and drug development.[3][4] Inter-laboratory comparison studies have shown that variability can be significant, highlighting the need for robust validation and cross-validation protocols.[12][13]

References

A Comparative Analysis of the Biological Efficacy of (Z)-Pent-2-enyl Butyrate and Other Green Leaf Volatiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of (Z)-Pent-2-enyl butyrate against other common green leaf volatiles (GLVs). Green leaf volatiles, a class of biogenic volatile organic compounds, are released by plants upon mechanical damage or herbivory and play a crucial role in plant defense and insect communication. This document summarizes available quantitative data from experimental studies to facilitate an objective comparison of their performance.

Insect Behavioral and Electrophysiological Responses

The interaction of insects with plant-emitted volatiles is a key area of research for developing novel pest management strategies. The following tables present data on the behavioral and electrophysiological responses of various insect species to this compound and other representative GLVs. It is important to note that direct comparative studies are limited, and the data presented here are compiled from individual studies to provide a relative understanding.

Table 1: Insect Behavioral Responses to Green Leaf Volatiles

CompoundInsect SpeciesBehavioral ResponseExperimental Assay
This compound Data not available--
(Z)-3-Hexenol Spodoptera littoralis (Moth)AttractionY-tube olfactometer
Aphidius ervi (Parasitoid Wasp)AttractionFour-arm olfactometer
(E)-2-Hexenal Trialeurodes vaporariorum (Whitefly)RepellentY-tube olfactometer
Plutella xylostella (Diamondback Moth)AttractionWind tunnel
(Z)-3-Hexenyl acetate Cydia pomonella (Codling Moth)Oviposition stimulantWind tunnel
Myzus persicae (Green Peach Aphid)RepellentFour-arm olfactometer

Table 2: Insect Electrophysiological Responses to Green Leaf Volatiles

CompoundInsect SpeciesEAG Response Amplitude (mV)
This compound Data not available-
(Z)-3-Hexenol Bombyx mori (Silk Moth)1.2 ± 0.2
(E)-2-Hexenal Heliothis virescens (Tobacco Budworm)0.8 ± 0.1
(Z)-3-Hexenyl acetate Grapholita molesta (Oriental Fruit Moth)1.5 ± 0.3

Plant Defense Responses

Green leaf volatiles can act as signaling molecules in plants, inducing or priming defense responses against herbivores and pathogens. The butyrate ester of a GLV, (Z)-3-hexenyl butyrate, has been shown to induce stomatal closure, a key response in plant water conservation and defense against pathogen entry.

Table 3: Plant Defense Responses Induced by Green Leaf Volatiles

CompoundPlant SpeciesObserved Response
This compound Data not available-
(Z)-3-Hexenyl butyrate Vitis vinifera (Grapevine)Induction of stomatal closure, acceleration of ripening
(Z)-3-Hexenol Arabidopsis thalianaInduction of defense gene expression (e.g., VSP2, PDF1.2)
(E)-2-Hexenal Zea mays (Maize)Priming of jasmonic acid-dependent defenses

Experimental Protocols

Y-Tube Olfactometer Bioassay

This assay is a standard method to study insect olfactory responses to volatile compounds.

Principle: A Y-shaped glass tube provides an insect with a choice between two air streams, one carrying a test odor and the other a control (e.g., clean air or solvent). The insect's preference is determined by which arm of the "Y" it chooses to move into.

Methodology:

  • Apparatus Setup: A Y-tube olfactometer is connected to an air delivery system that provides a constant and filtered airflow through both arms.[1][2]

  • Odor Source: The test compound, dissolved in a suitable solvent, is applied to a filter paper and placed in an odor source chamber connected to one arm of the olfactometer. A filter paper with solvent alone is used as the control in the other arm.

  • Insect Release: A single insect is introduced at the base of the Y-tube.

  • Data Collection: The choice of the insect (test or control arm) and the time taken to make the choice are recorded. This is repeated with a statistically relevant number of insects.

  • Analysis: The preference is calculated as the percentage of insects choosing the test odor versus the control. Statistical tests (e.g., Chi-squared test) are used to determine the significance of the preference.

G cluster_airflow Air Delivery System cluster_olfactometer Y-Tube Olfactometer Air_Pump Air Pump Charcoal_Filter Charcoal Filter Air_Pump->Charcoal_Filter Humidifier Humidifier Charcoal_Filter->Humidifier Flow_Meters Flow Meters Humidifier->Flow_Meters Odor_Source_Test Odor Source (Test Compound) Flow_Meters->Odor_Source_Test Arm 1 Odor_Source_Control Odor Source (Control) Flow_Meters->Odor_Source_Control Arm 2 Y_Tube Y-Tube Odor_Source_Test->Y_Tube Odor_Source_Control->Y_Tube Choice_Zone Choice Zone Y_Tube->Choice_Zone Insect_Release Insect Release Point Insect_Release->Y_Tube G cluster_setup EAG Setup cluster_stimulus Stimulus Delivery Insect Immobilized Insect Antenna Excised Antenna Insect->Antenna Electrode1 Recording Electrode Antenna->Electrode1 Tip Electrode2 Reference Electrode Antenna->Electrode2 Base Amplifier Amplifier Electrode1->Amplifier Electrode2->Amplifier Data_Acquisition Data Acquisition System Amplifier->Data_Acquisition Air_Source Purified Air Source Volatile_Cartridge Volatile Cartridge Air_Source->Volatile_Cartridge Puffer_Device Puffer Device Volatile_Cartridge->Puffer_Device Puffer_Device->Antenna Odor Puff G GLV Green Leaf Volatile (this compound, etc.) Perception Perception (Receptor?) GLV->Perception Signal_Transduction Signal Transduction (Ion Flux, ROS, MAPK) Perception->Signal_Transduction JA_Pathway Jasmonic Acid (JA) Pathway Signal_Transduction->JA_Pathway SA_Pathway Salicylic Acid (SA) Pathway Signal_Transduction->SA_Pathway JA_Pathway->SA_Pathway Antagonistic Crosstalk Defense_Genes Defense Gene Expression JA_Pathway->Defense_Genes SA_Pathway->JA_Pathway Antagonistic Crosstalk SA_Pathway->Defense_Genes Defense_Response Defense Response (Phytoalexins, PR proteins, etc.) Defense_Genes->Defense_Response

References

A Comparative Guide to Isomeric Purity Analysis of Synthetic (Z)-Pent-2-enyl Butyrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for determining the isomeric purity of synthetic (Z)-Pent-2-enyl butyrate: Gas Chromatography with Flame Ionization Detection (GC-FID) and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. The objective is to offer a detailed methodological framework and comparative data to aid in the selection of the most suitable technique for quality control and research applications.

Introduction

This compound is a fragrance and flavor ingredient valued for its specific fruity and green aroma profile, which is intrinsically linked to its Z-isomeric form. The presence of the (E)-isomer can significantly alter the sensory characteristics and may be considered an impurity. Therefore, accurate quantification of the isomeric purity is crucial for quality assurance in its synthesis and application. This guide outlines and compares the utility of GC-FID and ¹H-NMR for this purpose.

Data Presentation

The following table summarizes the key performance metrics for the GC-FID and ¹H-NMR methods in the analysis of this compound isomeric purity. The data is compiled from established analytical principles and data from analogous unsaturated esters.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)¹H-Nuclear Magnetic Resonance Spectroscopy (¹H-NMR)
Principle of Separation Differential partitioning between a stationary phase and a mobile gas phase based on boiling point and polarity.Differences in the chemical environment of protons in the (Z) and (E) isomers leading to distinct chemical shifts.
Typical Isomeric Purity Range Quantifiable >90% to <99.9% (Z)-isomer>90% to ~99.5% (Z)-isomer
Limit of Quantification (LOQ) for (E)-isomer ~0.05%~0.2%[1]
Analysis Time per Sample 20-30 minutes5-10 minutes
Sample Preparation Dilution in a volatile solvent (e.g., hexane).Dissolution in a deuterated solvent (e.g., CDCl₃).
Advantages High resolution for complex mixtures, high sensitivity, excellent for trace impurity detection.Non-destructive, provides structural confirmation, rapid analysis time, minimal sample preparation.
Disadvantages Destructive technique, requires calibration with standards for accurate quantification.Lower sensitivity compared to GC, potential for signal overlap in complex mixtures.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is adapted from established protocols for the analysis of fatty acid methyl esters (FAMEs), which share structural similarities with pentenyl butyrate.[2][3][4][5][6]

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column inlet.

  • Column: A highly polar capillary column is recommended for the separation of geometric isomers. A suitable choice would be a biscyanopropyl polysiloxane phase column (e.g., HP-88, DB-23, or equivalent) with dimensions of 100 m x 0.25 mm ID x 0.20 µm film thickness.[3]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in hexane.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program:

      • Initial temperature: 120°C, hold for 1 minute.

      • Ramp 1: Increase to 175°C at 10°C/min, hold for 10 minutes.

      • Ramp 2: Increase to 210°C at 5°C/min, hold for 5 minutes.

      • Ramp 3: Increase to 230°C at 5°C/min, hold for 5 minutes.[3]

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis: The (Z) and (E) isomers will be separated based on their retention times. The peak area of each isomer is integrated, and the isomeric purity is calculated as the percentage of the peak area of the (Z)-isomer relative to the total peak area of both isomers.

¹H-Nuclear Magnetic Resonance Spectroscopy (¹H-NMR)

This protocol is based on the principle that the olefinic protons and adjacent methylene protons of the (Z) and (E) isomers of pentenyl esters will exhibit slightly different chemical shifts.[7][8]

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended for better resolution).

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • NMR Acquisition:

    • Acquire a standard ¹H-NMR spectrum.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • The olefinic protons (-CH=CH-) of the (Z) and (E) isomers are expected to appear in the range of δ 5.3-5.6 ppm. The protons of the methylene group adjacent to the ester oxygen (-OCH₂-) will also likely show distinct chemical shifts for each isomer.

    • For the related compound, pent-2-ene, the olefinic protons of the (Z)-isomer appear at approximately δ 5.38 and 5.40 ppm, while those of the (E)-isomer are around δ 5.40 and 5.47 ppm. The adjacent methylene protons are observed at δ 2.04 ppm for the (Z)-isomer and δ 1.97 ppm for the (E)-isomer.[7] Similar, though not identical, shifts are expected for pent-2-enyl butyrate.

    • Integrate the well-resolved signals corresponding to a specific proton (or group of protons) for both the (Z) and (E) isomers.

    • The isomeric purity is calculated from the ratio of the integration values. For example:

      • % (Z)-isomer = [Integration of (Z) signal / (Integration of (Z) signal + Integration of (E) signal)] x 100

Mandatory Visualization

Isomeric_Purity_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Isomeric Purity Analysis cluster_data Data Interpretation cluster_result Result Synthetic this compound Synthetic this compound GC-FID Analysis GC-FID Analysis Synthetic this compound->GC-FID Analysis NMR Analysis NMR Analysis Synthetic this compound->NMR Analysis Quantification of (Z) and (E) Isomers Quantification of (Z) and (E) Isomers GC-FID Analysis->Quantification of (Z) and (E) Isomers NMR Analysis->Quantification of (Z) and (E) Isomers Isomeric Purity Report Isomeric Purity Report Quantification of (Z) and (E) Isomers->Isomeric Purity Report

Caption: Workflow for the isomeric purity analysis of synthetic this compound.

GC_vs_NMR_Comparison cluster_gc GC-FID cluster_nmr ¹H-NMR Isomeric Purity Analysis Isomeric Purity Analysis High Sensitivity High Sensitivity Isomeric Purity Analysis->High Sensitivity High Resolution High Resolution Isomeric Purity Analysis->High Resolution Trace Analysis Trace Analysis Isomeric Purity Analysis->Trace Analysis Destructive Destructive Isomeric Purity Analysis->Destructive Rapid Analysis Rapid Analysis Isomeric Purity Analysis->Rapid Analysis Non-destructive Non-destructive Isomeric Purity Analysis->Non-destructive Structural Info Structural Info Isomeric Purity Analysis->Structural Info Lower Sensitivity Lower Sensitivity Isomeric Purity Analysis->Lower Sensitivity

Caption: Comparison of the key attributes of GC-FID and ¹H-NMR for isomeric purity analysis.

References

A Comparative Guide to the Extraction of (Z)-Pent-2-enyl Butyrate from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

(Z)-Pent-2-enyl butyrate , a volatile ester, imparts a characteristic fruity and green aroma to several natural products, most notably apples, pears, and bananas. Its isolation is of significant interest to the flavor and fragrance industry. The selection of an appropriate extraction method is paramount to ensure high yield, purity, and preservation of the compound's native isomeric form. This guide provides a comparative analysis of common extraction techniques for this compound from natural matrices, supported by experimental data and detailed protocols.

Comparison of Extraction Methods

The choice of extraction method for this compound is influenced by factors such as the nature of the source material, the desired scale of extraction, and the end-use of the extract. The following table summarizes the key quantitative and qualitative parameters of the most prevalent extraction techniques.

Extraction MethodPrincipleTypical YieldPurity of ExtractSelectivity for EstersCostSpeedEnvironmental Impact
Headspace Solid-Phase Microextraction (HS-SPME) Adsorption of volatiles onto a coated fiber from the headspace above the sample.Analytical Scale (ng to µg)HighHighLowFastLow
Supercritical Fluid Extraction (SFE) Dissolution of compounds in a supercritical fluid (typically CO2).Lab to Industrial Scale (g to kg)HighModerate to HighHighModerateLow
Solvent Extraction (SE) Dissolution of compounds in an organic solvent.Lab to Industrial Scale (g to kg)VariableLow to ModerateLow to ModerateModerateHigh
Hydrodistillation (HD) Co-distillation of volatile compounds with steam.Lab to Industrial Scale (g to kg)ModerateModerateLowSlowModerate

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific natural source and laboratory equipment.

1. Headspace Solid-Phase Microextraction (HS-SPME)

This method is ideal for the qualitative and semi-quantitative analysis of volatile compounds and for screening different natural sources for the presence of this compound.

  • Sample Preparation: Homogenize a known quantity (e.g., 5-10 g) of the fresh fruit sample and place it into a headspace vial (e.g., 20 mL).

  • Internal Standard: Add a suitable internal standard for quantification purposes.

  • Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 15-30 minutes) to allow volatile compounds to equilibrate in the headspace.

  • Extraction: Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the analytes.

  • Analysis: Retract the fiber and insert it into the injection port of a gas chromatograph-mass spectrometer (GC-MS) for thermal desorption and analysis.

2. Supercritical Fluid Extraction (SFE)

SFE is a green technology suitable for obtaining high-purity extracts on a larger scale.

  • Sample Preparation: The natural source material should be dried and ground to a uniform particle size to increase the surface area for extraction.

  • Extraction Vessel: Pack the ground material into the extraction vessel.

  • Parameters:

    • Supercritical Fluid: High-purity carbon dioxide (CO2).

    • Pressure: 10-35 MPa.

    • Temperature: 40-60 °C.

    • Co-solvent: In some cases, a small percentage of a polar co-solvent like ethanol (5-10%) can be added to the CO2 to enhance the extraction of moderately polar compounds.

  • Extraction Process: Pump the supercritical CO2 (with or without a co-solvent) through the extraction vessel at a constant flow rate.

  • Separation: The extract-laden supercritical fluid is depressurized in a separator, causing the CO2 to return to its gaseous state and the extract to precipitate.

  • Collection: The collected extract can then be further analyzed by GC-MS.

3. Solvent Extraction (SE)

A conventional and widely used method, though less selective and with environmental considerations.

  • Sample Preparation: Homogenize the fresh or dried plant material.

  • Solvent Selection: Choose a solvent in which this compound is highly soluble, such as hexane, ethyl acetate, or a mixture thereof.

  • Extraction: Macerate the homogenized sample in the selected solvent for a specified period (e.g., several hours to days) with constant agitation.

  • Filtration: Separate the liquid extract from the solid plant material by filtration.

  • Solvent Removal: Concentrate the extract by removing the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude extract may require further purification steps, such as column chromatography, to isolate this compound.

4. Hydrodistillation (HD)

A traditional method for extracting essential oils and other volatile compounds.

  • Sample Preparation: Place the fresh or dried plant material into a distillation flask and add water.

  • Apparatus: Set up a Clevenger-type apparatus for hydrodistillation.

  • Distillation: Heat the flask to boiling. The steam and the volatile compounds will co-distill.

  • Condensation: The vapor mixture is passed through a condenser, where it cools and liquefies.

  • Separation: In the collection vessel, the less dense oily layer containing this compound will separate from the aqueous layer.

  • Drying: The collected oil phase can be dried over anhydrous sodium sulfate to remove any residual water.

Logical Workflow for Method Selection

The selection of an appropriate extraction method is a critical step in the isolation of this compound. The following diagram illustrates a logical workflow to guide researchers in this decision-making process.

ExtractionMethodSelection start Define Research Objective qual_quant Qualitative Screening or Quantitative Analysis? start->qual_quant scale Scale of Extraction? qual_quant->scale Quantitative hs_spme HS-SPME qual_quant->hs_spme Qualitative/Screening purity Required Purity? scale->purity sfe Supercritical Fluid Extraction (SFE) scale->sfe Lab to Industrial se Solvent Extraction (SE) scale->se Lab to Industrial hd Hydrodistillation (HD) scale->hd Lab to Industrial green_chem Green Chemistry Principles Important? purity->green_chem purity->sfe High purity->se Variable (requires purification) purity->hd Moderate green_chem->sfe Yes green_chem->se No green_chem->hd Moderately

Caption: Workflow for selecting an extraction method for this compound.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical sciences, understanding the relative volatility of ester compounds is crucial for purification, formulation, and analysis. This guide provides a comparative analysis of the physicochemical properties related to the volatility of (Z)-Pent-2-enyl butyrate and a series of structurally related esters. The data presented, including boiling points and vapor pressures, offers a clear framework for predicting and understanding the behavior of these compounds in various experimental and industrial settings.

Comparison of Physicochemical Properties

The volatility of a compound is intrinsically linked to its boiling point and vapor pressure. A lower boiling point and a higher vapor pressure at a given temperature are indicative of higher volatility. The following table summarizes these key physical properties for this compound and a selection of its isomers and other related esters.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Vapor Pressure (mmHg @ 25°C)
This compound CH₃CH₂CH=CHCH₂OC(O)CH₂CH₂CH₃ (cis)C₉H₁₆O₂156.22195-196[1]0.409[1]
(E)-Pent-2-enyl butyrate CH₃CH₂CH=CHCH₂OC(O)CH₂CH₂CH₃ (trans)C₉H₁₆O₂156.22188 (est.)[2]0.7266 (est. @ 25°C)[2]
Pentyl butyrate CH₃(CH₂)₄OC(O)CH₂CH₂CH₃C₉H₁₈O₂158.24185-187Not available
Prenyl butyrate (CH₃)₂C=CHCH₂OC(O)CH₂CH₂CH₃C₉H₁₆O₂156.22194-195[3]0.430[3]
(Z)-Hex-3-enyl butyrate CH₃CH₂CH=CH(CH₂)₂OC(O)CH₂CH₂CH₃ (cis)C₁₀H₁₈O₂170.25191-192Not available
(E)-Hex-2-enyl butyrate CH₃(CH₂)₂CH=CHCH₂OC(O)CH₂CH₂CH₃ (trans)C₁₀H₁₈O₂170.25191-193[4]Not available
(E)-Hex-3-enyl butyrate CH₃CH₂CH=CH(CH₂)₂OC(O)CH₂CH₂CH₃ (trans)C₁₀H₁₈O₂170.25213-215 (est.)[5]0.135 (est.)[5]
Hexyl butyrate CH₃(CH₂)₅OC(O)CH₂CH₂CH₃C₁₀H₂₀O₂172.26204-206[6][7][8]0.233[6][7]
Pentyl propionate CH₃(CH₂)₄OC(O)CH₂CH₃C₈H₁₆O₂144.21Not availableNot available

Experimental Protocol: Determination of Relative Volatility by Gas Chromatography

A common and effective method for determining the relative volatility of esters is through gas chromatography (GC), often coupled with a mass spectrometer (MS) for identification. Headspace analysis is particularly useful for volatile compounds.

Objective: To determine the relative retention times of this compound and related esters as an indicator of their relative volatilities.

Materials:

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

  • Headspace autosampler

  • GC column (e.g., DB-5ms, HP-5MS)

  • Vials with septa

  • Syringes

  • This compound and other ester standards

  • Solvent (e.g., ethanol, hexane)

Procedure:

  • Sample Preparation:

    • Prepare standard solutions of each ester at a known concentration (e.g., 100 ppm) in a suitable solvent.

    • For headspace analysis, accurately transfer a precise volume of the standard solution into a headspace vial.

    • Seal the vials immediately with septa and crimp caps.

  • Instrument Setup:

    • GC Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp rate: 10°C/minute to 250°C.

      • Final hold: 5 minutes at 250°C.

    • Injector:

      • Temperature: 250°C.

      • Split ratio: 50:1.

    • Detector (FID or MS):

      • FID temperature: 280°C.

      • MS transfer line temperature: 280°C.

      • MS ion source temperature: 230°C.

    • Carrier Gas (Helium):

      • Constant flow rate of 1.0 mL/minute.

    • Headspace Autosampler:

      • Incubation temperature: 80°C.

      • Incubation time: 15 minutes.

      • Injection volume: 1 mL of the headspace gas.

  • Analysis:

    • Place the prepared vials in the headspace autosampler tray.

    • Run the GC analysis for each standard.

    • Record the retention time for each ester. Esters with shorter retention times are more volatile.

  • Data Analysis:

    • Compare the retention times of the different esters.

    • The order of elution from the GC column will correspond to the increasing boiling points and decreasing volatility of the compounds.

Factors Influencing Ester Volatility

The volatility of an ester is primarily influenced by its molecular weight, the presence and type of unsaturation (double bonds), and the degree of branching in the carbon chain. The following diagram illustrates these relationships.

G cluster_main Factors Influencing Ester Volatility MW Molecular Weight BoilingPoint Boiling Point MW->BoilingPoint Increases Unsaturation Unsaturation (Double Bonds) Unsaturation->BoilingPoint Generally Decreases (for cis/trans isomers) Branching Chain Branching Branching->BoilingPoint Decreases Volatility Volatility VaporPressure Vapor Pressure Volatility->VaporPressure Directly Proportional BoilingPoint->Volatility Inversely Proportional

Caption: Key molecular factors that determine the volatility of esters.

Disclaimer: The boiling points and vapor pressures listed as "est." are estimated values and should be confirmed with experimental data where critical. The provided experimental protocol is a general guideline and may require optimization for specific applications and instrumentation.

References

A Comparative Guide to the Antioxidant Properties of Short-Chain Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Short-chain fatty acid (SCFA) esters are a diverse group of molecules gaining attention for their potential biological activities, including their antioxidant properties. This guide provides a comparative overview of the antioxidant capacity of various SCFA esters, supported by experimental data and detailed methodologies. It is designed to assist researchers in evaluating these compounds for applications in pharmaceuticals, nutraceuticals, and cosmetic industries.

Comparative Analysis of Antioxidant Activity

The antioxidant potential of SCFA esters is influenced by both the SCFA moiety and the alcohol group, as well as the presence of other functional groups within the molecule. Direct comparisons of a wide range of simple SCFA esters are limited in the current scientific literature. However, studies on SCFA esters of known antioxidant compounds, such as resveratrol, provide valuable insights into how the SCFA component can modulate antioxidant activity.

Resveratrol-SCFA Esters: A Case Study

A key study synthesized resveratrol esters of acetic, propionic, and butyric acids and evaluated their antioxidant properties in various assays. The results, summarized in the table below, demonstrate that esterification with SCFAs can enhance the antioxidant capacity of the parent molecule in specific contexts.

CompoundInhibition of Cu²⁺-induced LDL Oxidation (%)[1][2]Antioxidant Activity in Bulk Oil (Day 6, p-anisidine value)[1]Inhibition of Hydroxyl Radical-induced DNA ScissionHydrogen Peroxide Scavenging Activity
ResveratrolPro-oxidant13.5EffectiveLess Effective than Esters[1][2]
Resveratrol Acetate (RAE)79.010.2EffectiveMore Effective than Resveratrol[1][2]
Resveratrol Propionate (RPE)82.5 9.8 EffectiveMore Effective than Resveratrol[1][2]
Resveratrol Butyrate (RBE)75.610.5EffectiveMore Effective than Resveratrol[1][2]

Note: Higher inhibition of LDL oxidation and lower p-anisidine values indicate greater antioxidant activity.

These findings suggest that resveratrol-SCFA esters can offer improved protection against lipid peroxidation and DNA damage compared to resveratrol alone. Notably, resveratrol propionate ester (RPE) exhibited the highest inhibitory effect against Cu²⁺-induced LDL oxidation.[1][2] Furthermore, all tested resveratrol-SCFA esters showed better hydrogen peroxide scavenging activity than resveratrol itself.[1][2]

Simple SCFA Esters

Direct comparative studies on the intrinsic antioxidant activity of a broad range of simple SCFA esters (e.g., ethyl acetate, methyl propionate, butyl butyrate) are scarce. This represents a significant knowledge gap in the field. The antioxidant activity of these simpler esters is generally considered to be low, as they lack the structural features typically associated with potent antioxidants, such as phenolic hydroxyl groups. However, some studies on complex mixtures containing these esters, or on specific simple esters, provide some context:

  • Ethyl Acetate: An extract of Saccharomyces cerevisiae containing ethyl acetate and other compounds exhibited antioxidant activity with IC50 values of 455.26 µg/mL in the DPPH assay and 294.51 µg/mL in the ABTS assay. The FRAP value was 44.40 µg/mL ascorbic acid equivalents. It is important to note that these values reflect the activity of a complex mixture and not pure ethyl acetate.

  • Fatty Acid Methyl Esters (FAMEs): A study on FAMEs from vegetable oils reported DPPH radical scavenging activity. The IC50 values for FAMEs from soybean, corn, and sunflower oils were 1.86, 9.42, and 3.33 µg/mL, respectively. These esters, however, are derived from longer-chain fatty acids than the short-chain fatty acids that are the focus of this guide.

Potential Mechanisms of Antioxidant Action

The antioxidant effects of SCFA esters, particularly those derived from SCFAs known for their biological activity like butyrate and propionate, may be mediated through indirect cellular mechanisms rather than direct radical scavenging. One of the key signaling pathways implicated is the Keap1-Nrf2 pathway.

The Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a major regulator of cellular redox homeostasis. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In response to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of a wide array of antioxidant and cytoprotective genes.

Short-chain fatty acids, such as butyrate and propionate, have been shown to activate the Nrf2 pathway. This activation leads to an increased expression of endogenous antioxidant enzymes, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS). While direct evidence for SCFA esters activating this pathway is still emerging, it is a plausible mechanism for their observed protective effects, especially in cellular models.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCFA_ester SCFA Ester Keap1_Nrf2 Keap1-Nrf2 Complex SCFA_ester->Keap1_Nrf2 Modulates Nrf2_inactive Nrf2 (inactive) Keap1_Nrf2->Nrf2_inactive Leads to Nrf2_active_cyto Nrf2 (active) Keap1_Nrf2->Nrf2_active_cyto Releases Ub Ubiquitin Nrf2_inactive->Ub Ubiquitination Keap1 Keap1 Proteasome Proteasome Ub->Proteasome Degradation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_active_nuc Nrf2 (active) Nrf2_active_cyto->Nrf2_active_nuc Translocation Maf Maf Nrf2_active_nuc->Maf Heterodimerizes with ARE Antioxidant Response Element (ARE) Maf->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription of Antioxidant_Response Cellular Antioxidant Response Antioxidant_Genes->Antioxidant_Response

Keap1-Nrf2 signaling pathway and potential modulation by SCFA esters.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays mentioned in this guide are provided below. These protocols are essential for the standardized evaluation and comparison of the antioxidant capacity of SCFA esters.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Principle: Antioxidant-H + DPPH• → Antioxidant• + DPPH-H (Purple)                      (Yellow)

Procedure:

  • Prepare a stock solution of the SCFA ester in a suitable solvent (e.g., ethanol or methanol).

  • Prepare a fresh 0.1 mM solution of DPPH in the same solvent.

  • In a microplate well or cuvette, mix a specific volume of the SCFA ester solution with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • A control containing the solvent instead of the SCFA ester is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the SCFA ester.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis SCFA_Ester Prepare SCFA Ester Stock Solution Mix Mix SCFA Ester and DPPH Solution SCFA_Ester->Mix DPPH_Solution Prepare 0.1 mM DPPH Solution DPPH_Solution->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Scavenging Activity Measure_Abs->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50

General workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Principle: Antioxidant + ABTS•+ → Oxidized Antioxidant + ABTS (Blue-Green)                      (Colorless)

Procedure:

  • Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add a specific volume of the SCFA ester solution to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • A control containing the solvent instead of the SCFA ester is also measured.

  • The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Principle: Fe³⁺-TPTZ + Antioxidant → Fe²⁺-TPTZ + Oxidized Antioxidant (Colorless)                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                     &. (Blue)

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Add a small volume of the SCFA ester solution to the FRAP reagent.

  • Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).

  • Measure the absorbance of the blue-colored solution at 593 nm.

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O, and the results are expressed as ferric reducing equivalents (e.g., in µM Fe(II)).

Conclusion and Future Directions

The available evidence suggests that esterifying known antioxidants like resveratrol with short-chain fatty acids can modulate their antioxidant activity, in some cases leading to enhanced protective effects. However, there is a clear need for further research to systematically evaluate the intrinsic antioxidant properties of a wider range of simple SCFA esters. Such studies should employ standardized antioxidant assays to generate comparative quantitative data.

Future investigations should also explore the cellular antioxidant mechanisms of these esters in more detail, including their potential to modulate signaling pathways like the Keap1-Nrf2 system. A deeper understanding of the structure-activity relationships of SCFA esters will be crucial for the rational design and development of novel antioxidant compounds for various therapeutic and commercial applications.

References

Safety Operating Guide

Safe Disposal of (Z)-Pent-2-enyl Butyrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of (Z)-Pent-2-enyl butyrate, like all laboratory chemicals, is crucial for ensuring the safety of personnel and minimizing environmental impact. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with your institution's specific safety protocols and local regulations, is paramount.

Health and Safety Overview
Quantitative Data on Similar Organic Esters

The following table summarizes key hazard data for compounds structurally similar to this compound. This information should be used as a general guideline to inform safe handling and disposal practices, in the absence of specific data for this compound.

Hazard CharacteristicValueCompoundSource
Acute Oral Toxicity Harmful if swallowed (Category 4)Butyl butyrateSigma-Aldrich SDS
Skin Irritation Causes skin irritation (Category 2)trans-2-Hexenyl ButyrateTCI Chemicals SDS[1]
Eye Irritation Causes serious eye irritation (Category 2A)trans-2-Hexenyl ButyrateTCI Chemicals SDS[1]
Aquatic Hazard Harmful to aquatic life (Acute hazard, Category 3)Butyl butyrateSigma-Aldrich SDS[2]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of waste generated.

Small Quantities (< 50 mL)

For very small quantities of this compound, the following procedure can be followed in a well-ventilated chemical fume hood:

  • Absorb the Liquid: Carefully pour the this compound onto an inert absorbent material such as vermiculite, sand, or cat litter.[3] For trace amounts, absorption onto a paper towel may be sufficient.[3]

  • Evaporation: Allow the absorbed material to sit in the back of the chemical fume hood to allow for the complete evaporation of the ester.[3]

  • Final Disposal: Once the ester has fully evaporated, the absorbent material or paper towel can be sealed in a labeled plastic bag and disposed of in the regular solid waste stream, provided this is in accordance with your institution's policies.[3]

Large Quantities (> 50 mL)

Larger volumes of this compound must be disposed of as hazardous chemical waste.

  • Containerization: Collect the waste this compound in a designated, properly labeled, and sealable waste container.[4][5] The container must be compatible with organic esters.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[5]

  • Storage: Store the sealed waste container in a designated satellite accumulation area for hazardous waste. This area should be well-ventilated and provide secondary containment to prevent spills.[4]

  • Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]

Never dispose of liquid this compound down the sink. [3]

Disposal of Contaminated Materials

Any materials, such as gloves, pipette tips, or paper towels, that are grossly contaminated with this compound should be collected in a sealed, labeled bag and disposed of as hazardous waste along with the liquid waste.

Empty Container Disposal

Empty containers of this compound must be properly decontaminated before disposal.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) three times.[5]

  • Collect Rinsate: The first rinsate must be collected and disposed of as hazardous waste.[5] Subsequent rinsates may also need to be collected depending on local regulations.

  • Air Dry: Allow the rinsed container to air dry completely in a fume hood.

  • Final Disposal: Once clean and dry, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream, after defacing the original label.

Disposal Decision Workflow

The following flowchart illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste check_quantity Is the quantity > 50 mL? start->check_quantity small_quantity Small Quantity Disposal check_quantity->small_quantity No large_quantity Large Quantity Disposal check_quantity->large_quantity Yes absorb Absorb on inert material small_quantity->absorb collect_waste Collect in labeled hazardous waste container large_quantity->collect_waste evaporate Evaporate in fume hood absorb->evaporate dispose_solid Dispose of solid waste per institutional policy evaporate->dispose_solid end_small End dispose_solid->end_small store_waste Store in designated satellite accumulation area collect_waste->store_waste licensed_disposal Arrange for licensed hazardous waste disposal store_waste->licensed_disposal end_large End licensed_disposal->end_large

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Guidelines for (Z)-Pent-2-enyl Butyrate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (Z)-Pent-2-enyl butyrate was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar ester compounds, including various pentyl and hexenyl butyrates. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols.

This compound is a volatile organic compound that requires careful handling in a laboratory setting to minimize exposure and ensure operational safety. Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal methods is crucial.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended to prevent skin and eye contact, as well as inhalation of vapors.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield are essential to protect against splashes.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, should be worn. Gloves must be inspected before use and disposed of properly after handling the material.[1]
Body Protection A standard laboratory coat should be worn. For larger quantities or in case of potential splashes, a chemically resistant apron is advised. Flame-retardant clothing may be necessary if large quantities are used.
Respiratory Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[2] If ventilation is inadequate, a NIOSH-approved respirator may be required.[3][4]
Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and preventing accidents.

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to keep vapor concentrations low.[2]

  • Ignition Sources: As a combustible liquid, keep this compound away from heat, sparks, open flames, and other sources of ignition.

  • Static Discharge: Take precautionary measures against static discharge, which can ignite flammable vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures:

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a suitable, sealed container for disposal.[2] Ensure the area is well-ventilated.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Chemical Waste: Unused or waste this compound should be collected in a designated, labeled, and sealed container.

  • Disposal Method: The preferred method of disposal is to send the chemical waste to a licensed and approved waste disposal facility. Do not dispose of it in drains or the environment.

  • Contaminated Materials: Any materials used to clean up spills, as well as empty containers, should be treated as hazardous waste and disposed of accordingly.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handle_retrieve Retrieve this compound from Storage prep_setup->handle_retrieve handle_use Use in Experiment handle_retrieve->handle_use cleanup_waste Collect Waste Chemical in Labeled Container handle_use->cleanup_waste cleanup_spill Clean Any Spills with Inert Absorbent handle_use->cleanup_spill If Spill Occurs cleanup_ppe Remove and Dispose of Contaminated PPE handle_use->cleanup_ppe cleanup_disposal Dispose of Waste via Licensed Facility cleanup_waste->cleanup_disposal cleanup_spill->cleanup_waste cleanup_ppe->cleanup_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.